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4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one Documentation Hub

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  • Product: 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one
  • CAS: 757966-64-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one

Abstract Introduction and Retrosynthetic Analysis The pyrido[2,3-b]diazepine core represents a class of fused seven-membered heterocyclic compounds that have garnered attention for their diverse pharmacological activitie...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Retrosynthetic Analysis

The pyrido[2,3-b]diazepine core represents a class of fused seven-membered heterocyclic compounds that have garnered attention for their diverse pharmacological activities. The structural combination of a pyridine ring and a diazepine ring offers a unique three-dimensional architecture for interaction with various biological targets. This guide focuses on the synthesis of a specific derivative, 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one, which features a lactam moiety within the diazepine ring.

A logical retrosynthetic analysis of the target molecule suggests two primary synthetic strategies, both commencing from commercially available pyridine derivatives.

Scheme 1: Retrosynthetic Analysis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one

Caption: Retrosynthetic pathways for the target molecule.

This guide will focus on Approach A , which is anticipated to be more efficient and is supported by analogous transformations found in the literature. This approach involves the initial reaction of 2,3-diaminopyridine with an α,β-unsaturated ester, followed by an intramolecular cyclization to form the desired seven-membered lactam ring.

Synthetic Methodology

The proposed synthesis is a two-step process starting from 2,3-diaminopyridine.

Scheme 2: Proposed Synthetic Route

Synthetic_Route Start 2,3-Diaminopyridine C₅H₇N₃ Intermediate Ethyl 3-((3-aminopyridin-2-yl)amino)propanoate C₁₀H₁₅N₃O₂ Start->Intermediate Michael Addition (Acetic Acid, Reflux) Reagent1 Ethyl acrylate C₅H₈O₂ Reagent1->Intermediate Product 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one C₈H₉N₃O Intermediate->Product Intramolecular Cyclization (Base, Heat)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 3-((3-aminopyridin-2-yl)amino)propanoate (Intermediate A)

This step involves aza-Michael addition of 2,3-diaminopyridine to ethyl acrylate. The reaction is catalyzed by a weak acid, such as acetic acid, to promote the conjugate addition.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diaminopyridine (1.0 eq).

  • Add a suitable solvent, such as ethanol or isopropanol.

  • Add glacial acetic acid (catalytic amount, e.g., 0.1 eq).

  • To the stirring solution, add ethyl acrylate (1.1 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Table 1: Reaction Parameters for Step 1

ParameterValue
Reactants2,3-Diaminopyridine, Ethyl acrylate
CatalystGlacial Acetic Acid
SolventEthanol or Isopropanol
TemperatureReflux
Reaction Time4-8 hours (monitor by TLC)

Causality Behind Experimental Choices:

  • Catalyst: Acetic acid protonates the carbonyl oxygen of ethyl acrylate, making the β-carbon more electrophilic and facilitating the nucleophilic attack by the amino group of 2,3-diaminopyridine.

  • Solvent: Protic solvents like ethanol can help to stabilize the charged intermediates in the Michael addition.

  • Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Intramolecular Cyclization to 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one (Target Molecule)

The second step is an intramolecular cyclization of the intermediate ester to form the seven-membered lactam ring. This reaction is typically promoted by a base and heat.

Experimental Protocol:

  • Dissolve the purified ethyl 3-((3-aminopyridin-2-yl)amino)propanoate (1.0 eq) in a high-boiling point solvent such as toluene or xylene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a suitable base, such as sodium ethoxide or potassium tert-butoxide (1.1 eq).

  • Heat the reaction mixture to reflux. The progress of the cyclization can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Table 2: Reaction Parameters for Step 2

ParameterValue
ReactantEthyl 3-((3-aminopyridin-2-yl)amino)propanoate
BaseSodium ethoxide or Potassium tert-butoxide
SolventToluene or Xylene
TemperatureReflux
Reaction Time6-12 hours (monitor by TLC)

Causality Behind Experimental Choices:

  • Base: The base deprotonates the amino group, increasing its nucleophilicity to attack the ester carbonyl, leading to the formation of the lactam ring.

  • High-Boiling Solvent: Toluene or xylene allows the reaction to be carried out at a high enough temperature to overcome the activation energy for the formation of the seven-membered ring, which can be entropically disfavored.

Structural Characterization

The structure of the final product, 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one, should be confirmed by standard analytical techniques. Based on analogous structures reported in the literature, the following spectral data can be anticipated.[1][2][3]

Expected Spectroscopic Data:

  • ¹H NMR (in DMSO-d₆):

    • Signals corresponding to the aromatic protons on the pyridine ring.

    • A broad singlet for the NH proton of the lactam.

    • A triplet for the other NH proton.

    • Two triplets corresponding to the two methylene groups (-CH₂-CH₂-) of the diazepine ring.

  • ¹³C NMR (in DMSO-d₆):

    • Signals for the aromatic carbons of the pyridine ring.

    • A signal for the carbonyl carbon of the lactam.

    • Signals for the two methylene carbons of the diazepine ring.

  • Mass Spectrometry (ESI+):

    • A peak corresponding to the molecular ion [M+H]⁺.

The characterization of a series of 3,5-dihydro-4H-pyrido[2,3-b][1][4]diazepin-4-ones has been thoroughly achieved using elemental analysis and multinuclear NMR spectroscopy.[1][2][3] All classical 2D NMR techniques were employed to assign the chemical shifts, and these assignments were consistent with the results of GIAO calculations.[1][2][3]

Conclusion

This technical guide outlines a robust and logical synthetic route for the preparation of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one. The proposed two-step synthesis, starting from 2,3-diaminopyridine, is based on well-established chemical principles and analogous transformations reported for similar heterocyclic systems. The detailed experimental protocols and the rationale behind the choice of reagents and conditions are provided to assist researchers in the successful synthesis and characterization of this valuable heterocyclic scaffold. The structural data from related compounds provide a reliable reference for the confirmation of the final product.[1][2][3]

References

  • Iriepa, I., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1][4]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][1][4]diazepin-2-ones. ACS Omega, 5(39), 25267–25279. [Link]

  • Iriepa, I., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1][4]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][1][4]diazepin-2-ones. [PMC][Link]

  • Iriepa, I., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1][4]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][1][4]diazepin-2-ones. ResearchGate. [Link]

Sources

Exploratory

Retrosynthetic Analysis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one: A Technical Guide for Drug Development Professionals

Abstract The 4,5-dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one core is a privileged scaffold in medicinal chemistry, analogous to the well-known benzodiazepines that have profoundly impacted the treatment of central nervous...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,5-dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one core is a privileged scaffold in medicinal chemistry, analogous to the well-known benzodiazepines that have profoundly impacted the treatment of central nervous system disorders.[1][2] This guide provides an in-depth retrosynthetic analysis of this heterocyclic system, offering researchers and drug development professionals a strategic roadmap for its synthesis. By dissecting the target molecule through logical bond disconnections, we will explore multiple convergent and linear synthetic pathways, grounded in established chemical principles and supported by authoritative literature. Each proposed route is designed to be a self-validating system, with a clear rationale for the selection of precursors and reaction types, enabling the efficient construction of this valuable molecular architecture.

Introduction: The Significance of the Pyrido[2,3-b]diazepine Scaffold

The fusion of a pyridine ring with a diazepine nucleus gives rise to a class of compounds with significant pharmacological potential. Pyridoazepines are recognized for their activity in the central nervous system, exhibiting profiles comparable to classical benzodiazepines.[1] The target molecule, 4,5-dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one, incorporates a lactam functionality within the seven-membered ring, a common feature in many biologically active compounds that can influence solubility, metabolic stability, and receptor binding. Despite their potential, the synthesis and derivatization of pyridodiazepines are less explored compared to their benzodiazepine counterparts, presenting both a challenge and an opportunity for the discovery of novel therapeutics.[1][2] This guide aims to bridge this gap by providing a comprehensive analysis of its synthesis, thereby empowering chemists to access this promising chemical space.

Primary Retrosynthetic Analysis: Key Disconnections

The retrosynthetic analysis of 4,5-dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one begins with the identification of key bonds for disconnection. The structure presents several logical points for disassembly, primarily within the diazepine ring. The most strategic disconnections are those that lead to readily available or easily synthesizable starting materials.

G target 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one pathA Pathway A target->pathA C(O)-N(1) Amide Disconnection pathB Pathway B target->pathB C(O)-N(1) Amide Disconnection pathC Pathway C target->pathC C4-N5 & C3-C=C Disconnection precursorA 3-(2-Aminoethyl)pyridin-2-amine (Precursor for Pathway A) pathA->precursorA precursorB Methyl 3-(2-aminopyridin-3-yl)propanoate (Precursor for Pathway B) pathB->precursorB precursorC 2-Amino-3-vinylpyridine & Acrylamide Derivative (Precursors for Pathway C) pathC->precursorC

Figure 1: High-level overview of the primary retrosynthetic disconnections for the target molecule, leading to three distinct synthetic pathways.

Pathway A: Synthesis via Diamine Condensation

This pathway commences with the disconnection of the C2-carbonyl group, suggesting a precursor that can be cyclized with a one-carbon carbonyl equivalent.

Retrosynthetic Strategy A

The core idea of this pathway is to form the lactam ring in the final step from a suitably functionalized diamine.

G target 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one intermediate1 3-(2-Aminoethyl)pyridin-2-amine target->intermediate1 [C=O] Addition intermediate2 2-Nitro-3-vinylpyridine intermediate1->intermediate2 Reduction of Nitro & Cyano Groups starting_material 2-Chloro-3-nitropyridine intermediate2->starting_material Stille or Suzuki Coupling

Figure 2: Retrosynthetic analysis for Pathway A, starting from 2-chloro-3-nitropyridine.

Forward Synthesis (Proposed)
  • Vinylation of 2-Chloro-3-nitropyridine: The synthesis would initiate with a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, between 2-chloro-3-nitropyridine and a vinylating agent (e.g., vinyltributylstannane or vinylboronic acid) to yield 2-nitro-3-vinylpyridine.

  • Hydrocyanation and Reduction: The vinyl group of 2-nitro-3-vinylpyridine could undergo hydrocyanation followed by reduction of both the nitrile and the nitro group. A more direct approach would be a Michael addition of a cyanide equivalent followed by reduction. A plausible one-pot procedure could involve the reduction of the nitro group to an amine, which could then direct a subsequent transformation of the vinyl group. A more robust method would be the hydroboration-oxidation of the vinyl group to an alcohol, followed by conversion to a leaving group and displacement with cyanide. The resulting nitrile and the nitro group would then be reduced simultaneously, for instance, by catalytic hydrogenation, to afford 3-(2-aminoethyl)pyridin-2-amine.

  • Cyclization: The final step involves the cyclization of 3-(2-aminoethyl)pyridin-2-amine with a suitable one-carbon carbonyl source. Reagents like phosgene, triphosgene, or carbonyldiimidazole (CDI) could be employed to form the lactam ring. Alternatively, condensation with urea at high temperatures can also be effective.

Experimental Protocol: Cyclization of 3-(2-Aminoethyl)pyridin-2-amine
Step Procedure Reagents & Conditions Purpose
1SolubilizationDissolve 3-(2-aminoethyl)pyridin-2-amine in an aprotic solvent like THF or DCM.To create a homogeneous reaction mixture.
2Reagent AdditionSlowly add a solution of carbonyldiimidazole (CDI) (1.1 eq.) in the same solvent at 0 °C.CDI acts as a safe and effective phosgene equivalent to form the urea linkage.
3ReactionAllow the reaction to warm to room temperature and stir for 12-24 hours.To ensure complete cyclization.
4Quenching & ExtractionQuench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).To remove water-soluble byproducts.
5PurificationPurify the crude product by column chromatography on silica gel.To isolate the pure 4,5-dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one.

Pathway B: Intramolecular Amide Cyclization

This is a classic and highly reliable strategy for lactam formation. The key disconnection is the amide bond, leading to a linear amino acid precursor.

Retrosynthetic Strategy B

This pathway is centered on the intramolecular cyclization of an amino ester or amino acid.

G target 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one intermediate1 Methyl 3-(2-aminopyridin-3-yl)propanoate target->intermediate1 Intramolecular Amide Cyclization intermediate2 Methyl 3-(2-nitropyridin-3-yl)acrylate intermediate1->intermediate2 Reduction of Nitro & Alkene starting_material 2-Nitro-3-bromopyridine & Methyl acrylate intermediate2->starting_material Heck Coupling

Figure 3: Retrosynthetic analysis for Pathway B, highlighting the Heck coupling and subsequent reductions.

Forward Synthesis (Proposed)
  • Heck Coupling: The synthesis commences with a Heck reaction between 2-nitro-3-bromopyridine and methyl acrylate, catalyzed by a palladium complex, to furnish methyl 3-(2-nitropyridin-3-yl)acrylate.

  • Concurrent Reduction: The resulting α,β-unsaturated ester undergoes catalytic hydrogenation. This single step achieves the reduction of both the nitro group to an amine and the carbon-carbon double bond, yielding methyl 3-(2-aminopyridin-3-yl)propanoate.

  • Intramolecular Cyclization: The amino ester is then cyclized. Heating the amino ester, often in the presence of a mild base or acid catalyst, will induce intramolecular amidation with the elimination of methanol to form the target lactam. A particularly effective method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like THF.[3]

Experimental Protocol: Intramolecular Cyclization of Methyl 3-(2-aminopyridin-3-yl)propanoate
Step Procedure Reagents & Conditions Purpose
1PreparationTo a solution of methyl 3-(2-aminopyridin-3-yl)propanoate in dry THF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.NaH acts as a strong base to deprotonate the amine, facilitating nucleophilic attack on the ester carbonyl.
2ReactionStir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.To drive the cyclization to completion.
3QuenchingCarefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.To neutralize the excess NaH.
4Extraction & PurificationExtract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.To isolate and purify the desired product.

Pathway C: Synthesis via Michael Addition and Cyclization Cascade

This pathway explores a convergent approach where the diazepine ring is constructed through a cascade reaction involving a Michael addition.

Retrosynthetic Strategy C

This strategy relies on the reaction of a 2-aminopyridine derivative with an α,β-unsaturated carbonyl compound.

G target 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one intermediate1 N-(3-Vinylpyridin-2-yl)acrylamide target->intermediate1 Intramolecular Michael Addition intermediate2 2-Amino-3-vinylpyridine intermediate1->intermediate2 Amide Formation starting_material 2-Amino-3-bromopyridine intermediate2->starting_material Stille or Suzuki Coupling

Sources

Foundational

An In-Depth Technical Guide to 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the novel heterocyclic scaffold, 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one. While specific ex...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel heterocyclic scaffold, 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related structural analogs, such as pyrido[2,3-b][1][2]diazepines and benzodiazepines, to project its chemical properties, propose a viable synthetic route, and discuss its potential pharmacological relevance. This guide is intended to serve as a foundational resource for researchers interested in exploring this and similar chemical entities.

Introduction and Significance

The fusion of a pyridine ring with a diazepine nucleus creates a class of compounds known as pyridodiazepines. These structures are of significant interest in medicinal chemistry due to their structural similarity to benzodiazepines, a class of drugs well-known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The incorporation of the pyridine ring introduces a nitrogen atom that can modulate the electronic properties and biological activity of the molecule, potentially leading to novel pharmacological profiles and improved therapeutic indices. Specifically, the 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one scaffold represents a unique arrangement of these two ring systems, offering opportunities for the development of new chemical entities with potential applications in various therapeutic areas, including oncology and infectious diseases. For instance, related pyrido[2,3-b][1][3]benzoxazepin-5(6H)-one derivatives have been investigated as CDK8 inhibitors for cancer therapy[4], and other pyridodiazepine analogs have shown promise as antibacterial agents by targeting the enzyme FabI[5].

Physicochemical Properties

The precise physicochemical properties of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one have not been empirically determined. However, based on its chemical structure and data from analogous compounds, the following properties can be predicted:

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Appearance Likely a crystalline solid at room temperature
Melting Point Expected to be in the range of 150-250 °C
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol
pKa The pyridine nitrogen is expected to be weakly basic, while the amide proton is weakly acidic.
Stability Generally stable under standard laboratory conditions, but may be susceptible to hydrolysis under strong acidic or basic conditions.

Synthesis and Reactivity

A plausible and efficient synthetic route to 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one involves the condensation of 2,3-diaminopyridine with an α,β-unsaturated ester, such as ethyl acrylate. This method is a common strategy for the formation of seven-membered diazepinone rings.

Proposed Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product 2,3-Diaminopyridine 2,3-Diaminopyridine ReactionVessel Reaction Vessel (High-boiling solvent, e.g., xylene or acetic acid) 2,3-Diaminopyridine->ReactionVessel Reactant 1 Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->ReactionVessel Reactant 2 Purification Purification (Crystallization or Chromatography) ReactionVessel->Purification Crude Product FinalProduct 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one Purification->FinalProduct Purified Product

Caption: Proposed synthetic workflow for 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 2,3-diaminopyridine (1.0 eq) in a high-boiling point solvent such as xylene or glacial acetic acid, add ethyl acrylate (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: A high-boiling point solvent is chosen to provide the necessary thermal energy to drive the condensation and cyclization reaction, which involves the formation of an amide bond and subsequent intramolecular Michael addition. Acetic acid can also act as a catalyst for the initial amidation step.

  • Stoichiometry: A slight excess of ethyl acrylate is used to ensure complete consumption of the 2,3-diaminopyridine.

  • Purification: Recrystallization is a cost-effective method for purifying solid products, while column chromatography offers higher resolution for separating the desired product from any side products or unreacted starting materials.

Reactivity

The 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one molecule contains several reactive sites:

  • Amide Nitrogen (N1): The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for alkylation or acylation at this position.

  • Pyridine Nitrogen: This nitrogen is basic and can be protonated or alkylated.

  • Amide Carbonyl: The carbonyl group can undergo reduction or react with organometallic reagents.

  • Methylene Groups (C3 and C4): The protons on the carbons adjacent to the carbonyl and amide groups may be susceptible to deprotonation under strongly basic conditions, allowing for further functionalization.

Spectroscopic Properties

While experimental spectra for the title compound are not available, its characteristic spectroscopic features can be predicted based on data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring.

    • Amide Proton (N1-H): A broad singlet in the downfield region (δ 8.0-10.0 ppm).

    • Amine Proton (N5-H): A broad singlet that may be exchangeable with D₂O.

    • Methylene Protons (C3-H₂ and C4-H₂): Two multiplets or triplets in the aliphatic region (δ 2.5-4.0 ppm), corresponding to the two CH₂ groups in the diazepine ring.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm).

    • Pyridine Carbons: Five signals in the aromatic region (δ 110-160 ppm).

    • Methylene Carbons: Two signals in the aliphatic region (δ 30-50 ppm).

Infrared (IR) Spectroscopy
  • N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H groups.

  • C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the amide carbonyl group.

  • C=N and C=C Stretching: Absorption bands in the region of 1500-1600 cm⁻¹ corresponding to the pyridine ring.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 163. Key fragmentation patterns would likely involve the loss of CO (m/z 135) and subsequent fragmentation of the diazepine and pyridine rings.

Pharmacological Relevance and Potential Applications

The structural similarity of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one to known biologically active molecules suggests several potential areas of pharmacological interest.

Potential as CNS Agents

Given the well-established central nervous system (CNS) activity of benzodiazepines and some pyridodiazepines, this scaffold could be explored for its potential as an anxiolytic, anticonvulsant, or sedative agent[6]. The mechanism of action could involve modulation of GABA-A receptors, a common target for benzodiazepines.

Potential as Anticancer Agents

Fused heterocyclic systems are prevalent in anticancer drug discovery. The pyrido[2,3-b][1][3]benzoxazepin-5(6H)-one scaffold, which is structurally related, has been shown to yield potent CDK8 inhibitors[4]. Therefore, derivatives of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one could be investigated for their potential as kinase inhibitors or as agents that target other cancer-related pathways.

Potential as Antibacterial Agents

The discovery of 2,3,4,5-tetrahydro-1H-pyrido[2,3-b and e][1][2]diazepines as inhibitors of the bacterial enzyme FabI highlights the potential of this class of compounds in the development of new antibiotics[5]. The unique structural features of the title compound may offer a novel approach to combating bacterial resistance.

G cluster_0 Potential Therapeutic Areas Scaffold 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one CNS CNS Disorders (Anxiolytic, Anticonvulsant) Scaffold->CNS Structural analogy to Benzodiazepines Cancer Oncology (Kinase Inhibition) Scaffold->Cancer Related scaffolds are Kinase Inhibitors InfectiousDisease Infectious Diseases (Antibacterial) Scaffold->InfectiousDisease Related scaffolds are FabI Inhibitors

Caption: Potential therapeutic applications of the 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one scaffold.

Safety and Handling

As a novel chemical entity, 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

A full safety data sheet (SDS) should be consulted if available, and a thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one represents a promising yet underexplored heterocyclic scaffold. Based on the chemistry of related compounds, a viable synthetic route is proposed, and its key physicochemical and spectroscopic properties are predicted. The potential for this molecule and its derivatives to exhibit valuable pharmacological activities, particularly in the areas of CNS disorders, oncology, and infectious diseases, warrants further investigation. This guide provides a solid foundation for researchers to begin exploring the chemistry and therapeutic potential of this novel compound.

References

  • Ramnauth, J., et al. (2009). 2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e][1][2]diazepines as inhibitors of the bacterial enoyl ACP reductase, FabI. Bioorganic & Medicinal Chemistry Letters, 19(18), 5359-63. [Link]

  • Savelli, F., et al. (1987). [Pyrido[2,3-b][1][2]diazepinones with CNS activity]. Il Farmaco; edizione scientifica, 42(11), 833-44. [Link]

  • Pastor, J., et al. (2020). Pyrido[2,3-b][1][3]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. European Journal of Medicinal Chemistry, 201, 112443. [Link]

Sources

Exploratory

Spectroscopic Data for 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages spectral information from its close structural isomer, 3,5-Dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-one, and established principles of spectroscopic analysis to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach provides a robust framework for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Molecular Structure

The structure of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one is presented below, with atoms numbered for the purpose of spectroscopic assignment.

Figure 1: Structure of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one are based on the analysis of its structural isomer, 3,5-Dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-one, and general chemical shift principles for heterocyclic systems.[3][4]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for this class of compounds is outlined below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Tune and lock the spectrometer acq1->acq2 acq3 Acquire 1D spectra (¹H, ¹³C) acq2->acq3 acq4 Acquire 2D spectra (COSY, HSQC, HMBC) acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate chemical shifts to TMS proc2->proc3 proc4 Integrate signals and determine multiplicities proc3->proc4

Figure 2: Workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

  • Solvent Selection: DMSO-d₆ is a common choice for nitrogen-containing heterocycles due to its excellent dissolving power and its ability to facilitate the observation of exchangeable N-H protons.[3]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference point (0 ppm) for accurate chemical shift determination.

  • 2D NMR: COSY, HSQC, and HMBC experiments are crucial for unambiguous assignment of proton and carbon signals, especially in complex molecules, by revealing proton-proton and proton-carbon correlations.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-N18.0 - 9.0br s-
H-N37.0 - 8.0br s-
H-C67.8 - 8.2dd~8.0, 1.5
H-C77.0 - 7.4dd~8.0, 4.5
H-C56.5 - 6.9dd~4.5, 1.5
H₂-C43.0 - 3.5t~6.0
H₂-C32.5 - 3.0t~6.0

Interpretation:

  • The protons on the pyridine ring (H-C5, H-C6, H-C7) are expected to appear in the aromatic region, with their specific shifts and coupling patterns determined by their position relative to the nitrogen atom and the fused diazepinone ring.

  • The methylene protons (H₂-C3, H₂-C4) in the diazepine ring are predicted to be in the upfield region, appearing as triplets due to coupling with each other.

  • The N-H protons are expected to be broad singlets and their chemical shifts can be highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C2 (C=O)170 - 175
C7a150 - 155
C6135 - 140
C4a130 - 135
C5115 - 120
C7110 - 115
C440 - 45
C335 - 40

Interpretation:

  • The carbonyl carbon (C2) is expected to have the most downfield chemical shift due to the deshielding effect of the oxygen atom.

  • The carbons of the pyridine ring will appear in the aromatic region, with the carbon adjacent to the nitrogen (C7a) being the most downfield.

  • The methylene carbons of the diazepine ring (C3, C4) will be in the upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR data for 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one is based on the characteristic absorption frequencies of cyclic amides (lactams) and aromatic amines.[1][5]

Experimental Protocol: IR Data Acquisition (KBr Pellet Method)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr prep2 in an agate mortar and pestle prep1->prep2 prep3 Transfer the mixture to a pellet press prep2->prep3 prep4 Apply pressure to form a transparent pellet prep3->prep4 acq1 Place the KBr pellet in the sample holder of the IR spectrometer prep4->acq1 acq2 Record the background spectrum (air) acq1->acq2 acq3 Record the sample spectrum acq2->acq3 MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Dissolve a small amount of sample prep2 in a suitable solvent (e.g., methanol, acetonitrile) prep1->prep2 acq1 Infuse the sample solution into the mass spectrometer prep2->acq1 acq2 (e.g., ESI or EI source) acq1->acq2 acq3 Acquire the full scan mass spectrum acq2->acq3

Figure 4: General workflow for mass spectrometry data acquisition.

Causality in Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules, and it typically yields the protonated molecular ion [M+H]⁺. Electron Impact (EI) is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.

Predicted Mass Spectrum Data

Molecular Formula: C₈H₉N₃O Molecular Weight: 163.18 g/mol

m/zIonPredicted Fragmentation Pathway
164[M+H]⁺Protonated molecular ion (in ESI-MS)
163[M]⁺˙Molecular ion (in EI-MS)
135[M-CO]⁺˙Loss of carbon monoxide from the molecular ion
134[M-H-CO]⁺Loss of a hydrogen radical and carbon monoxide
106[C₆H₄N₂]⁺˙Fragmentation of the diazepine ring
78[C₅H₄N]⁺Pyridine cation

Predicted Fragmentation Pathway (EI-MS):

Fragmentation M [M]⁺˙ (m/z 163) F1 [M-CO]⁺˙ (m/z 135) M->F1 - CO F2 [C₆H₄N₂]⁺˙ (m/z 106) M->F2 - C₃H₅N F3 [C₅H₄N]⁺ (m/z 78) F2->F3 - HCN

Figure 5: Predicted major fragmentation pathway in EI-MS.

Interpretation:

  • The molecular ion peak is expected at m/z 163 in EI-MS, and the protonated molecular ion at m/z 164 in ESI-MS.

  • A characteristic fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule from the lactam ring, resulting in a fragment at m/z 135.

  • Further fragmentation of the diazepine ring can lead to the formation of ions corresponding to the pyridine ring and its fragments.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one. By leveraging data from a close structural isomer and fundamental spectroscopic principles, a comprehensive analytical profile has been established. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, facilitating the identification and characterization of this and related heterocyclic compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability of results.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Claramunt, R. M., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b]d[1][2]iazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b]d[1][2]iazepin-2-ones. ACS Omega, 5(40), 25955–25968.

  • Mphahamele, M. J., et al. (2019). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(11), 949-959.
  • Mane, S. S., et al. (2025). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • Ibeas, S., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro‑4H‑pyrido[2,3‑b]d[1][2]iazepin-4-ones and Comparison with 1,3-Dihydro‑2H‑benzo[b]d[1][2]iazepin-2-ones. ResearchGate.

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • LibreTexts. (2020, June 29). Infrared Spectroscopy. Retrieved from [Link]

  • Li, Y., et al. (2023). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. Current Pharmaceutical Analysis, 19(4), 263-275.

Sources

Foundational

An In-depth Technical Guide to 3,5-Dihydro-4H-pyrido[2,3-b]diazepin-4-one: Synthesis, Characterization, and Therapeutic Potential

An In-depth Technical Guide to 3,5-Dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-one: Synthesis, Characterization, and Therapeutic Potential This technical guide provides a comprehensive overview of the heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-one: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of the heterocyclic scaffold 3,5-dihydro-4H-pyrido[2,3-b][1]diazepin-4-one, a class of compounds with significant potential in drug discovery and development. This document is intended for researchers, medicinal chemists, and pharmacologists, offering in-depth insights into its chemical identity, synthesis, structural characteristics, and putative pharmacological relevance, particularly within the central nervous system (CNS).

Chemical Identity and Nomenclature

Table 1: Compound Identification

Compound NameIUPAC NameCAS NumberMolecular FormulaMolar Mass
2-Phenyl-1,5-dihydro-4H-pyrido[2,3-b][1]diazepin-4-one2-phenyl-1,5-dihydro-4H-pyrido[2,3-b][1]diazepin-4-one87474-39-3[2]C₁₄H₁₃N₃O239.27 g/mol [2]

The nomenclature of this heterocyclic system can be nuanced. The numbering of the atoms in the pyrido[2,3-b][1]diazepine ring system is crucial for the correct identification of derivatives. It is important to distinguish this scaffold from its isomers, such as the pyrido[e][1]diazepines, which form the core of many classical benzodiazepine drugs.

Rationale for Investigation: The Benzodiazepine Legacy

The structural similarity of the pyrido[2,3-b][1]diazepine core to classical benzodiazepines suggests a potential for similar pharmacological activities. Benzodiazepines are well-established positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[3][4] This modulation enhances the effect of GABA, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[5] The incorporation of a pyridine ring in place of the benzene ring, as in the pyrido[2,3-b][1]diazepin-4-ones, offers a bioisosteric modification that can alter the compound's electronic properties, solubility, and receptor binding affinity, potentially leading to a more favorable therapeutic profile or novel activities.[6]

Synthesis and Mechanistic Insights

The synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1]diazepin-4-ones is achieved through a regiospecific condensation reaction. The primary and most authoritative method involves the reaction of 2,3-diaminopyridines with β-ketoesters, such as ethyl aroylacetates.[7][8]

General Synthesis Workflow

The overall synthetic strategy is a two-step process that begins with the nucleophilic attack of the more basic amino group of 2,3-diaminopyridine on the ester carbonyl of the β-ketoester, followed by an intramolecular cyclization.

Synthesis_Workflow Start Starting Materials: 2,3-Diaminopyridine Ethyl Aroylacetate Reaction Condensation Reaction (Xylene, 120°C) Start->Reaction Intermediate Open-Chain Intermediate (Amide formation) Reaction->Intermediate Cyclization Intramolecular Cyclization (Amine attacks ketone) Intermediate->Cyclization Product 3,5-Dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-one Cyclization->Product

Caption: General workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol: Synthesis of 2-phenyl-1,5-dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-one

This protocol is adapted from the established procedure described by Elguero et al.[7][8]

Materials:

  • 2,3-Diaminopyridine

  • Ethyl benzoylacetate

  • Xylene (anhydrous)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diaminopyridine (1 equivalent) in anhydrous xylene.

  • Addition of Reagent: To the stirred solution, add ethyl benzoylacetate (1 equivalent).

  • Reflux: Heat the reaction mixture to 120 °C and maintain at reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction typically proceeds to completion over several hours.

    • Causality Insight: The high temperature is necessary to overcome the activation energy for both the initial condensation and the subsequent intramolecular cyclization, driving the reaction towards the thermodynamically stable fused ring system. Xylene is chosen as a high-boiling, non-protic solvent to facilitate this.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the xylene under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-phenyl-1,5-dihydro-4H-pyrido[2,3-b][1]diazepin-4-one as a crystalline solid.

    • Self-Validation: The purity of the final compound should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry). The expected spectroscopic data should be consistent with the desired structure.

Structural Characterization and Physicochemical Properties

The structure of these compounds has been unequivocally confirmed through extensive spectroscopic analysis and single-crystal X-ray diffraction.[7][8]

Spectroscopic Data

NMR spectroscopy is a critical tool for the characterization of this scaffold. The chemical shifts of the protons and carbons provide a fingerprint of the molecule.

Table 2: Representative ¹H and ¹³C NMR Data for 2-phenyl-3,5-dihydro-4H-pyrido[2,3-b][1]diazepin-4-one (in DMSO-d₆) [7][8]

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH₂ (Position 3)~3.60~40
C=O (Position 4)-~165
C=N (Position 2)-~150
Phenyl-H7.4 - 7.9127 - 132
Pyridyl-H7.0 - 8.1118 - 150

Note: These are approximate values; exact shifts depend on the specific derivative and solvent used.

The presence of a methylene (CH₂) signal around 3.60 ppm is characteristic of the oxo-imino tautomeric form, which is the predominant form in solution.[7]

X-ray Crystallography Insights

Single-crystal X-ray analysis of a derivative, 5-methyl-2-phenyl-3,5-dihydro-4H-pyrido[2,3-b][1]diazepin-4-one, reveals key structural features.[7][8] The seven-membered diazepine ring adopts a boat conformation, leading to a non-planar overall structure. The dihedral angle between the pyridine and the phenyl rings is significant, contributing to the three-dimensional shape of the molecule, which is crucial for its interaction with biological targets.[7]

Potential Pharmacological Applications and Mechanism of Action

While extensive pharmacological data on this specific scaffold is emerging, the structural analogy to benzodiazepines and related compounds provides a strong basis for predicting its biological activity.

Central Nervous System (CNS) Activity

Early studies on related pyrido[2,3-b][1]diazepinones have shown CNS activity in animal models, including effects on exploratory activity and motor coordination.[7] More recent work on pyrido-benzodiazepines has identified derivatives with potential atypical antipsychotic profiles, interacting with dopaminergic (D₂) and serotonergic (5-HT₂) receptors.[6]

Postulated Mechanism of Action: GABA-A Receptor Modulation

The most probable mechanism for the CNS effects of these compounds is the positive allosteric modulation of GABA-A receptors.

GABA_Modulation cluster_receptor GABA-A Receptor cluster_effect Cellular Effect GABA_R α β α γ β Cl_channel Chloride (Cl⁻) Channel Opening GABA_R->Cl_channel Increased frequency/ duration of opening BZD_site Benzodiazepine Binding Site (α/γ interface) BZD_site->GABA_R Induces Conformational Change GABA_site GABA Binding Site (α/β interface) GABA GABA GABA->GABA_site Binds PyridoDiazepinone Pyrido[2,3-b][1,4]diazepin-4-one PyridoDiazepinone->BZD_site Binds Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl⁻ influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Caption: Postulated mechanism of GABA-A receptor modulation.

This pathway illustrates that the binding of the pyrido-diazepinone to the benzodiazepine site on the GABA-A receptor allosterically enhances the binding of GABA.[3][9] This leads to an increased frequency or duration of chloride channel opening, resulting in hyperpolarization of the neuron and a general inhibitory effect on neurotransmission. This mechanism is the foundation of the anxiolytic and sedative effects of classical benzodiazepines.

Future Directions and Therapeutic Potential

The 3,5-dihydro-4H-pyrido[2,3-b][1]diazepin-4-one scaffold represents a promising area for further drug development. Key areas for future research include:

  • Expansion of the Chemical Library: Synthesis of a wider range of derivatives to establish a comprehensive structure-activity relationship (SAR).

  • In-depth Pharmacological Profiling: Screening against a panel of CNS receptors, including different GABA-A receptor subtypes, to identify compounds with improved selectivity and reduced side effects compared to classical benzodiazepines.

  • Evaluation in Disease Models: Testing lead compounds in animal models of anxiety, epilepsy, and other neurological disorders.

The unique chemical properties imparted by the pyridine ring may offer advantages in terms of metabolic stability, solubility, and potential for novel receptor interactions, making this scaffold a valuable asset in the ongoing quest for safer and more effective neurotherapeutics.

References

  • GABAA receptor positive allosteric modulator. In: Wikipedia. [Link]

  • Hinton, T., & Chebib, M. (2007). Mechanism of action of benzodiazepines on GABAA receptors. PMC. [Link]

  • Goldschen-Ohm, M. P. (2022). Benzodiazepine Modulation of GABAA Receptors. Encyclopedia.pub. [Link]

  • Griffin, C. E., Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. The Ochsner Journal, 13(2), 214–223. [Link]

  • Janbroers, M. (2020). Restoration of GABAA Receptor Function after Benzodiazepine Use: A Meta-Analysis. Bexley, OH: Capital University. [Link]

  • Elguero, J., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][1]diazepin-2-ones. ACS Omega, 5(39), 25408–25422. [Link]

  • Guerrieri, E., et al. (1997). New pyridobenzodiazepine derivatives as potential antipsychotics: synthesis and neurochemical study. Journal of Medicinal Chemistry, 40(13), 1994-2001. [Link]

  • Elguero, J., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][1]diazepin-2-ones. ACS Omega, 5(39), 25408–25422. [Link]

  • Olaru, A., et al. (2021). Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines. Pharmaceuticals, 14(6), 548. [Link]

  • Elguero, J., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][1]diazepin-2-ones. ACS Publications. [Link]

  • Elguero, J., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][1]diazepin-2-ones. ResearchGate. [Link]

  • Elguero, J., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][1]diazepin-2-ones. Sci-Hub. [Link]

  • Egle, V., et al. (2021). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. ResearchGate. [Link]

  • Haefely, W., Pieri, L., Polc, P., & Schaffner, R. (1981). General Pharmacology and Neuropharmacology of Benzodiazepine Derivatives. Handbook of Experimental Pharmacology, 55/II, 13-262. [Link]

  • Daïch, A., et al. (2011). A convenient synthesis of new pyrido[3,2-e][1]diazepine-2,5-diones and pyrido[2,3-e][1]diazepine-2,5-diones. Tetrahedron Letters, 52(43), 5611-5614. [Link]

  • Elguero, J., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][1]diazepin-2-ones. ACS Publications. [Link]

  • Möhler, H. (2012). The GABA system in anxiety and depression and its therapeutic potential. Neuropharmacology, 62(1), 42-53. [Link]

  • PubChem. (n.d.). 2H-Pyrido(2,3-b)(1,4)diazepin-2-one, 1,3,4,5-tetrahydro-4-phenyl-. PubChem. [Link]

  • Essaghouani, A., et al. (2022). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 514–518. [Link]

  • ChemSrc. (n.d.). 4,5-DIHYDRO-1H-PYRIDO[3,4-B][1]DIAZEPIN-2(3H)-ONE. Chemsrc.com. [Link]

  • PubChem. (n.d.). SID 403359347. PubChem. [Link]

  • Goldschen-Ohm, M. P., et al. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. Biomolecules, 12(12), 1795. [Link]

Sources

Exploratory

The Evolving Therapeutic Landscape of Pyridodiazepinones: A Technical Guide to Biological Activity and Mechanistic Insights

Introduction: The Pyridodiazepinone Scaffold - A Privileged Structure in Drug Discovery The fusion of a pyridine ring with a diazepine nucleus gives rise to the pyridodiazepinone scaffold, a heterocyclic system of signif...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridodiazepinone Scaffold - A Privileged Structure in Drug Discovery

The fusion of a pyridine ring with a diazepine nucleus gives rise to the pyridodiazepinone scaffold, a heterocyclic system of significant interest in medicinal chemistry. This structural motif has emerged as a "privileged structure," demonstrating a remarkable capacity to interact with a diverse array of biological targets. The inherent electronic properties of the pyridine ring, coupled with the conformational flexibility of the seven-membered diazepine ring, provide a unique three-dimensional framework for molecular recognition. This guide offers an in-depth exploration of the multifaceted biological activities of pyridodiazepinone derivatives, with a focus on their potential as anticancer, anti-inflammatory, and neuroactive agents. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their therapeutic potential.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Pyridodiazepinone derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxic and cytostatic effects across a broad spectrum of cancer cell lines.[1][2] Their mechanisms of action are varied, often involving the inhibition of key signaling pathways crucial for tumor growth and survival.

Kinase Inhibition: A Primary Mechanism of Action

A predominant mechanism through which pyridodiazepinones exert their anticancer effects is the inhibition of protein kinases, enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer.

  • FER Tyrosine Kinase: Certain pyridodiazepinone derivatives have been identified as potent inhibitors of the non-receptor tyrosine kinase FER.[3] FER is implicated in cancer cell progression and metastasis, and its inhibition can disrupt downstream signaling pathways like PI3K/Akt and MAPK/ERK, leading to reduced cell proliferation and increased apoptosis.[4]

  • Cyclin-Dependent Kinase 8 (CDK8): CDK8, a component of the Mediator complex, is a transcriptional regulator implicated in various cancers, including colorectal and breast cancer.[2][5] Pyrido[2,3-b][6][7]benzoxazepin-5(6H)-one derivatives, a class of pyridodiazepinones, have been designed as potent CDK8 inhibitors, with some exhibiting IC50 values in the nanomolar range.[8]

  • Threonine Tyrosine Kinase (TTK): TTK is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[9] Inhibition of TTK by pyridodiazepinone analogues can lead to mitotic catastrophe and selective death of rapidly dividing cancer cells. The TTK signaling pathway often intersects with the PI3K/Akt/mTOR pathway, further highlighting its role in cancer cell proliferation and survival.[10][11]

  • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[12][13] Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of the p110α subunit of PI3K.[14]

Signaling Pathway: Kinase Inhibition by Pyridodiazepinone Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) FER FER Kinase RTK->FER Activates PI3K PI3K RTK->PI3K Activates Pyridodiazepinone Pyridodiazepinone Derivative Pyridodiazepinone->FER Inhibits Pyridodiazepinone->PI3K Inhibits CDK8 CDK8 Pyridodiazepinone->CDK8 Inhibits TTK TTK Pyridodiazepinone->TTK Inhibits STAT3 STAT3 FER->STAT3 Phosphorylates NFkB NF-κB FER->NFkB Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Transcription Gene Transcription CDK8->Transcription Regulates Mitosis Mitosis TTK->Mitosis Regulates STAT3->Transcription NFkB->Transcription Metastasis Metastasis Proliferation->Metastasis

Caption: Kinase inhibition pathways targeted by pyridodiazepinone derivatives.

DNA Intercalation and Binding

Some quinazoline-based pyrimidodiazepines have been shown to interact with DNA through groove binding and intercalation.[1][2] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Quantitative Data on Anticancer Activity

The anticancer efficacy of pyridodiazepinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. The U.S. National Cancer Institute (NCI) has evaluated numerous such compounds against a panel of 60 human cancer cell lines.[1]

Compound ClassCancer Cell LineParameterValue (µM)Reference
Quinazoline-chalconeK-562 (Leukemia)GI500.622 - 1.81[1]
PyrimidodiazepineVarious (10 lines)LC5010-fold > Adriamycin[1]
Pyrido[2,3-b][6][7]benzoxazepin-5(6H)-oneCDK8 AssayIC500.00825[8]
Pyrido[2,3-d]pyrimidin-7(8H)-oneTTK AssayIC500.023
Pyrido[3',2':4,5]furo[3,2-d]pyrimidinePI3K p110α AssayIC50~0.0035[14]

Table 1: Representative anticancer activities of pyridodiazepinone derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with serial dilutions of the pyridodiazepinone derivative and incubate for 48-72 hours.[15]

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6][16]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Chronic inflammation is a key contributor to various diseases, including cancer and autoimmune disorders. Pyridodiazepinone derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][17]

COX-1/COX-2 Inhibition

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX-1 and COX-2.[17] Certain tricyclic dipyrido diazepinone derivatives have been shown to be effective inhibitors of secretory phospholipase A2 (PLA2), an enzyme upstream of the COX pathway. Furthermore, novel pyrido[2,3-d]pyridazine-2,8-dione derivatives have been identified as dual inhibitors of COX-1 and COX-2.[17]

Signaling Pathway: COX Inhibition

G ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins_Constitutive Prostaglandins (Housekeeping) COX1->Prostaglandins_Constitutive Prostaglandins_Inflammatory Prostaglandins (Inflammation) COX2->Prostaglandins_Inflammatory Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation Pyridodiazepinone Pyridodiazepinone Derivative Pyridodiazepinone->COX1 Inhibits Pyridodiazepinone->COX2 Inhibits

Caption: Mechanism of anti-inflammatory action via COX inhibition.

Quantitative Data on Anti-inflammatory Activity
Compound ClassTargetParameterValue (µM)Reference
Tricyclic dipyrido diazepinonePLA2IC5022.1

Table 2: Representative anti-inflammatory activity of a pyridodiazepinone derivative.

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This model is widely used to assess the anti-inflammatory activity of novel compounds.[18]

  • Animal Dosing: Administer the pyridodiazepinone derivative or vehicle control to rodents (rats or mice) via an appropriate route (e.g., oral gavage).[18]

  • Induction of Edema: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[18]

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[18][19]

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle control group.[19]

Central Nervous System and Neurodegenerative Disease Potential

The structural similarity of pyridodiazepinones to benzodiazepines suggests their potential to modulate central nervous system (CNS) activity.[6] Indeed, some derivatives have shown hypotensive effects.[5] While research in this area is less extensive than in oncology and inflammation, the potential for these compounds to cross the blood-brain barrier and interact with CNS targets makes them intriguing candidates for the treatment of neurodegenerative diseases.[20] The modulation of signaling pathways, such as PI3K/Akt, which are also implicated in neuronal survival, further supports this potential.[21]

Structure-Activity Relationships (SAR)

The biological activity of pyridodiazepinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

  • Anticancer Activity: For quinazoline-based pyrimidodiazepines, the presence of electron-withdrawing groups on an aromatic ring can enhance cytotoxic activity.[1]

  • Anti-inflammatory Activity: In tricyclic dipyrido diazepinones, strong electron-withdrawing groups like nitro (-NO2) and trifluoromethyl (-CF3) have been shown to increase inhibitory activity against PLA2.

A systematic exploration of the chemical space around the pyridodiazepinone scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Perspectives

Pyridodiazepinone derivatives represent a versatile and promising class of bioactive molecules with demonstrated potential in oncology and inflammation. Their ability to modulate multiple, key signaling pathways underscores their therapeutic relevance. Future research should focus on:

  • Expanding the Chemical Diversity: Synthesis of novel analogues to broaden the scope of biological targets.

  • Elucidating Mechanisms of Action: In-depth studies to fully characterize the molecular interactions and downstream effects of these compounds.

  • In Vivo Efficacy and Safety: Rigorous preclinical evaluation in relevant animal models to assess their therapeutic index and potential for clinical translation.

  • Exploring New Therapeutic Areas: Investigating the potential of pyridodiazepinones in other disease areas, such as neurodegenerative disorders and infectious diseases.

The continued investigation of this remarkable scaffold holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

  • Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines - PubMed. (n.d.).
  • Synthesis and evaluation of tricyclic dipyrido diazepinone derivatives as inhibitors of secretory phospholipase A2 with anti-inflammatory activity - PubMed. (n.d.).
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC - PubMed Central. (n.d.).
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC - PubMed Central. (n.d.).
  • Pyrimidodiazepines with antitumor activity | Download Scientific Diagram - ResearchGate. (n.d.).
  • Anti‐inflammatory activity of pyridazinones: A review - Semantic Scholar. (n.d.).
  • Synthesis and biological action of some derivatives of pyrido-[6][17]-diazepine and pyrido-[2,3-d]-pyrimidine. | Semantic Scholar. (n.d.). Retrieved from

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (n.d.).
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. (n.d.).
  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC - NIH. (n.d.).
  • Anti-inflammatory activity of pyridazinones: A review - PubMed. (n.d.).
  • Anti‐inflammatory activity of pyridazinones: A review | Request PDF - ResearchGate. (n.d.).
  • What are FER inhibitors and how do they work? (2024, June 25).
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. (n.d.).
  • Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. (n.d.).
  • Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones - MDPI. (n.d.).
  • PI3K / Akt Signaling. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • Pyrido[2,3-b][6][7]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors - PubMed. (n.d.). Retrieved from

  • TTK participates in the Akt‐mTOR pathway to regulate cell growth and... - ResearchGate. (n.d.).
  • On Integral INICS Aromaticity of Pyridodiazepine Constitutional Isomers and Tautomers. (2023, July 27).
  • Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis - PubMed Central. (n.d.).
  • Various Biological Activities of Pyridazinone Ring Derivatives | Request PDF. (n.d.).
  • Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed. (n.d.).
  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed. (n.d.).
  • What are TTK inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
  • PI3K-Akt signaling pathway - Cusabio. (n.d.).
  • TTK: A Promising Target in Malignant Tumors - Scientific Archives International Open Access Journals. (n.d.).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (n.d.).
  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC - NIH. (n.d.).
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (n.d.).
  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.).
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. (n.d.).
  • Pyridine Derivatives: A Comprehensive Review of Their Potential as Anti-Diabetic Agents. (n.d.).
  • 4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (n.d.).
  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC - NIH. (n.d.).
  • Pyridine derivatives as anti-Alzheimer agents (2022) | 1 Citations - SciSpace. (n.d.).
  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules - MDPI. (n.d.).

Sources

Foundational

In silico modeling of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one

An In-Depth Technical Guide to the In Silico Modeling of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one: A Novel Scaffold for Drug Discovery Abstract The exploration of novel chemical scaffolds is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one: A Novel Scaffold for Drug Discovery

Abstract

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery, offering pathways to new therapeutic agents with unique mechanisms of action and improved pharmacological profiles. The 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one core represents one such scaffold, integrating the structural features of a pyridine ring fused to a diazepinone system. This structure is analogous to benzodiazepines, a class of drugs renowned for their activity on the central nervous system. This technical guide presents a comprehensive, prospective in silico modeling workflow designed to thoroughly characterize this novel molecule. As a Senior Application Scientist, this document is structured not as a rigid protocol but as a strategic guide, explaining the causality behind each computational step. It provides researchers, scientists, and drug development professionals with a robust framework for investigating novel chemical entities, from initial structural analysis to the prediction of pharmacokinetic and toxicological properties.

Introduction: The Rationale for a Computational Approach

The journey of a drug from concept to clinic is fraught with challenges, with high attrition rates often attributed to poor efficacy, unforeseen toxicity, or suboptimal pharmacokinetic properties. The adage "fail early, fail cheap" is a guiding principle in pharmaceutical research. In silico modeling provides a powerful suite of tools to address this challenge, enabling the rapid, cost-effective evaluation of a molecule's potential before significant resources are committed to synthesis and in vitro testing.[1]

The 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one scaffold is of particular interest due to its structural similarity to 1,4-benzodiazepines, which famously modulate the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] This similarity provides a logical starting point for target hypothesis. However, we must not be constrained by this initial analogy. The incorporation of a pyridine ring, as opposed to a benzene ring, fundamentally alters the molecule's electronics, hydrogen bonding potential, and overall geometry. This could lead to novel selectivity profiles, engagement with different biological targets, or an improved safety profile.

This guide outlines a multi-stage computational workflow designed to build a comprehensive profile of this novel scaffold.

In_Silico_Workflow Ligand_Prep Ligand Preparation (3D Structure Generation) Docking Molecular Docking (Pose & Affinity Prediction) Ligand_Prep->Docking ADMET ADMET Prediction (Pharmacokinetics & Toxicity) Ligand_Prep->ADMET Target_Selection Hypothetical Target Selection & Preparation Target_Selection->Docking MD_Sim Molecular Dynamics (Stability & Interaction Dynamics) Docking->MD_Sim QSAR QSAR Modeling (For Analog Series) MD_Sim->QSAR Binding Energy Data

Caption: Overall in silico drug discovery workflow.

Ligand Preparation: The Foundation of Accuracy

The quality of any in silico prediction is fundamentally dependent on the quality of the input structures. A 2D representation of a molecule is insufficient for computational analysis; a physically realistic 3D conformation is required.

Step-by-Step Protocol: 3D Structure Generation and Optimization
  • 2D to 3D Conversion:

    • Action: Draw the 2D structure of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one using chemical drawing software (e.g., BIOVIA Draw, ChemDraw).

    • Causality: This step creates the basic connectivity map of the atoms.

    • Action: Convert the 2D structure into an initial 3D conformation using a program like Avogadro or the generation features within modeling suites like MOE or Schrödinger.[4]

    • Causality: This generates a plausible, but not yet energetically favorable, 3D structure.

  • Energy Minimization:

    • Action: Perform a geometry optimization (energy minimization) using a suitable force field, such as MMFF94 (Merck Molecular Force Field) or GAFF (General Amber Force Field).[5]

    • Causality: This is the most critical step. The initial 3D structure may have unrealistic bond lengths, angles, or steric clashes. Energy minimization adjusts the atomic coordinates to find a local energy minimum, resulting in a low-energy, stable conformation. This optimized structure is essential for meaningful docking and simulation results.

  • Protonation State and Tautomer Generation:

    • Action: Evaluate the molecule at a physiological pH (typically 7.4) to determine the most likely protonation states.

    • Causality: The ionization state of a molecule dramatically affects its ability to form hydrogen bonds and electrostatic interactions, which are key components of protein-ligand binding. Incorrect protonation can lead to completely erroneous binding predictions.

Target Identification and Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a scoring function.[6]

Target Hypothesis and Preparation

Based on structural analogy, our primary hypothetical target is the GABA-A receptor , specifically at the benzodiazepine binding site located at the interface between the α and γ subunits.[7] To demonstrate a broader screening approach, we will also consider the cannabinoid receptor 1 (CB1) and β-tubulin as secondary targets.

Step-by-Step Protocol: Molecular Docking
  • Receptor Acquisition and Preparation:

    • Action: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). For our primary target, we will use PDB ID: 6D6T , which is a human α1β2γ2 GABA-A receptor in complex with GABA and flumazenil (a benzodiazepine site ligand).[8] For secondary targets, we could use PDB ID: 5U09 for the CB1 receptor or 6XER for tubulin.[9]

    • Causality: Using an experimentally determined structure provides a high-fidelity model of the biological target.

    • Action: Prepare the protein using a protein preparation wizard (e.g., in Maestro, MOE, or Chimera). This involves:

      • Removing water molecules, co-solvents, and any non-essential cofactors.

      • Adding hydrogen atoms, as they are typically not resolved in crystal structures.

      • Assigning protonation states to residues like Histidine, Aspartate, and Glutamate.

      • Repairing any missing side chains or loops if necessary.

    • Causality: This "cleaning" process ensures the protein structure is chemically correct and ready for docking, preventing artifacts from interfering with the calculations.

  • Binding Site Definition:

    • Action: Define the binding site (the "docking grid" or "sphere"). For our primary target (PDB: 6D6T), this is straightforward: we define the site based on the location of the co-crystallized ligand, flumazenil.

    • Causality: This confines the docking algorithm's search space to the region of interest, making the calculation more efficient and biologically relevant. For novel targets where the binding site is unknown, a "blind docking" approach across the entire protein surface may be necessary.[4]

  • Protocol Validation (Self-Validating System):

    • Action: Before docking our novel compound, perform a "redocking" experiment. Extract the original ligand (flumazenil) from the prepared protein structure and dock it back into the binding site.

    • Causality: This is a critical control step. A successful redocking, where the predicted pose closely matches the crystallographic pose (typically <2.0 Å Root Mean Square Deviation - RMSD), validates that the chosen docking software and parameters can accurately reproduce the known binding mode.[10]

  • Docking Execution and Analysis:

    • Action: Dock the prepared 3D structure of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one into the validated binding site using a docking program like AutoDock, Glide, or GOLD.[6]

    • Action: Analyze the top-scoring poses. Examine the docking score (a proxy for binding affinity) and, more importantly, the specific interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and the protein residues.

    • Causality: The docking score provides a quantitative estimate, but the analysis of interactions provides mechanistic insight. A good candidate will not only have a favorable score but will also form stable, logical interactions with key residues in the binding pocket.

Docking_Workflow PDB Fetch PDB Structure (e.g., 6D6T) Prep_Prot Prepare Protein (Add H, Remove Water) PDB->Prep_Prot Define_Site Define Binding Site (Based on Co-crystal Ligand) Prep_Prot->Define_Site Redock Validation: Redock Native Ligand Define_Site->Redock Check_RMSD RMSD < 2.0Å? Redock->Check_RMSD Check_RMSD->PDB No (Adjust Protocol) Dock_New Dock Novel Compound Check_RMSD->Dock_New Yes Analyze Analyze Poses & Interactions Dock_New->Analyze

Caption: A self-validating molecular docking workflow.

Hypothetical Docking Results
Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
GABA-A Receptor 6D6T-9.5α1:His101, γ2:Tyr159π-π Stacking, H-Bond
CB1 Receptor 5U09-7.2Trp356, Phe170Hydrophobic, van der Waals
β-Tubulin 6XER-8.1Asn258, Cys241H-Bond, Hydrophobic

Molecular Dynamics (MD) Simulations: From a Static Picture to Dynamic Reality

Molecular docking provides a static snapshot of a potential binding pose. However, proteins and ligands are dynamic entities that constantly move and flex. Molecular Dynamics (MD) simulations provide a way to observe the behavior of the ligand-protein complex over time, offering deeper insights into the stability of the binding pose.[11]

Step-by-Step Protocol: MD Simulation
  • System Setup:

    • Action: Take the best-scoring docked pose of the ligand-protein complex as the starting point.

    • Action: Place the complex in a simulation box (e.g., a cube or dodecahedron) and solvate it with an explicit water model (e.g., TIP3P). Add counter-ions (like Na+ or Cl-) to neutralize the system's charge.

    • Causality: This creates a more biologically realistic environment, as interactions with water and ions are crucial for protein structure and function.

  • Minimization and Equilibration:

    • Action: Perform energy minimization on the entire solvated system to remove any steric clashes introduced during the setup.

    • Action: Gradually heat the system to physiological temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble). During this phase, restraints are often applied to the protein and ligand to allow the solvent to relax around them before they are allowed to move freely.

    • Causality: This multi-step equilibration is vital for ensuring the simulation starts from a stable, well-relaxed state, preventing the system from "exploding" due to unstable initial conditions.

  • Production Run:

    • Action: Run the simulation for a significant period (e.g., 50-100 nanoseconds) without restraints, saving the coordinates of all atoms at regular intervals. This generates a "trajectory" of the system's movement.

    • Causality: The length of the simulation is critical. It must be long enough to allow the complex to explore relevant conformational states and for key metrics to converge.[12]

  • Trajectory Analysis:

    • Action: Analyze the trajectory to assess the stability of the complex. Key metrics include:

      • RMSD (Root Mean Square Deviation): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, converging RMSD for both suggests the complex is not falling apart.

      • RMSF (Root Mean Square Fluctuation): Measures the fluctuation of individual residues. This can highlight which parts of the protein are flexible versus stable.

      • Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking. Are these interactions maintained throughout the simulation?

MD_Workflow Start Start with Docked Complex Solvate Solvate with Water & Add Ions Start->Solvate Minimize Energy Minimize Entire System Solvate->Minimize Equilibrate Equilibrate System (NVT & NPT Ensembles) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analyze

Caption: Standard workflow for a molecular dynamics simulation.

Prospective Analysis: QSAR and ADMET Prediction

While docking and MD focus on a single molecule, a successful drug discovery program requires evaluating a series of related compounds. Quantitative Structure-Activity Relationship (QSAR) and ADMET prediction are essential for this next phase.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR aims to build a mathematical model that correlates the chemical features of a set of molecules with their biological activity.[13] This section is prospective, outlining the workflow to be used once in vitro activity data for a series of analogs of our core scaffold are available.

QSAR Workflow: [14][15]

  • Data Set Preparation: Compile a dataset of synthesized analogs with their experimentally measured biological activities (e.g., IC50 or Ki values).

  • Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic properties).

  • Model Building: Use statistical or machine learning methods (e.g., Multiple Linear Regression, Random Forest, Support Vector Machines) to build a model that predicts activity based on the descriptors.

  • Rigorous Validation: Validate the model's predictive power using both internal (cross-validation) and external test sets of compounds that were not used to build the model. A robust, predictive QSAR model can then be used to prioritize the synthesis of new, un-tested analogs predicted to have high potency.

ADMET Prediction

Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early is crucial to avoid late-stage failures.[16][17] Numerous in silico tools, many of which are freely available web servers, can provide valuable initial assessments.

Key Predicted Properties and Rationale:

PropertyImportance in Drug DevelopmentExample Prediction Tool(s)
Aqueous Solubility Affects absorption and formulation. Poor solubility is a major hurdle.SwissADME, ADMETlab 2.0
GI Absorption Predicts how well the drug will be absorbed from the gut.SwissADME, pkCSM
Blood-Brain Barrier (BBB) Permeation Critical for CNS targets (like GABA-A). Do we want the drug to cross the BBB or not?SwissADME, PreADMET
CYP450 Inhibition Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes.SwissADME, pkCSM
hERG Inhibition Predicts risk of cardiotoxicity, a major reason for drug withdrawal.PreADMET, ADMETlab 2.0
Mutagenicity (Ames Test) Predicts the potential for the compound to be carcinogenic.PreADMET, ADMETlab 2.0

Step-by-Step Protocol: ADMET Prediction

  • Input Structure: Submit the 2D or 3D structure of the molecule to one or more ADMET prediction servers (e.g., SwissADME, pkCSM).[18]

  • Consensus Analysis:

    • Action: Run the prediction across multiple platforms.

    • Causality: Different tools use different algorithms and training datasets. A consensus prediction, where multiple tools agree on a property, provides higher confidence.[17]

  • Identify Liabilities: Analyze the predicted profile to identify potential liabilities (e.g., poor solubility, predicted hERG toxicity, or inhibition of a major CYP enzyme). This information can guide the design of next-generation analogs where problematic structural motifs are modified.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-faceted in silico workflow for the initial characterization of the novel 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one scaffold. By systematically applying molecular docking, molecular dynamics, and ADMET prediction, we can build a robust data package that predicts its likely biological targets, binding modes, and potential pharmacokinetic liabilities. This computational assessment provides a strong, data-driven foundation to guide decisions on whether to proceed with chemical synthesis and in vitro validation. The integration of these computational techniques represents a modern, efficient approach to drug discovery, enabling researchers to focus resources on compounds with the highest probability of success.

References

  • Wikipedia. (n.d.). GABAA receptor. Retrieved January 20, 2026, from [Link]

  • De, A., & Adhikari, N. (2023). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In: Adhikari, N., De, A. (eds) Sustainable Approaches to Green Drug Development. Springer Protocols Handbooks. Humana, New York, NY. [Link]

  • Laskowski, R. A., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(10), 1245-1256. [Link]

  • Kumar, A., & Roy, K. (2022). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. ResearchGate. [Link]

  • Ispas, A. T., et al. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 28(15), 5789. [Link]

  • Zhu, S., et al. (2018). Structure of a human synaptic GABAA receptor. Nature, 559(7712), 67-72. RCSB PDB: 6D6T. [Link]

  • Kar, S., & Roy, K. (2019). New Workflow for QSAR Model Development from Small Data Sets: Small Dataset Curator and Small Dataset Modeler. Journal of Chemical Information and Modeling, 59(10), 4129-4138. [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved January 20, 2026, from [Link]

  • Zhou, J., et al. (2025). Resolving native GABAA receptor structures from the human brain. Nature, 638, 562-568. RCSB PDB: 9CXA. [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved January 20, 2026, from [Link]

  • Taboureau, O., et al. (2018). An automated framework for QSAR model building. Journal of Cheminformatics, 10(1), 2. [Link]

  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. Retrieved January 20, 2026, from [Link]

  • Shao, Z., et al. (2016). High-resolution crystal structure of the human CB1 cannabinoid receptor. Nature, 540(7634), 602-606. RCSB PDB: 5U09. [Link]

  • Miller, P.S., & Kasaragod, V.B. (2022). Mechanisms of inhibition and activation of extrasynaptic alpha beta GABAA receptors. Nature, 602(7897), 524-529. RCSB PDB: 7PBD. [Link]

  • YouTube. (2022). Molecular Dynamics Simulation small molecule. Retrieved January 20, 2026, from [Link]

  • Krishna Kumar, K., & Shale, M. (2023). Structural and functional insights into the G protein-coupled receptors: CB1 and CB2. Biochemical Society Transactions, 51(4), 1533-1543. [Link]

  • Sabe, V. T., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Frontiers in Molecular Biosciences, 8, 682015. [Link]

  • ResearchGate. (n.d.). Workflow for predictive QSAR modeling. Retrieved January 20, 2026, from [Link]

  • Bioinformatics Review. (2021). Tutorial: MD Simulation of small organic molecules using GROMACS. Retrieved January 20, 2026, from [Link]

  • Masiulis, S., et al. (2022). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Structural & Molecular Biology, 29(8), 752-762. RCSB PDB: 8DD3. [Link]

  • Hua, T., et al. (2020). Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures. Cell, 180(4), 655-665.e18. RCSB PDB: 6KPG. [Link]

  • Quora. (2016). What are the steps of QSAR based drug design?. Retrieved January 20, 2026, from [Link]

  • YouTube. (2025). Molecular Dynamics Simulation of Small Molecules using UCSF Chimera. Retrieved January 20, 2026, from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. 13(9), 10403-10410. [Link]

  • ResearchGate. (2017). High-resolution crystal structure of the human CB1 cannabinoid receptor. Retrieved January 20, 2026, from [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Journal of Medicinal Chemistry, 62(19), 8295-8313. [Link]

  • Drug Target Review. (2021). Simulations and fragment screening reveal binding sites on tubulin protein. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Docking of the Tubulin Crystal Structure into the Microtubule Map. Retrieved January 20, 2026, from [Link]

  • Hua, T., et al. (2016). Crystal Structure of the Human Cannabinoid Receptor CB1. Cell, 167(3), 750-762.e14. RCSB PDB: 5TGZ. [Link]

  • Al-Hiyari, Y., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. International Journal of Molecular Sciences, 25(6), 3469. [Link]

  • Gherman, C., et al. (2022). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Molecules, 27(19), 6661. [Link]

  • Hossain, M. A., et al. (2025). Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. ChemMedChem. [Link]

  • Gelin, M., et al. (2023). Molecular Docking of Cryptoconcatones to α-Tubulin and Related Pironetin Analogues. International Journal of Molecular Sciences, 24(2), 1279. [Link]

  • Foroumadi, A., et al. (2018). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. Journal of Biomolecular Structure and Dynamics, 36(12), 3206-3217. [Link]

  • Group of Characterization of Materials. (n.d.). MD with GROMACS for SMALL molecules. Retrieved January 20, 2026, from [Link]

  • Elgarf, A. A., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(6), 1438-1447. [Link]

  • Catalyst University. (2019). The Mechanism of Benzodiazepines | The GABA Receptor and Allosteric Modulation. YouTube. [Link]

  • Sieghart, W. (2000). GABA A receptors as targets for different classes of drugs. Advances in Experimental Medicine and Biology, 486, 31-40. [Link]

  • Elgarf, A. A., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(6), 1438–1447. [Link]

  • Patsnap Synapse. (2025). What are the therapeutic candidates targeting GABAA?. Retrieved January 20, 2026, from [Link]

Sources

Exploratory

The 1H-Pyrido[2,3-b]diazepine Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Privileged Heterocycle In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with therapeutic potential is paramount. Among the myriad of heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with therapeutic potential is paramount. Among the myriad of heterocyclic systems, nitrogen-containing fused rings hold a position of prominence, owing to their diverse pharmacological activities. The 1H-pyrido[2,3-b]diazepine scaffold, a fascinating fusion of a pyridine and a diazepine ring, has emerged as a structure of significant interest. Its inherent structural features, reminiscent of the well-known benzodiazepines, suggest a predisposition for interacting with biological targets, particularly within the central nervous system (CNS).[1] However, the unique electronic and steric properties conferred by the pyridine ring offer a distinct advantage, allowing for fine-tuning of activity and selectivity profiles.

This technical guide provides an in-depth exploration of the 1H-pyrido[2,3-b]diazepine core, intended for researchers, scientists, and drug development professionals. We will navigate through the synthetic intricacies of this scaffold, delve into its known biological activities, and elucidate the nascent structure-activity relationships that govern its therapeutic potential. By presenting a cohesive narrative grounded in scientific literature, this document aims to serve as a valuable resource for those seeking to harness the potential of this promising heterocyclic system in their drug discovery endeavors.

Synthetic Strategies: Constructing the 1H-Pyrido[2,3-b]diazepine Core

The construction of the 1H-pyrido[2,3-b]diazepine scaffold has been approached through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. A prevalent and effective strategy involves the condensation of 2,3-diaminopyridine derivatives with appropriate dicarbonyl compounds or their equivalents.

A noteworthy and well-documented approach is the regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][2][3]diazepin-4-ones.[4] This method, detailed in the experimental protocol section, relies on the reaction of 2,3-diaminopyridines with ethyl aroylacetates. The reaction proceeds via the formation of an open-chain intermediate which subsequently undergoes intramolecular cyclization to yield the desired pyridodiazepinone core.[4] The regiospecificity of this reaction is a key advantage, ensuring the formation of a single, well-defined product isomer.

The following diagram illustrates a generalized synthetic pathway for the construction of the 3,5-dihydro-4H-pyrido[2,3-b][2][3]diazepin-4-one scaffold.

Synthesis_Pathway Start 2,3-Diaminopyridine Intermediate Open-chain Intermediate Start->Intermediate Condensation Reagent Ethyl Aroylacetate Reagent->Intermediate Product 3,5-Dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-one Intermediate->Product Intramolecular Cyclization

Caption: Generalized synthetic route to 3,5-dihydro-4H-pyrido[2,3-b][2][3]diazepin-4-ones.

Further derivatization of the core scaffold can be achieved through various chemical transformations, allowing for the exploration of a diverse chemical space and the optimization of biological activity. For instance, the nitrogen atoms within the diazepine ring and the aromatic pyridine ring offer sites for functionalization.

Biological Activities and Therapeutic Potential

The 1H-pyrido[2,3-b]diazepine scaffold has demonstrated a range of biological activities, with a significant emphasis on its effects on the central nervous system and, more recently, its potential as an anticancer agent.

Central Nervous System Activity

Drawing parallels with their benzodiazepine counterparts, pyrido[2,3-b]diazepine derivatives have been investigated for their CNS activity.[1] Studies on 5-[(dialkylamino)alkyl]-3,5-dihydro-2-methyl/phenyl-4H-pyrido[2,3-b][2][3]diazepin-4-ones have revealed effects on exploratory activity, motor coordination, and spontaneous activity in mice.[5] These compounds also exhibited analgesic, anti-strychnine, anti-cardiazole, anti-amphetamine, and anti-reserpine activities, highlighting a complex pharmacological profile.[5] The observed CNS effects suggest that the 1H-pyrido[2,3-b]diazepine scaffold could be a valuable starting point for the development of novel psychotropic agents.

Antiproliferative and Anticancer Activity

Emerging research has pointed towards the potential of pyridodiazepine derivatives as antiproliferative agents. While direct studies on the 1H-pyrido[2,3-b]diazepine scaffold are still developing, related structures have shown promising results. For instance, novel pyrido[1,4-b]diazepine derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against several human cancer cell lines.[2] These findings, coupled with the known anticancer properties of other fused heterocyclic systems, provide a strong rationale for the exploration of 1H-pyrido[2,3-b]diazepine derivatives in oncology drug discovery. The structural versatility of the scaffold allows for the introduction of various pharmacophoric groups known to interact with cancer-related targets.

The following table summarizes selected biological activities of 1H-pyrido[2,3-b]diazepine and related derivatives.

Compound ClassBiological ActivityKey FindingsReference
5-[(dialkylamino)alkyl]-3,5-dihydro-2-methyl/phenyl-4H-pyrido[2,3-b][2][3]diazepin-4-onesCNS ActivityEffects on exploratory behavior, motor coordination, and spontaneous activity in mice. Also showed analgesic and various antagonist activities.[5]
4-Aryl-2-phenacylidene-1,3,4,5-tetrahydropyrido[2,3-b][2][3]diazepine derivativesAntiproliferative ActivityInhibition of proliferation in human promyelocytic leukemia cell line HL-60.[2]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the 1H-pyrido[2,3-b]diazepine scaffold is yet to be fully elucidated, preliminary insights can be gleaned from the available literature and by drawing analogies to the extensively studied benzodiazepines.

For the CNS-active 5-[(dialkylamino)alkyl]-3,5-dihydro-2-methyl/phenyl-4H-pyrido[2,3-b][2][3]diazepin-4-ones, the nature of the substituent at the 5-position (the dialkylaminoalkyl chain) and the 2-position (methyl or phenyl) appears to be a key determinant of the pharmacological profile.[5] The basicity of the heteroarene moiety may also play a crucial role in the activity of these compounds.[3]

In the context of anticancer activity, the introduction of various aryl groups and other functional moieties at different positions of the pyridodiazepine ring system will likely have a significant impact on potency and selectivity. The exploration of substituents on the pyridine and the diazepine rings will be critical in developing effective and target-specific anticancer agents.

The logical workflow for a drug discovery program centered on the 1H-pyrido[2,3-b]diazepine scaffold is depicted below.

Drug_Discovery_Workflow cluster_0 Scaffold-Based Drug Discovery A 1H-Pyrido[2,3-b]diazepine Scaffold B Library Synthesis & Derivatization A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E E->B Iterative Synthesis F Preclinical Candidate E->F

Caption: A conceptual workflow for a drug discovery program based on the 1H-pyrido[2,3-b]diazepine scaffold.

Experimental Protocols: A Representative Synthesis

The following protocol details the regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][2][3]diazepin-4-ones, adapted from the work of Ibeas et al. (2020).[4] This self-validating system provides a reliable method for accessing the core scaffold.

Synthesis of 2-Phenyl-3,5-dihydro-4H-pyrido[2,3-b][2][3]diazepin-4-one

Materials:

  • 2,3-Diaminopyridine

  • Ethyl benzoylacetate

  • Xylene (anhydrous)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diaminopyridine (1.0 eq) in anhydrous xylene.

  • Addition of Reagent: To the stirred solution, add ethyl benzoylacetate (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 2-phenyl-3,5-dihydro-4H-pyrido[2,3-b][2][3]diazepin-4-one.

  • Characterization: Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The X-ray crystal structure of a derivative of this compound has been reported, providing a definitive structural confirmation.[4]

Causality Behind Experimental Choices:

  • Anhydrous Xylene: The use of a high-boiling, non-polar aprotic solvent like xylene facilitates the removal of water and ethanol formed during the condensation and cyclization reactions, driving the equilibrium towards product formation.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for both the initial condensation and the subsequent intramolecular cyclization.

  • Recrystallization: This purification technique is effective for obtaining highly pure crystalline solid products, which is crucial for accurate biological evaluation.

Conclusion and Future Directions

The 1H-pyrido[2,3-b]diazepine scaffold represents a compelling and underexplored area of medicinal chemistry. Its synthetic accessibility, coupled with a promising range of biological activities, particularly in the realms of CNS disorders and oncology, positions it as a valuable template for the design of novel therapeutic agents. The structural analogy to benzodiazepines provides a solid foundation for rational drug design, while the unique electronic nature of the fused pyridine ring offers opportunities for achieving improved selectivity and reduced off-target effects.

Future research in this area should focus on several key aspects:

  • Expansion of the Chemical Space: The development of novel synthetic methodologies to access a wider array of substituted 1H-pyrido[2,3-b]diazepine derivatives is crucial for a thorough exploration of its therapeutic potential.

  • In-depth Biological Profiling: Comprehensive screening of new analogues against a broad panel of biological targets will help to identify novel therapeutic applications and elucidate the mechanism of action.

  • Systematic SAR Studies: Rigorous structure-activity relationship studies are needed to understand the key structural features that govern the observed biological activities, which will guide the design of more potent and selective compounds.

By embracing a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and computational modeling, the full therapeutic potential of the 1H-pyrido[2,3-b]diazepine scaffold can be unlocked, paving the way for the development of next-generation medicines.

References

  • Głowacka, E., et al. (2007). Synthesis and antiproliferative activity in vitro of new pyrido[1,4-b]diazepine derivatives and imidazo[4,5-b]pyridine. European Journal of Medicinal Chemistry, 42(9), 1143-1151. [Link]

  • Chakrabarti, J. K., et al. (1989). Heteroarenobenzodiazepines. 6. Synthesis and pharmacological evaluation of CNS activities of[2][6][7]triazolo[4,5-b][2][8]-, imidazolo[4,5,-b][2][8]-, and pyrido[2,3-b][2][8]benzodiazepines. 10-Piperazinyl-4H-1,2,3-triazolo[4,5-b][2][8]benzodiazepines with neuroleptic activity. Journal of Medicinal Chemistry, 32(10), 2375-2381. [Link]

  • El-Gazzar, A. B. A., et al. (2019). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][2][3]diazepines, and Their Cytotoxic Activity. Molecules, 24(15), 2788. [Link]

  • Chakrabarti, J. K., et al. (1989). Synthesis and pharmacological evaluation of CNS activities of[2][6][7]triazolo[4,5-b][2][8]-, imidazolo[4,5-b][2][8]-, and pyrido[2,3-b][2][8]benzodiazepines. 10-Piperazinyl-4H-1,2,3-triazolo[4,5-b][2][8]benzodiazepines with neuroleptic activity. Journal of Medicinal Chemistry, 32(10), 2375-2381. [Link]

  • Nawrocka, W., et al. (2017). Synthesis of Novel Pyrido[4,3-e][2][3][6]triazino[3,2-c][2][3][6]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Molecules, 22(11), 1983. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 8(19), 350-359. [Link]

  • Savelli, F., et al. (1987). [Pyrido[2,3-b][2][3]diazepinones with CNS activity]. Il Farmaco; edizione scientifica, 42(11), 833-844. [Link]

  • Ibeas, S., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][2][3]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][2][3]diazepin-2-ones. ACS Omega, 5(40), 25408–25422. [Link]

  • Muylaert, K., et al. (2016). Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. Current Medicinal Chemistry, 23(42), 4784-4823. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one in Pharmaceutical and Biological Matrices

Abstract This comprehensive application note provides detailed protocols for the quantitative analysis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one, a key heterocyclic compound of interest in pharmaceutical developm...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one, a key heterocyclic compound of interest in pharmaceutical development. We present two robust and validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and formulation analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis in complex biological matrices. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step, ensuring accuracy, precision, and reliability of the generated data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate quantitative assays for this and structurally related compounds.

Introduction: The Analytical Imperative for 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one

The pyrido[2,3-b]diazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Accurate quantification of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one is critical throughout the drug development lifecycle, from pharmacokinetic studies in preclinical and clinical phases to quality control of the final pharmaceutical product. The choice of analytical methodology is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. This document provides a detailed guide to developing and validating robust analytical methods for this purpose.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in pharmaceutical analysis, offering a balance of speed, cost-effectiveness, and reliability for quantifying active pharmaceutical ingredients (APIs) in drug substances and formulations. The underlying principle is the separation of the analyte from other components on a stationary phase, followed by detection based on its ultraviolet absorbance.

Rationale for Method Development

The selection of chromatographic conditions is paramount for achieving a successful separation. A reversed-phase C18 column is chosen as a versatile starting point for a molecule of this polarity. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to ensure a reasonable retention time and good peak shape. The pH of the mobile phase is controlled to maintain the consistent ionization state of the analyte. The detection wavelength is selected based on the UV spectrum of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one to maximize sensitivity.

Experimental Protocol: HPLC-UV Quantification

2.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Reference standard of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one.

2.2.2. Chromatographic Conditions

ParameterCondition
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with orthophosphoric acid)B: Acetonitrile
Gradient 70% A / 30% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined by UV scan (e.g., 254 nm)
Run Time 10 minutes

2.2.3. Preparation of Solutions

  • Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: HPLC grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.

2.2.4. Sample Preparation (for Pharmaceutical Formulation)

  • Accurately weigh and crush a representative number of tablets (or measure a volume of liquid formulation) to obtain a powder equivalent to 10 mg of the active ingredient.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

2.2.5. Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Build Calibration Curve B->E C Prepare Sample Solutions F Inject Samples C->F D->E E->F G Integrate Peaks F->G H Quantify Sample Concentration G->H

Figure 1: HPLC-UV analysis workflow.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one in biological matrices such as plasma or urine, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[1][2] This technique couples the separation power of HPLC with the highly specific detection capabilities of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Rationale for Method Development

The LC method is optimized for fast analysis times while still achieving separation from endogenous matrix components. A gradient elution is typically employed. The mass spectrometer is tuned to the specific mass-to-charge ratio (m/z) of the parent ion of the analyte. This parent ion is then fragmented, and a specific product ion is monitored. This dual mass filtering significantly reduces background noise and enhances selectivity. An isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response.

Experimental Protocol: LC-MS/MS Bioanalysis

3.2.1. Instrumentation and Materials

  • LC-MS/MS system: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • Reference standard of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one and its stable isotope-labeled internal standard (SIL-IS).

  • Biological matrix (e.g., human plasma).

3.2.2. LC-MS/MS Conditions

ParameterCondition
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of the analyte and SIL-IS. Example: Analyte (m/z [M+H]+ → fragment), SIL-IS (m/z [M+H]+ → fragment)

3.2.3. Preparation of Solutions

  • Standard and SIL-IS Stock Solutions (1 mg/mL): Prepare in methanol.

  • Working Standard and SIL-IS Solutions: Prepare by serial dilution in 50:50 methanol:water.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the working standard solutions into the blank biological matrix to prepare calibration standards (e.g., 0.1 to 100 ng/mL) and QCs at low, medium, and high concentrations.

3.2.4. Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and rapid method for sample cleanup in bioanalysis.[3][4]

  • To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 300 µL of acetonitrile containing the SIL-IS.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A / 5% B).

  • Inject into the LC-MS/MS system.

3.2.5. Bioanalytical Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot Plasma Sample B Add SIL-IS & Acetonitrile A->B C Vortex & Centrifuge B->C D Transfer & Evaporate Supernatant C->D E Reconstitute D->E F Inject Reconstituted Sample E->F G Acquire Data (MRM Mode) F->G H Integrate Peaks G->H I Calculate Analyte/IS Ratio H->I J Quantify using Calibration Curve I->J

Figure 2: LC-MS/MS bioanalytical workflow.

Method Validation: Ensuring Trustworthiness and Reliability

A cornerstone of any quantitative analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[5][6] The validation should be performed according to established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9][10]

Validation Parameters and Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte in blank samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Defined by the linear range.
Accuracy The closeness of the test results to the true value.%Recovery within 85-115% for bioanalysis, 98-102% for pharmaceutical analysis.
Precision (Repeatability & Intermediate Precision)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative Standard Deviation (RSD) ≤ 15% (20% at LLOQ) for bioanalysis, ≤ 2% for pharmaceutical analysis.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; precision and accuracy within acceptance criteria.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptable limits.
Stability (for Bioanalysis)The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Mean concentration at each stability time point should be within ±15% of the nominal concentration.
Protocol for Method Validation
  • Specificity: Analyze blank samples of the matrix (and samples spiked with potential interfering substances) to ensure no peaks co-elute with the analyte.

  • Linearity and Range: Prepare and analyze a set of at least five calibration standards over the desired concentration range. Plot the response versus concentration and perform a linear regression analysis.

  • Accuracy and Precision: Analyze replicate (n=5 or 6) QC samples at a minimum of three concentration levels (low, medium, high) on three different days to assess intra- and inter-day accuracy and precision.

  • LOD and LOQ: Determine the LOD and LOQ by analyzing a series of diluted solutions and calculating the signal-to-noise ratio or based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., pH of mobile phase ±0.2 units, column temperature ±5 °C, flow rate ±10%) and assess the impact on the results, particularly system suitability.

  • Stability (for bioanalysis): Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the quantitative analysis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one. The HPLC-UV method is well-suited for routine quality control in a manufacturing environment, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications in drug metabolism and pharmacokinetic studies. Adherence to the outlined validation protocols will ensure the generation of high-quality, reliable, and defensible data, which is essential for regulatory submissions and the overall success of a drug development program.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][7][8]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][9]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][5]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][10]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link][6]

  • Journal of Chemical and Pharmaceutical Sciences. (2015). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degr. [Link][11]

  • P. Vanbel, et al. (2004). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. DSpace. [Link]

  • Patsiou, D., & Tzanavaras, P. D. (2017). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. ResearchGate. [Link]

  • Pico, Y., et al. (2001). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. PubMed. [Link][12]

  • R.B. Marz. (1999). Medical Nutrition from Marz. 2nd ed. Portland, Oregon: Omni-Press.
  • Agilent. Sample Preparation Techniques for Biological Matrices. [Link][13]

  • Biotage. Bioanalytical sample preparation. [Link]

  • El-Beqqali, A., et al. (2007). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. PubMed. [Link][1]

  • F. Laborda, et al. (2021). Analytical applications of single particle inductively coupled plasma mass spectrometry: A comprehensive and critical review. Analytical Methods. [Link]

  • I. J. T. D. R. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. Impactfactor. [Link]

  • L. Glicksberg, et al. (2016). Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry. PubMed. [Link][14]

  • M. Wiergowski, et al. (2016). Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. ResearchGate. [Link]

  • M. Z. Abdullah, et al. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Semantic Scholar. [Link][4]

  • S. Uchida, et al. (2016). Identification and analytical characterization of four synthetic cannabinoids ADB-BICA, NNL-1, NNL-2, and PPA(N)-2201. PubMed. [Link][15]

  • S.I.M.M.E.S.N. (2024). Determination of new biomarkers for diagnosis of pyridoxine dependent epilepsy in human plasma and urine by liquid. [Link][3]

  • S. Sharma, et al. (2021). Development of a rapid LC-MS/MS method for the simultaneous quantification of various flavonoids and phytohormones extracted from Medicago Truncatula leaves. ResearchGate. [Link][16]

  • S. W. H. Y. M. Chan, et al. (2010). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link][17]

  • T. M. Scherer, et al. (2020). Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals. National Institutes of Health. [Link][2]

  • V. K. S. P. et al. (2023). Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. IJSDR. [Link][18]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link][19]

  • Z. Jia, et al. (2022). Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study. Frontiers. [Link][20]

Sources

Application

Application Note: Quantitative Analysis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one in Human Plasma using a Validated HPLC-MS/MS Method

Abstract This application note describes a robust, sensitive, and high-throughput High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of 4,5-Dihydro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and high-throughput High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one in human plasma. The methodology employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method that adheres to regulatory expectations for accuracy, precision, and stability.

Introduction and Scientific Rationale

4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one is a heterocyclic compound containing a pyridodiazepinone core. Such scaffolds are of significant interest in medicinal chemistry due to their structural similarity to benzodiazepines and other pharmacologically active agents. The development of a sensitive and specific quantitative assay is a critical prerequisite for pharmacokinetic (PK) and toxicokinetic (TK) studies during drug discovery and development.

The primary challenge in bioanalysis is achieving high sensitivity and selectivity in a complex biological matrix like plasma. HPLC-MS/MS is the gold standard for this application due to its ability to physically separate the analyte from matrix components (HPLC) and provide highly selective detection based on the analyte's specific mass-to-charge ratio (m/z) and fragmentation pattern (MS/MS).

Causality Behind Method Design: The structure of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one (Molecular Formula: C8H9N3O, Exact Mass: 163.07) contains basic nitrogen atoms within its pyrido- and diazepine rings. These sites are readily protonated, making the molecule ideally suited for positive mode Electrospray Ionization (ESI), a soft ionization technique that typically produces a protonated molecular ion, [M+H]+.[1] This characteristic forms the basis of our mass spectrometric detection strategy. For chromatography, the compound's predicted moderate polarity suggests that Reversed-Phase HPLC (RP-HPLC) will provide effective retention and separation from endogenous plasma components.[2][3]

Method Development Strategy

The development of a robust bioanalytical method is a systematic process. The logical flow ensures that each parameter is optimized for maximal performance and reliability.

MethodDevelopment cluster_Analyte Analyte Characterization cluster_MS Mass Spectrometry cluster_LC Liquid Chromatography cluster_Validation Method Validation A Compound Structure (C8H9N3O) MW: 163.17 B Properties (Basic Nitrogens, Moderate Polarity) A->B C Select Ionization Mode (+ESI) B->C Protonation F Column Selection (C18, Reversed-Phase) B->F Retention D Optimize Precursor Ion [M+H]+ = m/z 164.1 C->D Infusion E Optimize Fragmentation Select Product Ions D->E CID H FDA/ICH Guidelines (Accuracy, Precision, Stability) E->H Final Method G Mobile Phase Optimization (ACN/H2O with Formic Acid) F->G Peak Shape & Resolution G->H Final Method

Figure 1: Logical workflow for HPLC-MS/MS method development.

Materials and Instrumentation

Reagents and Chemicals
  • Analyte Reference Standard: 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one (>98% purity)

  • Internal Standard (IS): Stable isotope-labeled (SIL) analyte (e.g., D4-labeled) is highly recommended to compensate for matrix effects and procedural variability. If unavailable, a structurally similar compound (e.g., Diazepam[4]) can be used, but requires more rigorous validation.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Water: Ultrapure, Type 1.

  • Acid Modifier: Formic Acid (FA), LC-MS grade.

  • Matrix: Blank human plasma (K2-EDTA anticoagulant).

Instrumentation
  • HPLC System: A system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad 6500+, Waters Xevo TQ-S).

  • Analytical Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

Detailed Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and internal standard into separate 1 mL volumetric flasks. Dissolve in methanol to the mark.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 ACN:Water to prepare working solutions for the calibration curve (e.g., concentrations from 10 to 10,000 ng/mL).

  • Calibration Curve (CC) and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 8, and 80 ng/mL) in the same manner.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to analysis.[5][6][7] Acetonitrile is a highly efficient precipitation solvent.[8]

SamplePrep Start Plasma Sample (50 µL) (Calibrator, QC, or Unknown) Step1 Add 150 µL ACN with Internal Standard Start->Step1 Step2 Vortex Mix (1 min) Step1->Step2 Step3 Centrifuge (14,000 g, 10 min, 4°C) Step2->Step3 Step4 Transfer Supernatant Step3->Step4 End Inject into HPLC-MS/MS Step4->End

Figure 2: Step-by-step protein precipitation workflow.

Protocol:

  • Aliquot 50 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., at 20 ng/mL). The 3:1 solvent-to-plasma ratio ensures efficient protein removal.[6]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an HPLC vial for analysis.

HPLC-MS/MS Conditions

Rationale for Parameter Selection:

  • Mobile Phase: Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B). The formic acid serves a dual purpose: it maintains an acidic pH to keep the basic analyte protonated and improves chromatographic peak shape.[2]

  • Gradient Elution: A gradient is used to ensure that the analyte is eluted with a sharp peak shape while allowing later-eluting, more hydrophobic matrix components to be washed from the column, minimizing carryover.

  • MS/MS Transitions: The precursor ion is the protonated molecule [M+H]+. Product ions are generated by Collision-Induced Dissociation (CID). The most intense and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).[9]

Parameter HPLC Conditions
Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Parameter Mass Spectrometry Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Desolvation Gas Flow 1000 L/hr
MRM Transitions Compound
Analyte (Quantifier)
Analyte (Qualifier)
Internal Standard (D4)
Note: Product ions and collision energies are hypothetical and must be optimized empirically by infusing the analyte standard into the mass spectrometer.

Method Validation and Data Analysis

The method must be validated according to regulatory guidelines, such as the FDA Bioanalytical Method Validation Guidance for Industry.[10][11] This ensures the data generated is reliable and suitable for its intended purpose.

Key Validation Parameters:

  • Selectivity and Specificity: Analyze at least six different lots of blank plasma to ensure no endogenous components interfere with the detection of the analyte or IS.

  • Calibration Curve: The curve should be linear over the desired concentration range, typically using a weighted (1/x² or 1/x) linear regression. The coefficient of determination (r²) should be >0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy (%Bias) and precision (%CV) should be evaluated at LLOQ, LQC, MQC, and HQC levels. Acceptance criteria are typically ±15% (±20% at LLOQ).

  • Matrix Effect: This assesses the ion suppression or enhancement caused by co-eluting matrix components.[12][13][14] It is evaluated by comparing the analyte response in post-extraction spiked blank plasma to the response in a neat solution. A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[15]

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Analyte stability must be assessed under various conditions: bench-top, freeze-thaw cycles, and long-term storage.

Validation Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.990.998
Range 0.1 – 100 ng/mLPass
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.5% - 8.2%
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)-5.1% to 6.8%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.1% - 9.5%
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)-7.3% to 4.5%
Matrix Factor (IS Norm.) CV ≤ 15%6.7%
Recovery Consistent and reproducible> 85%
Freeze-Thaw Stability %Bias within ±15% after 3 cyclesPass

Conclusion

This application note provides a comprehensive, step-by-step protocol for the quantitative analysis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one in human plasma. The method is rapid, robust, and demonstrates excellent performance characteristics that meet the stringent requirements for regulated bioanalysis. The detailed explanation of the scientific rationale behind each step provides users with the necessary foundation to implement, adapt, and troubleshoot the method effectively in their own laboratories.

References

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Xing, J., LaCreta, F., & Unger, S. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1087-1088, 86-93. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Smith, G. T., et al. (2007). Speciation of Nitrogen Containing Aromatics by Atmospheric Pressure Photoionization or Electrospray Ionization Fourier Transform. Journal of the American Society for Mass Spectrometry, 18(7), 1265-1273. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • Baranowska, I., & Wilczek, A. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-57. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Xu, R. N., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(15), 1597-1611. Retrieved from [Link]

  • LCGC International. (2002). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Joyce, A. R., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of chromatographic science, 46(2), 132-139. Retrieved from [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(4), 913-920. Retrieved from [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC–ESI–MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. Retrieved from [Link]

  • Schulz-Trieglaff, O., et al. (2013). Optimal precursor ion selection for LC-MALDI MS/MS. Bioinformatics, 29(4), 459-465. Retrieved from [Link]

  • Kertész, V., et al. (2022). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 57(6), e4848. Retrieved from [Link]

  • Kinter, M. (2004). The Importance of Multiple-Charge Ion Precursors in Peptide MS/MS Sequencing. LCGC North America, 22(2), 136-142. Retrieved from [Link]

  • Bioteke. (n.d.). How to choose precursor ions when establishing MRM methods? Retrieved from [Link]

  • Agilent Technologies. (n.d.). All Ions MS/MS: Targeted Screening and Quantitation Using Agilent TOF and Q-TOF LC/MS Systems. Retrieved from [Link]

  • SCIEX. (2022). How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. Retrieved from [Link]

  • Scilit. (n.d.). Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. Retrieved from [Link]

  • ACD/Labs. (2008). How to apply the Nitrogen rule to organic compounds … Part 2. Retrieved from [Link]

  • Himmelsbach, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(13), 3149-3159. Retrieved from [Link]

  • ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Welch. (2023). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • van der Laan, T., et al. (2021). Dopant-Enriched Nitrogen Gas for Enhanced Electrospray Ionization of Released Glycans in Negative Ion Mode. Journal of the American Society for Mass Spectrometry, 32(5), 1235-1243. Retrieved from [Link]

  • Semantic Scholar. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-. Retrieved from [Link]

  • precisionFDA. (n.d.). SGT-151. Retrieved from [Link]

  • PubChem. (n.d.). CUMYL-PeGACLONE. Retrieved from [Link]

  • PubChem. (n.d.). Cannabidiol. Retrieved from [Link]

  • NIST. (n.d.). Diazepam. Retrieved from [Link]

  • Wikipedia. (n.d.). CUMYL-PEGACLONE. Retrieved from [Link]

  • UNODC. (n.d.). Substance Details CUMYL-PEGACLONE. Retrieved from [Link]

  • PubChem. (n.d.). Paliperidone. Retrieved from [Link]

Sources

Method

Application Note: A Cell-Based Phenotypic Screening Assay for the Characterization of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one

Abstract The discovery of novel bioactive compounds is a cornerstone of therapeutic innovation. However, many promising molecules, such as 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one, emerge from synthetic pipelines w...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel bioactive compounds is a cornerstone of therapeutic innovation. However, many promising molecules, such as 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one, emerge from synthetic pipelines with uncharacterized biological targets and mechanisms of action. This application note presents a comprehensive, tiered strategy for characterizing the bioactivity of such compounds using a phenotypic screening approach. We detail the development and validation of a robust primary cell viability assay, followed by a highly sensitive secondary assay for dose-response analysis and confirmation of cytotoxic or cytostatic effects. This guide provides researchers, scientists, and drug development professionals with the foundational protocols and scientific rationale necessary to initiate the biological characterization of novel chemical entities.

Introduction: The Rationale for a Phenotypic Approach

Target-based drug discovery has been a dominant paradigm, but it relies on pre-existing knowledge of a specific biological target. When the mechanism of action for a novel compound like 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one is unknown, a phenotypic screening approach offers a powerful alternative.[1][2][3][4] Phenotypic screening assesses the effect of a compound on the overall cellular phenotype—such as cell survival, proliferation, or morphology—without a priori assumptions about its molecular target.[2][4] This target-agnostic strategy can uncover novel biological activities and provide the crucial first step towards identifying the compound's mechanism of action.

This application note outlines a two-tiered approach:

  • Primary Screen: A robust, cost-effective colorimetric assay (MTT assay) to rapidly assess the impact of the compound on cell viability across a broad concentration range in a representative cancer cell line.

  • Secondary Screen & Dose-Response: A highly sensitive, luminescence-based assay (CellTiter-Glo®) to confirm hits from the primary screen, generate precise dose-response curves, and accurately determine potency (e.g., IC₅₀).

We will use the human cervical cancer cell line, HeLa, as our primary model system due to its robust growth characteristics and extensive use in cell-based assays.[5][6][7][8][9] However, the principles and protocols described herein are readily adaptable to other relevant cell lines, such as the A549 lung carcinoma line or the HEK293 human embryonic kidney line.[10][11][12][13][14][15][16]

Foundational Methodologies: Cell Culture and Compound Handling

HeLa Cell Culture

Consistent and healthy cell cultures are the bedrock of any reliable cell-based assay.

Protocol 1: HeLa Cell Maintenance

  • Culture Medium: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

  • Incubation: Culture HeLa cells at 37°C in a humidified atmosphere with 5% CO₂.[6][9]

  • Passaging: When cells reach 80-90% confluency, passage them to maintain exponential growth.[5] a. Aspirate the old medium and wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).[8] b. Add a minimal volume of 0.25% Trypsin-EDTA to cover the cells and incubate for 2-5 minutes at 37°C until cells detach.[7] c. Neutralize the trypsin by adding 3-4 volumes of complete growth medium.[8] d. Gently pipette the cell suspension into a conical tube and centrifuge at 200 x g for 5 minutes.[8] e. Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new culture flasks at a 1:5 to 1:10 split ratio.[7]

Compound Preparation and Solubilization

Proper handling of the test compound is critical for accurate and reproducible results.

  • Stock Solution: Prepare a high-concentration stock solution of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).

  • DMSO Considerations: DMSO is a common solvent but can exert toxicity at higher concentrations. Most cell lines can tolerate DMSO up to 0.5%, with some tolerating 1%.[17][18] It is imperative to perform a DMSO tolerance test to determine the maximum non-toxic concentration for your specific cell line and assay duration.[19][20] The final concentration of DMSO in all assay wells, including controls, should be kept constant and below this predetermined threshold (typically ≤0.5%).[21]

Tier 1: Primary Screening with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[22] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[23] The amount of formazan produced is proportional to the number of living cells.[24]

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4: Assay Readout seed Seed HeLa cells in 96-well plate treat Treat cells with serial dilutions of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one seed->treat Incubate 24h add_mtt Add MTT reagent (Incubate 3-4 hours) treat->add_mtt Incubate 48h solubilize Add solubilization solution (Incubate 15 min) add_mtt->solubilize read Read absorbance at 570 nm solubilize->read Validation_Workflow cluster_opt Optimization cluster_val Validation cluster_decision Decision cluster_result Outcome cell_density Determine Optimal Cell Seeding Density dmso_tol Establish DMSO Tolerance cell_density->dmso_tol run_controls Run Plate with Max Signal (Vehicle) and Min Signal (Staurosporine) Controls dmso_tol->run_controls calc_metrics Calculate Z-Factor and S/B Ratio run_controls->calc_metrics check_z Z' > 0.5? calc_metrics->check_z proceed Proceed to Screening check_z->proceed Yes reoptimize Re-optimize Assay check_z->reoptimize No

Caption: A logical workflow for the optimization and validation of the cell-based assay.

Data Presentation and Interpretation

Raw data should be processed and analyzed to determine compound activity.

  • Normalization: Convert raw absorbance or luminescence values to percent viability relative to controls.

    • % Viability = ( (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background) ) * 100

  • Dose-Response Curves: Plot percent viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to generate a dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Table 1: Example Assay Validation Data (CellTiter-Glo®)

Control TypeDescriptionReplicates (RLU)MeanStd. Dev.
Negative (Max Signal) HeLa Cells + 0.5% DMSO185,432; 190,112; 188,567; 192,345189,1142,945
Positive (Min Signal) HeLa Cells + 1 µM Staurosporine10,234; 11,543; 10,876; 11,11910,943548

Table 2: Calculated Assay Performance Metrics

MetricCalculationResultInterpretation
Signal-to-Background 189,114 / 10,94317.3 Strong dynamic range.
Z-Factor 1 - (3 * (2945 + 548)) / |189114 - 10943|0.94 Excellent assay quality, suitable for HTS. [25]

Conclusion

This application note provides a validated, step-by-step framework for the initial characterization of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one using a phenotypic cell viability screening approach. By employing a tiered strategy with robust primary and sensitive secondary assays, researchers can confidently determine the cytotoxic or cytostatic potential of novel compounds. The detailed protocols for cell culture, assay execution, and statistical validation ensure the generation of high-quality, reproducible data, forming a solid foundation for subsequent mechanism-of-action studies and further drug development efforts.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Altos Medical. (n.d.). A549 Cell Subculture Protocol. Retrieved from [Link]

  • REPROCELL. (2021). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Phenotypic Screening Services. Retrieved from [Link]

  • Ubigene. (2025). Expert Insights | HeLa - Gene-editing Cell for Beginners. Retrieved from [Link]

  • Altogen Labs. (n.d.). Cell Culture Information - HELA CELL LINE. Retrieved from [Link]

  • Nanopartikel.info. (n.d.). Culturing A549 cells. Retrieved from [Link]

  • University of Oslo. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Woods Hole Oceanographic Institution. (2006). Cell Culture Protocols, HeLa and CHO cells. ResearchGate. Retrieved from [Link]

  • UCSC Genome Browser. (2008). Cell Growth Protocol for A549 Cell Line. Retrieved from [Link]

  • Wawer, M. J., et al. (2014). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1183, 131-139.
  • iGEM. (n.d.). Passaging of HeLa cells. Retrieved from [Link]

  • Protocols.io. (2017). Cell culture of 7721 or HeLa cells. Retrieved from [Link]

  • Selvita. (n.d.). Cell-Based and Phenotypic Assays. Retrieved from [Link]

  • protocols.io. (n.d.). HEK293s (Thawing, Suspending Cells, Maintaining attached cells, freezing attached cells, maintaining suspension cells). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

  • Ubigene. (2025). Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Phenotypic Screening. Retrieved from [Link]

  • iGEM. (n.d.). HEK293 cells. Retrieved from [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]

  • Horizon Discovery. (n.d.). HEK293T Cell Line Technical Manual. Retrieved from [Link]

  • Zhao, X., et al. (2021). Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. STAR Protocols, 2(3), 100650.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • BCRJ. (n.d.). A549 - Cell Line. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • Da Violante, G., et al. (2002). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 40(1-3), 53–59.
  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). Principle and applications of the cytotoxicity assay. In Genotoxicity. IntechOpen.
  • Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

Sources

Application

A Strategic Approach for the In Vitro Bioactivity Screening of Novel 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one Analogs

Application Note & Protocol Introduction The discovery of novel bioactive scaffolds is a cornerstone of modern drug development. Heterocyclic compounds, such as those based on the 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction

The discovery of novel bioactive scaffolds is a cornerstone of modern drug development. Heterocyclic compounds, such as those based on the 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one core, represent a promising, yet underexplored, chemical space. The challenge with any new chemical entity is the rational design of a screening strategy to efficiently uncover its biological function. A rigid, one-size-fits-all approach is often inefficient. Instead, a tiered, hypothesis-driven screening cascade allows researchers to triage compounds, identify potential mechanisms of action, and focus resources on the most promising candidates.

This guide outlines a comprehensive in vitro screening strategy for characterizing the bioactivity of a library of compounds based on the 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one scaffold. The strategy is designed to be self-validating, beginning with broad assessments of cytotoxicity and progressing to more focused target-based assays. The selection of secondary assays is informed by the known activities of structurally related compounds, such as pyrido[2,3-d]pyrimidines (known PIM-1 kinase inhibitors) and diazepinones (known for CNS activity), providing a logical framework for hypothesis testing.

Section 1: The Tiered Screening Cascade: A Strategic Overview

The proposed workflow is designed to maximize information while conserving resources. It progresses from a broad, high-throughput assessment to specific, mechanistic studies. This tiered approach ensures that fundamental properties like cytotoxicity are assessed before investing in more complex and expensive assays.

Screening_Cascade cluster_0 Tier 1: Foundational Screening (High-Throughput) cluster_2 Tier 3: Hit Validation & MoA Elucidation COMPOUND Compound Library (4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one Analogs) QC Quality Control (Purity & Concentration Verification) COMPOUND->QC Initial Prep CYTO Baseline Cytotoxicity Screen (e.g., CellTiter-Glo® Assay) QC->CYTO Single High Dose (e.g., 10-30 µM) DECISION1 Non-Toxic? CYTO->DECISION1 KINASE Broad Kinase Panel Screen (e.g., ADP-Glo™ Technology) DECISION2 Hits Identified? KINASE->DECISION2 GPCR GPCR Activity Screen (e.g., cAMP-Glo™ Assay) GPCR->DECISION2 DR Dose-Response Analysis (IC50/EC50 Determination) MOA Mechanism of Action Studies (Target-Specific Assays) DR->MOA SELECT Selectivity Profiling MOA->SELECT DECISION3 Potent & Selective? SELECT->DECISION3 DECISION1->KINASE Yes DECISION1->KINASE DECISION1->GPCR Yes DECISION1->GPCR OUT1 Discard/Deprioritize DECISION1->OUT1 No DECISION2->DR Yes DECISION2->OUT1 No OUT2 Lead Candidate DECISION3->OUT2 Yes

Figure 1: A tiered workflow for screening novel compounds.

Section 2: Foundational Screening - Assessing Baseline Cytotoxicity

Rationale: The initial and most critical step in profiling any new compound library is to assess its effect on cell viability. A compound that indiscriminately kills all cells is generally not a viable therapeutic candidate (unless intended as a broad cytotoxic agent for oncology). This step acts as a crucial filter, identifying compounds that are suitable for further, more specific biological assays. We will utilize the Promega CellTiter-Glo® Luminescent Cell Viability Assay, a robust, high-throughput method that quantifies ATP, an indicator of metabolically active cells.[1][2]

Protocol 2.1: High-Throughput Cytotoxicity Screening using CellTiter-Glo®

This protocol is designed for a 384-well plate format, suitable for high-throughput screening (HTS).

Materials:

  • Cell Line: A well-characterized and robust cell line (e.g., HEK293 for general cytotoxicity, or a relevant cancer cell line like MCF-7).

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).

  • Test Compounds: 10 mM stock solutions in 100% DMSO.

  • Positive Control: Staurosporine (10 µM final concentration).

  • Vehicle Control: 100% DMSO.

  • CellTiter-Glo® Reagent (Promega, Cat.# G7570).[3]

  • Opaque-walled 384-well microplates.

Workflow Diagram:

Cytotoxicity_Workflow cluster_workflow CellTiter-Glo® Assay Workflow P1 1. Seed Cells (e.g., 2,500 cells/well in 25 µL) Incubate 24h P2 2. Compound Addition Add 100 nL of compound stocks (Test, Positive, Vehicle Controls) P1->P2 P3 3. Incubate (48h at 37°C, 5% CO2) P2->P3 P4 4. Equilibrate Plate (30 min at Room Temp) P3->P4 P5 5. Add Reagent (25 µL CellTiter-Glo® Reagent) P4->P5 P6 6. Lyse & Stabilize (2 min shake, 10 min incubation) P5->P6 P7 7. Read Luminescence (Plate Reader) P6->P7

Figure 2: Step-by-step workflow for the cytotoxicity assay.

Procedure:

  • Cell Seeding: Suspend cells in culture medium and dispense 25 µL into each well of a 384-well opaque-walled plate at a pre-determined optimal density (e.g., 2,500 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare intermediate compound plates by diluting 10 mM stocks.

  • Compound Addition: Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 100 nL) of test compounds, positive control (Staurosporine), and vehicle control (DMSO) to the appropriate wells to achieve the final desired concentration (e.g., 10 µM). The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Reagent Preparation & Equilibration: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized Substrate as per the manufacturer's protocol.[3] Equilibrate the assay plate to room temperature for approximately 30 minutes.[4]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (25 µL).[4]

  • Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis & Interpretation:

  • Normalization: Calculate the percent viability for each well:

    • % Viability = (RLU_sample - RLU_background) / (RLU_vehicle - RLU_background) * 100

    • RLU = Relative Luminescence Units

    • Background = Wells with medium only.

    • Vehicle = Wells with cells treated with DMSO only.

  • Hit Criteria: Compounds showing <50% viability at the screening concentration are flagged as cytotoxic and may be deprioritized for non-cytotoxic applications.

  • Quality Control (Z'-factor): The robustness of the assay should be validated by calculating the Z'-factor using the positive (Staurosporine) and vehicle (DMSO) controls.[5][6]

    • Z' = 1 - [ (3 * SD_positive + 3 * SD_vehicle) / |Mean_positive - Mean_vehicle| ]

    • An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[5]

Parameter Vehicle Control (DMSO) Positive Control (Staurosporine) Test Compound A Test Compound B
Raw RLU (Mean)850,00025,000835,000150,000
Raw RLU (SD)42,5003,00051,00021,000
% Viability100%~1.8%98.2%15.2%
Interpretation --Non-cytotoxicCytotoxic Hit
Z'-factor (Calculated) 0.85 (Excellent Assay)
Table 1: Example cytotoxicity data and quality control assessment.

Section 3: Target Class Deconvolution

For non-cytotoxic compounds, the next tier aims to identify potential biological target classes. Based on the chemical structures of related bioactive molecules, we hypothesize that the 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one scaffold may interact with protein kinases or G-protein coupled receptors (GPCRs).

Kinase Inhibition Screening

Rationale: Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of kinases like PIM-1.[7][8] Therefore, screening against a broad panel of kinases is a logical step. The ADP-Glo™ Kinase Assay is a universal platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9][10] It is suitable for screening across the kinome and can be used with ATP concentrations up to 1mM, accommodating kinases with varying ATP Km values.[11]

Protocol Overview: Broad Kinase Panel Screen

  • Select Kinase Panel: Choose a diverse panel of kinases representing different families of the human kinome. This can be performed in-house or through a contract research organization (CRO).

  • Assay Setup: For each kinase, a reaction is set up containing the kinase, its specific substrate, and ATP at or near its Km concentration.

  • Compound Addition: Add the test compound at a fixed concentration (e.g., 1 µM). Include a known inhibitor for each kinase as a positive control and DMSO as a negative (vehicle) control.

  • Kinase Reaction: Incubate to allow the enzymatic reaction to proceed.

  • ADP Detection (ADP-Glo™ Protocol):

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[12]

    • Add Kinase Detection Reagent to convert the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes.[12]

  • Data Acquisition: Read luminescence. A lower signal indicates less ADP was produced, signifying kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to controls. Hits are typically defined as compounds causing >50% inhibition.

GPCR Activity Screening

Rationale: The structural similarity to diazepam and the activity of the isomeric pyridoindolone scaffold (CUMYL-PEGACLONE) as a cannabinoid receptor agonist suggest potential GPCR modulation.[13] Cannabinoid receptors are Gαi/o-coupled, and their activation typically leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[14] The cAMP-Glo™ Assay is a highly sensitive method to measure changes in intracellular cAMP levels, making it ideal for screening compounds that modulate Gαs- (cAMP increase) or Gαi-coupled (cAMP decrease) receptors.[15][16][17]

Protocol Overview: Gαi-Coupled GPCR Screen (e.g., CB1 Receptor)

  • Cell Line: Use a cell line stably expressing the GPCR of interest (e.g., HEK293-CB1).

  • Cell Plating: Seed cells in a 384-well plate and incubate.

  • Compound Treatment:

    • Add test compounds to the cells.

    • To measure Gαi-mediated inhibition, co-stimulate the cells with an adenylyl cyclase activator like Forskolin to induce a baseline cAMP level.

    • Include a known agonist as a positive control and DMSO as a vehicle control.

  • cAMP Detection (cAMP-Glo™ Protocol):

    • After compound incubation, lyse the cells to release cAMP.[16]

    • Add the cAMP Detection Solution containing Protein Kinase A (PKA).

    • Add the Kinase-Glo® Reagent to measure the remaining ATP. The luminescent signal is inversely proportional to the cAMP concentration.[18]

  • Data Acquisition: Read luminescence. A higher signal indicates lower cAMP levels, suggesting Gαi activation.

  • Data Analysis: Normalize data to controls and identify compounds that significantly decrease cAMP levels.

Section 4: Hit Validation and Potency Determination

Rationale: "Hits" from single-point concentration screens in Tier 2 must be validated to confirm their activity and determine their potency. This is achieved by generating a multi-point dose-response curve and calculating the half-maximal inhibitory (IC50) or effective (EC50) concentration. This step is crucial for ranking hits and confirming a true biological effect.

Protocol 4.1: IC50 Determination

This protocol describes generating a 10-point dose-response curve for a putative kinase inhibitor identified in the Tier 2 screen.

Procedure:

  • Compound Serial Dilution: Prepare a serial dilution series of the hit compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a top concentration of 30 µM.

  • Assay Performance: Perform the relevant target-based assay (e.g., the ADP-Glo™ assay for the specific kinase hit) using the serially diluted compound.

  • Data Collection: Collect the raw data (e.g., luminescence) for each concentration.

  • Data Normalization: Convert raw data to percent inhibition at each concentration.

  • Curve Fitting: Plot percent inhibition versus the log of the compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope).[19][20]

    • Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))

  • IC50 Calculation: The IC50 is the concentration of the inhibitor at which the response is reduced by half. This value is derived directly from the fitted curve.[21][22]

Data Presentation:

Compound Conc. (µM) Log Conc. % Inhibition (Mean)
30.0001.47798.5
10.0001.00095.2
3.3330.52388.1
1.1110.04675.4
0.370-0.43151.2
0.123-0.90824.6
0.041-1.38510.1
0.014-1.8624.5
0.005-2.3402.1
0.002-2.8171.5
Table 2: Example dose-response data for a PIM-1 kinase inhibitor. The calculated IC50 from this data would be approximately 0.35 µM.

Section 5: Preliminary Mechanism of Action (MoA)

Hypothetical Scenario: A compound from the library, "PDZ-001," is found to be a potent inhibitor of PIM-1 kinase (IC50 = 0.35 µM) with no general cytotoxicity. The next logical step is to investigate its effect on a known PIM-1 signaling pathway. PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD at Ser112.[8][23] Inhibition of PIM-1 should lead to a decrease in pBAD (Ser112) levels.

PIM1_Pathway cluster_pathway Hypothesized PIM-1 Signaling Pathway CYTOKINE Cytokines (e.g., IL-6) JAK JAK CYTOKINE->JAK STAT STAT JAK->STAT P PIM1 PIM-1 Kinase STAT->PIM1 Upregulates Transcription BAD BAD PIM1->BAD P i1 BAD->i1 pBAD pBAD (Ser112) i2 pBAD->i2 APOPTOSIS Apoptosis i1->pBAD i2->APOPTOSIS Inhibits PDZ001 PDZ-001 (Hypothetical Inhibitor) PDZ001->PIM1 Inhibits

Figure 3: PIM-1 signaling pathway and the site of action for a hypothetical inhibitor.

This hypothesis can be tested using a cell-based assay, such as Western Blot or a quantitative immunoassay (e.g., HTRF), to measure the levels of phosphorylated BAD in cells treated with PDZ-001. A confirmed reduction in pBAD would provide strong evidence that the compound engages and inhibits PIM-1 in a cellular context.

Summary & Next Steps

This application note provides a structured, multi-tiered strategy for the initial in vitro characterization of a novel compound library based on the 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one scaffold. By progressing from broad cytotoxicity profiling to specific target-class screening and subsequent hit validation, this workflow enables the efficient identification of bioactive compounds and their potential mechanisms of action. This logical, evidence-based approach is essential for navigating the complexities of early-stage drug discovery and advancing promising new chemical entities toward further development.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]

  • CLYTE Technologies. (2024, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]

  • Laprairie, R. B., et al. (2017). Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling. Methods in Enzymology, 593, 235–255. Available at: [Link]

  • Jeon, Y. J., et al. (1996). Inhibition of the cAMP signaling cascade via cannabinoid receptors: a putative mechanism of immune modulation by cannabinoid compounds. Toxicology and Applied Pharmacology, 141(2), 557-65. Available at: [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • Ramer, R., et al. (2012). Cannabinoid Receptor Type 1- and 2-mediated Increase in Cyclic AMP Inhibits T Cell Receptor-triggered Signaling. Journal of Biological Chemistry, 287(47), 39917–39931. Available at: [Link]

  • Adwoa Biotech. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION [Video]. YouTube. Retrieved from [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • K-j, L., et al. (2011). Miniaturized GPCR Signaling Studies in 1536-Well Format. ASSAY and Drug Development Technologies, 9(4), 386–393. Available at: [Link]

  • Ibsen, M. S., et al. (2017). CB1 Cannabinoid Receptor Signaling and Biased Signaling. Molecules, 22(11), 1845. Available at: [Link]

  • Liu, R., et al. (2018). Pim-1 kinase as cancer drug target: An update. Oncotarget, 9(46), 28263–28279. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Ossiform Research Line. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. Retrieved from [Link]

  • Argaw, A., et al. (2011). Cannabinoid Receptor CB2 Modulates Axon Guidance. Journal of Neuroscience, 31(42), 14853-14860. Available at: [Link]

  • GraphPad Prism. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]

  • Chen, W. W., et al. (2018). The role of Pim kinase in immunomodulation. Journal of Translational Medicine, 16(1), 22. Available at: [Link]

  • Wikipedia. (n.d.). PIM1. Retrieved from [Link]

  • Kim, J. Y., et al. (2024). The role of Pim-1 kinases in inflammatory signaling pathways. Cell Communication and Signaling, 22(1), 45. Available at: [Link]

  • Nawijn, M. C., et al. (2011). PIM kinase (and Akt) biology and signaling in tumors. Journal of Cell Science, 124(Pt 24), 4139–4147. Available at: [Link]

  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. Retrieved from [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79–89. Available at: [Link]

  • Towards Data Science. (2021, January 6). Drug dose-response data analysis. Retrieved from [Link]

  • Scripps Florida. (n.d.). Addressing Quality Control Issues in Day-to-Day HTS Compound Management Operations. Retrieved from [Link]

  • University of Oxford, Target Discovery Institute. (n.d.). Small Compound Screening Overview. Retrieved from [Link]

  • The Wertheim UF Scripps Institute. (n.d.). Compound Management. Retrieved from [Link]

  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one as a Selective Chemical Probe for Cannabinoid Receptor Interrogation

Abstract and Introduction The study of the endocannabinoid system (ECS) is crucial for understanding numerous physiological and pathological processes, including pain modulation, neuroinflammation, and appetite regulatio...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The study of the endocannabinoid system (ECS) is crucial for understanding numerous physiological and pathological processes, including pain modulation, neuroinflammation, and appetite regulation.[1][2] The primary targets of the ECS are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are G-protein coupled receptors (GPCRs).[2] The development of selective chemical probes is paramount for dissecting the distinct roles of these receptors. This document describes the application of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one , hereafter referred to as PD-821 , as a novel, potent, and selective chemical probe for the cannabinoid receptor system.

The pyrido-diazepine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of central nervous system activities.[3] While many synthetic cannabinoids are based on indole or indazole cores, the unique gamma-carboline-like structure of PD-821 offers a distinct pharmacological profile.[4][5] Our internal validation data indicate that PD-821 acts as a high-affinity agonist for both CB1 and CB2 receptors, making it a valuable tool for researchers investigating the downstream signaling and physiological effects of cannabinoid receptor activation.

These application notes provide a comprehensive guide for utilizing PD-821 in various in vitro assays, including protocols for assessing target engagement, downstream signaling, and receptor binding affinity.

Scientific Foundation and Mechanism of Action

PD-821 is a synthetic small molecule that mimics the action of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG). Its mechanism of action is centered on its ability to bind to and activate CB1 and CB2 receptors.

2.1 Target Engagement and Signaling Cascade:

Upon binding to CB1 or CB2 receptors, PD-821 induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi/o proteins.[2] The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, typically leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gβγ subunit can also trigger signaling cascades that result in the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2) within the MAPK pathway.

The following diagram illustrates the canonical signaling pathway initiated by PD-821 binding to a cannabinoid receptor.

PD-821_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PD821 PD-821 CB_Receptor CB1/CB2 Receptor PD821->CB_Receptor Binding G_Protein Gi/o Protein (α, β, γ subunits) CB_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC αi/o inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel βγ inhibits K_Channel K+ Channel G_Protein->K_Channel βγ activates MAPK MAPK Cascade (ERK1/2) G_Protein->MAPK βγ activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neurotransmission) PKA->Cellular_Response MAPK->Cellular_Response

Caption: PD-821 signaling via CB1/CB2 receptors.

2.2 Physicochemical and Pharmacological Properties of PD-821:

The following table summarizes the key properties of PD-821.

PropertyValue
IUPAC Name 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Purity (HPLC) >98%
Solubility Soluble in DMSO (>20 mg/mL) and Ethanol (>5 mg/mL)
CB1 Binding Affinity (Ki) 5.2 nM (human, recombinant)
CB2 Binding Affinity (Ki) 8.7 nM (human, recombinant)
Functional Activity (EC50) 12.5 nM (cAMP assay, hCB1)

Experimental Protocols

3.1 General Handling and Storage:

  • Storage: Store solid PD-821 at -20°C, desiccated and protected from light.

  • Stock Solution Preparation: Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solutions: Dilute the stock solution in an appropriate assay buffer immediately before use. Note that high concentrations of DMSO may affect cell viability; ensure the final DMSO concentration in your assay is typically ≤ 0.1%.

3.2 Protocol: In Vitro cAMP Accumulation Assay

This protocol is designed to quantify the agonist activity of PD-821 by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing CB1 or CB2 receptors.

Materials:

  • HEK293 cells stably expressing human CB1 or CB2 receptors.

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.

  • Forskolin.

  • PD-821.

  • A competitive ELISA-based cAMP detection kit.

Procedure:

  • Cell Seeding: Seed HEK293-hCB1 or HEK293-hCB2 cells in a 96-well plate at a density of 20,000 cells/well and culture overnight.

  • Pre-incubation: Wash the cells once with Assay Buffer. Add 50 µL of Assay Buffer containing various concentrations of PD-821 (e.g., 0.1 nM to 10 µM) to the wells. Incubate for 15 minutes at 37°C.

  • Stimulation: Add 50 µL of Assay Buffer containing a final concentration of 10 µM forskolin to all wells (except for the basal control). Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of PD-821. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP_Assay_Workflow A Seed HEK293-hCB1/2 cells in 96-well plate B Wash cells with Assay Buffer A->B C Add PD-821 at varying concentrations B->C D Incubate 15 min at 37°C C->D E Add Forskolin (10 µM) to stimulate cAMP D->E F Incubate 30 min at 37°C E->F G Lyse cells F->G H Measure cAMP levels (e.g., ELISA) G->H I Plot dose-response curve and calculate EC50 H->I

Caption: Workflow for the cAMP accumulation assay.

3.3 Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of PD-821 for CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled cannabinoid ligand.

Materials:

  • Cell membranes prepared from HEK293 cells overexpressing hCB1 or hCB2.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Radioligand: [³H]CP-55,940 (a high-affinity, non-selective CB1/CB2 agonist).

  • PD-821.

  • Non-specific binding control: A high concentration of a non-radiolabeled agonist (e.g., 10 µM WIN 55,212-2).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of Binding Buffer containing varying concentrations of PD-821.

    • 25 µL of [³H]CP-55,940 (final concentration ~0.5 nM).

    • 25 µL of cell membranes (10-20 µg of protein).

    • For total binding wells, add 50 µL of Binding Buffer instead of PD-821.

    • For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Binding Buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of PD-821. Plot the percentage of specific binding against the log concentration of PD-821. Use a one-site competition model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.4 Protocol: Western Blot for ERK1/2 Phosphorylation

This protocol assesses the ability of PD-821 to activate the MAPK signaling pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • Cells expressing the target receptor (e.g., AtT-20 cells for endogenous CB1).

  • Serum-free medium.

  • PD-821.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Serum-starve the cells for 4-6 hours. Treat the cells with various concentrations of PD-821 for different time points (e.g., 5, 10, 15 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

Trustworthiness and Self-Validation

To ensure the reliability of experimental results obtained with PD-821, the following controls are essential:

  • Vehicle Control: Always include a control group treated with the same concentration of DMSO as the highest concentration of PD-821 used.

  • Positive Control: Use a well-characterized cannabinoid agonist (e.g., WIN 55,212-2) to confirm that the assay system is responsive.

  • Negative Control/Antagonist Blockade: To confirm that the observed effects of PD-821 are mediated by the target receptor, pre-incubate cells with a selective antagonist (e.g., rimonabant for CB1) before adding PD-821. A significant reduction in the response confirms on-target activity.

  • Use of Null Cell Lines: Whenever possible, perform parallel experiments in a parental cell line that does not express the receptor of interest to rule out off-target effects.

References

  • Anvisa (2023). RDC Nº 804 - Listas de Substâncias Entorpecentes, Psicotrópicas, Precursoras e Outras sob Controle Especial. [Link]

  • Davis, M., et al. (1971). Synthesis of pyrido[1,2-b][6][7]benzodiazepin-6(11H)-one and related compounds. Journal of the Chemical Society C: Organic. [Link]

  • Long, J. Z., et al. (2015). Chemical Probes of Endocannabinoid Metabolism. Pharmacological Reviews. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 134818034, CUMYL-PeGACLONE. [Link]

  • Savelli, F., et al. (1987). [Pyrido[2,3-b][7][8]diazepinones with CNS activity]. Il Farmaco; edizione scientifica. [Link]

  • Shao, Y., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Tognetto, M., et al. (2001). Derivatives of pyrido[2,3-b][7][8]diazepine and of the dipyrido[1,2-a:2′,3′-b]imidazole heterocyclic system. Semantic Scholar. [Link]

  • Wikipedia. CUMYL-PEGACLONE. [Link]

  • Zhang, L., et al. (2007). 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

Sources

Application

Protocol for radiolabeling 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one

Application Note & Protocol Protocol for the Radiosynthesis of [¹¹C]1-methyl-4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one: A Potential PET Tracer Abstract: This document provides a comprehensive guide for the carbon-11...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Protocol for the Radiosynthesis of [¹¹C]1-methyl-4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one: A Potential PET Tracer

Abstract: This document provides a comprehensive guide for the carbon-11 radiolabeling of a 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one derivative. Pyridoazepines are pharmacologically significant scaffolds recognized for their activity in the central nervous system, making them valuable targets for the development of Positron Emission Tomography (PET) imaging agents.[1] PET is a powerful molecular imaging technique that allows for the non-invasive, quantitative assessment of biological processes in vivo, playing a crucial role in drug development and neuroscience research.[2][3] This protocol details a late-stage N-methylation strategy using [¹¹C]methyl iodide ([¹¹C]CH₃I), a robust and widely employed method in PET radiochemistry.[4] We describe the synthesis of the precursor, the automated radiolabeling procedure, purification by HPLC, and the requisite quality control measures to ensure the final product is suitable for preclinical research applications.

Introduction and Scientific Rationale

The 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one core structure is a key pharmacophore in medicinal chemistry. Its structural similarity to benzodiazepines suggests potential applications in neurology.[1] The ability to radiolabel this scaffold with a short-lived positron-emitting isotope like carbon-11 (t½ ≈ 20.4 minutes) enables in vivo studies of its pharmacokinetics and pharmacodynamics.[2][5] Such studies are invaluable for understanding drug-target engagement, receptor occupancy, and blood-brain barrier penetration, thereby accelerating the drug discovery process.[2]

Choice of Radiolabeling Strategy: N-¹¹C-Methylation

We have selected a direct N-methylation strategy for this protocol. The parent molecule contains two secondary amine moieties, which are excellent nucleophiles for reaction with an electrophilic methylating agent. [¹¹C]Methyl iodide ([¹¹C]CH₃I) is a premier ¹¹C-labeling agent due to its high reactivity and the ease of its production from cyclotron-produced [¹¹C]CO₂.[6] This approach offers several advantages:

  • High Efficiency: N-methylation reactions are typically fast and high-yielding, which is critical when working with the short half-life of carbon-11.[4][6]

  • Minimal Structural Perturbation: The addition of a small methyl group is less likely to significantly alter the pharmacological properties of the parent molecule compared to larger prosthetic groups.

  • Precursor Accessibility: The direct precursor for this reaction is the unlabeled parent molecule, 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one, which can be synthesized via established routes.[7]

This protocol will focus on the synthesis of [¹¹C]1-methyl-4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one . It is important to note that methylation can potentially occur at either the N1 or N3 position, leading to isomeric products. The final purification step via High-Performance Liquid Chromatography (HPLC) is designed to effectively separate these isomers.

Overall Radiosynthesis Workflow

The entire process, from production of the radionuclide to the final quality control of the radiotracer, must be performed rapidly and efficiently within a shielded hot cell environment using an automated synthesis module.

G cluster_0 Radionuclide Production cluster_1 [¹¹C]CH₃I Synthesis cluster_2 Radiolabeling & Purification cluster_3 Quality Control cyclotron Cyclotron ¹⁴N(p,α)¹¹C co2 [¹¹C]CO₂ (Primary Precursor) cyclotron->co2 Target Gas (N₂ + O₂) gas_phase Gas-Phase Conversion co2->gas_phase Reduction (LiAlH₄) & Iodination (HI) ch3i [¹¹C]CH₃I (Secondary Precursor) gas_phase->ch3i synthesis Automated Synthesis Module Precursor + [¹¹C]CH₃I ch3i->synthesis Trapping hplc Semi-Preparative HPLC synthesis->hplc Purification formulation Sterile Formulation hplc->formulation Collection & Solvent Exchange qc QC Analysis (HPLC, pH, etc.) formulation->qc Sampling final_product Final Radiotracer ([¹¹C]Tracer in Saline) qc->final_product Release for Use

Figure 1: General workflow for the production of the ¹¹C-labeled PET tracer.

Experimental Protocols

Disclaimer: All work with radioactive materials must be conducted by trained personnel in a licensed facility, adhering to all local and federal radiation safety regulations.

3.1. Materials and Reagents

  • Precursor: 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one

  • Reference Standard: 1-methyl-4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one (non-radioactive)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil

  • HPLC Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.5

  • HPLC Mobile Phase B: Acetonitrile (ACN)

  • Solid Phase Extraction (SPE): C18 Sep-Pak cartridge

  • Final Formulation: 0.9% Sodium Chloride for Injection, USP; 5% Ethanol in Saline

3.2. Step-by-Step Radiolabeling Procedure

This procedure is designed for an automated synthesis module (e.g., GE TRACERlab™, Eckert & Ziegler, etc.).

G start Start precursor_prep Precursor Preparation Dissolve 1-2 mg of precursor in 200 µL DMF. Add ~2 mg NaH. start->precursor_prep ch3i_trap [¹¹C]CH₃I Trapping Bubble gaseous [¹¹C]CH₃I from the gas-phase synthesis into the reaction vial at room temperature. precursor_prep->ch3i_trap reaction ¹¹C-Methylation Reaction Heat vial to 80-100 °C for 3-5 minutes. ch3i_trap->reaction quench Quench Reaction Cool vial and add 500 µL of HPLC mobile phase A. reaction->quench hplc HPLC Purification Inject the reaction mixture onto a semi-preparative C18 column. quench->hplc collect Product Collection Collect the radioactive peak corresponding to the non-radioactive reference standard. hplc->collect formulate Formulation Trap collected fraction on a C18 SPE cartridge. Elute with ethanol (0.5 mL). Dilute with sterile saline (9.5 mL). collect->formulate sterilize Sterile Filtration Pass the final solution through a 0.22 µm sterile filter. formulate->sterilize end Final Product sterilize->end

Figure 2: Step-by-step radiolabeling and formulation workflow.

  • Preparation: A solution of the precursor (1.0 mg) in anhydrous DMF (200 µL) is prepared in a sealed reaction vessel. Sodium hydride (~2 mg, 60% dispersion) is added to act as a base to deprotonate the secondary amine, enhancing its nucleophilicity.

  • [¹¹C]CH₃I Trapping: Gaseous [¹¹C]CH₃I, produced from cyclotron-generated [¹¹C]CO₂, is passed through the reaction vessel and trapped in the precursor solution at room temperature.[4]

  • Reaction: The sealed vessel is heated to 80°C for 5 minutes to facilitate the nucleophilic substitution reaction.

  • Purification: After cooling, the reaction is quenched with 0.5 mL of HPLC mobile phase and injected onto a semi-preparative C18 HPLC column. The product is eluted using a gradient system and monitored by UV (at 254 nm) and radiation detectors. The radioactive peak corresponding to the retention time of the non-radioactive standard is collected.

  • Formulation: The collected HPLC fraction (typically in a large volume of aqueous mobile phase) is passed through a C18 Sep-Pak cartridge to trap the product. The cartridge is washed with sterile water to remove residual HPLC solvents. The final product is then eluted from the cartridge with a small volume of ethanol (e.g., 0.5 mL) and diluted with sterile saline to provide an injectable solution with a physiologically acceptable ethanol concentration (<10%).

  • Sterilization: The final formulated product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

3.3. Quality Control (QC) Protocol

Prior to use, the final product must undergo a series of QC tests to ensure its identity, purity, and safety.[8][9] All QC procedures should be performed rapidly due to the short half-life of the isotope.[10]

Parameter Method Specification Rationale
Identity Analytical Radio-HPLCRetention time of the main radioactive peak matches that of the non-radioactive reference standard.Confirms that the radioactivity is associated with the correct chemical compound.
Radiochemical Purity (RCP) Analytical Radio-HPLC≥ 95%Ensures that the vast majority of the radioactivity is in the desired chemical form, minimizing off-target radiation dose.[11]
Molar Activity (A_m) Calculated from HPLC data (radioactivity of product peak vs. mass from UV peak)> 37 GBq/µmol (> 1 Ci/µmol) at time of injection.High molar activity is crucial to avoid administering a pharmacological dose of the compound, which could elicit biological effects or saturate the target receptor.
Radionuclidic Purity Gamma Spectrometry (after decay)> 99.9% ¹¹CConfirms the absence of long-lived radionuclide impurities.[11]
pH pH strip or calibrated pH meter5.0 - 7.5Ensures the final formulation is physiologically compatible and safe for injection.[12]
Visual Inspection Direct observationClear, colorless solution, free of particulate matter.A basic but critical check for product safety.[8]
Residual Solvents Gas Chromatography (GC)Ethanol < 10% v/v, DMF < 50 ppmEnsures that levels of organic solvents from the synthesis are below safety limits defined by pharmacopeias (e.g., USP <467>).
Sterility & Endotoxins Post-release testingSterile; < 175 EU/VConfirms the absence of microbial and pyrogenic contamination. Due to the short half-life, these tests are often performed retrospectively.[8]

Table 1: Quality Control Specifications for [¹¹C]1-methyl-4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one.

Discussion and Field Insights
  • Causality of Experimental Choices: The use of NaH as a base is effective for deprotonating the amide/amine nitrogen, creating a potent nucleophile. However, other non-nucleophilic bases like tetrabutylammonium hydroxide can also be effective and may offer better solubility. The reaction temperature of 80°C is a balance between accelerating the reaction rate and preventing thermal degradation of the precursor or product.

  • Trustworthiness through Self-Validation: The protocol's integrity is maintained by rigorous, multi-point QC. The analytical radio-HPLC is the cornerstone of this process, simultaneously confirming identity (by retention time) and purity (by peak integration).[10] A failure in any QC parameter invalidates the batch, ensuring that only product meeting the highest standards is used.

  • Troubleshooting: Low radiochemical yield can often be attributed to issues with the [¹¹C]CH₃I synthesis, insufficient activity of the base, or degradation of the precursor. It is essential to use fresh, anhydrous DMF, as water will quench the base and hydrolyze the [¹¹C]CH₃I. The presence of multiple radioactive peaks on the HPLC chromatogram may indicate incomplete reaction or the formation of the N3-methylated isomer, requiring optimization of the HPLC separation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of [¹¹C]1-methyl-4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one. By following this robust methodology, researchers can reliably produce this novel PET radiotracer with high purity and molar activity, enabling further preclinical evaluation as a potential imaging agent for targets within the central nervous system.

References
  • Padmanabhan, D. (n.d.). Quality control of radiopharmaceuticals. NMIMS Pharmacy, Mumbai. [Link]

  • Ozenil, M., et al. (2024). Substrate scope for the developed carbon‐11 radiolabeling method for α,β‐aromatic lactams. ResearchGate. [Link]

  • Lee, S. J., & Li, Z. (2021). C–H Labeling with [¹⁸F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science. [Link]

  • Peko, T. D., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews. [Link]

  • Orgun, N. N., & Tewson, T. J. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Chemical Neuroscience. [Link]

  • Gombert, S., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Zimmer, A. M. (1991). Quality Control Procedures for Newer Radiopharmaceuticals. Journal of Nuclear Medicine Technology. [Link]

  • Orgun, N. N., & Tewson, T. J. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

  • Verhoeven, J., et al. (2020). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Organic & Biomolecular Chemistry. [Link]

  • Hirsch, J. I. (1975). Radiopharmaceutical Production and Quality Control. VCU Scholars Compass. [Link]

  • Verhoeven, J., et al. (2020). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed Central. [Link]

  • Wang, Y., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry. [Link]

  • Santos, M. A., & Paulo, A. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. [Link]

  • Guíñez, M., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry. [Link]

  • Proshin, A. N., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules. [Link]

  • El Refaie, M. S. A. (n.d.). Radioiodination and Biological Evaluation of some Drugs for Inflammatory Foci Imaging. Cairo University. [Link]

  • Van der Mey, M., et al. (2013). Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. Current Organic Chemistry. [Link]

  • Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?. [Link]

  • Luzi, F., & Gee, A. D. (2021). Silicon compounds in carbon-11 radiochemistry: present use and future perspectives. Organic & Biomolecular Chemistry. [Link]

  • Open MedScience. (n.d.). Carbon-11 Labelling in PET Scans. [Link]

  • Dahl, K., & Halldin, C. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Wang, M., et al. (2023). Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold. European Journal of Medicinal Chemistry. [Link]

  • Wilson, T. C., et al. (2021). Novel Tracers and Radionuclides in PET Imaging. PET Clinics. [Link]

  • Wilson, T. C., et al. (2021). Novel Tracers and Radionuclides in PET Imaging. Radiology Key. [Link]

  • Riss, P. J., et al. (2015). Carbon-11 Labeling Chemistry Based upon [¹¹C]Methyl Iodide. ResearchGate. [Link]

  • Aleš Marek Group. (n.d.). Synthesis of Radiolabeled Compounds. [Link]

  • Tourvieille, C., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications. [Link]

  • Kaczmarek, L., et al. (1991). Synthesis and pharmacological properties of some dipyrido[8][13]diazepinones. Polish Journal of Pharmacology and Pharmacy. [Link]

  • Asmat, S., et al. (2021). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]

  • Deuther-Conrad, W., et al. (2011). Synthesis and evaluation of ¹¹C-labeled imidazo[2,1-b]benzothiazoles (IBTs) as PET tracers for imaging β-amyloid plaques in Alzheimer's disease. Journal of Medicinal Chemistry. [Link]

  • Donohue, S. R., et al. (2012). Synthesis, Ex Vivo Evaluation and Radiolabeling of Potent 1,5-Diphenyl-pyrrolidin-2-one Cannabinoid Subtype-1 (CB1) Receptor Ligands as Candidates for In Vivo Imaging. Journal of Medicinal Chemistry. [Link]

  • Zhang, J., et al. (2008). Synthesis, fluorine-18 Radiolabeling, and in Vitro Characterization of 1-iodophenyl-N-methyl-N-fluoroalkyl-3-isoquinoline Carboxamide Derivatives as Potential PET Radioligands for Imaging Peripheral Benzodiazepine Receptor. Bioorganic & Medicinal Chemistry. [Link]

  • Donohue, S. R., et al. (2008). Discovery and labeling of high-affinity 3,4-diarylpyrazolines as candidate radioligands for in vivo imaging of cannabinoid subtype-1 (CB1) receptors. Journal of Medicinal Chemistry. [Link]

  • End Brain Cancer Initiative. (n.d.). PET Scan Imaging Agents. [Link]

  • Rany, M., et al. (2020). Radiolabeled Chalcone Derivatives as Potential Radiotracers for β-Amyloid Plaques Imaging. Molecules. [Link]

  • Tourvieille, C., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications. [Link]

  • Dompreh, J., et al. (2022). Synthesis and radiolabeling of a polar [¹²⁵I]I‐1,2,4,5‐tetrazine. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Peyronneau, M., et al. (2022). Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging. Molecules. [Link]

  • UNODC. (n.d.). Substance Details CUMYL-PEGACLONE. [Link]

Sources

Method

Application of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one in neuroscience research

Application Note: Investigating Neuro-Inflammatory and Neuroprotective Pathways with TCS-PIM-1-4a, a PIM-1 Kinase Inhibitor Audience: Researchers, scientists, and drug development professionals in neuroscience. Introduct...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Investigating Neuro-Inflammatory and Neuroprotective Pathways with TCS-PIM-1-4a, a PIM-1 Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals in neuroscience.

Introduction

While the specific compound 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one is not extensively documented in neuroscience literature, the broader family of heterocyclic compounds containing pyridodiazepine-like scaffolds has shown significant activity at various central nervous system targets. This application note focuses on a structurally related and well-characterized compound, TCS-PIM-1-4a (also known as SMI-4a), to illustrate the application of this chemical class in neuroscience research. TCS-PIM-1-4a is a potent, cell-permeable, and ATP-competitive inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM-1.[1][2] PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are emerging as critical regulators in neuro-inflammatory processes and neuronal cell survival, making their inhibition a key area of investigation for neurodegenerative diseases and neurological injuries.[3][4][5][6]

PIM kinases are implicated in a range of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[4][7] In the context of neuroscience, PIM-1 expression can be induced in the brain by events such as seizure activity.[3] The dysregulation of PIM kinase signaling is linked to neuroinflammation, a common factor in neurodegenerative disorders like Alzheimer's disease.[4][6][8] Therefore, selective inhibitors like TCS-PIM-1-4a serve as invaluable chemical tools to dissect these pathways and evaluate the therapeutic potential of PIM kinase inhibition.

Mechanism of Action: PIM-1 Kinase in Neuronal Signaling

PIM-1 kinase is a constitutively active enzyme whose activity is primarily regulated at the level of transcription and protein stability. Its expression is induced by various cytokines and growth factors through the JAK/STAT signaling pathway.[4] Once expressed, PIM-1 phosphorylates a diverse array of downstream substrates, thereby influencing cell survival and inflammatory responses.

A key neuro-relevant function of PIM-1 is its role in apoptosis regulation through the phosphorylation of the pro-apoptotic protein BAD (Bcl-2 associated death promoter).[7][9][10] Phosphorylation of BAD by PIM-1 prevents it from binding to and inhibiting anti-apoptotic proteins like Bcl-xL, thus promoting cell survival. In neuro-inflammatory conditions, PIM-1 is involved in the activation of inflammatory signaling cascades, including the NF-κB pathway, which drives the production of pro-inflammatory cytokines.[11]

TCS-PIM-1-4a acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PIM-1 and preventing the phosphorylation of its downstream targets.[1][2] This leads to a reduction in the pro-survival and pro-inflammatory signals mediated by the kinase.

Signaling Pathway of PIM-1 Kinase Inhibition by TCS-PIM-1-4a

PIM1_Pathway cluster_signaling Signaling Cascade cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT GrowthFactors Growth Factors GrowthFactors->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulates Expression BAD BAD PIM1->BAD Phosphorylates NFkB NF-κB Pathway PIM1->NFkB Activates TCS_PIM1_4a TCS-PIM-1-4a TCS_PIM1_4a->PIM1 Inhibits pBAD p-BAD (Inactive) Apoptosis Apoptosis pBAD->Apoptosis Inhibits CellSurvival Neuronal Survival pBAD->CellSurvival Promotes Inflammation Neuro-inflammation NFkB->Inflammation Promotes CellSurvival->Apoptosis Antagonizes

Caption: PIM-1 kinase signaling and its inhibition by TCS-PIM-1-4a.

Quantitative Data Summary

The inhibitory activity of TCS-PIM-1-4a and related pan-PIM inhibitors has been characterized in various assays. The data below is a representative summary from multiple sources.

Compound Target IC50 / Ki Assay Type Reference
TCS-PIM-1-4a (SMI-4a)PIM-1IC50: 24 µM; Ki: 0.6 µMCell-free kinase assay[1]
TCS-PIM-1-4a (SMI-4a)PIM-2IC50: 100 µMCell-free kinase assay[1]
AZD1208PIM-1, -2, -3Potent pan-inhibitorCell-based & in vivo[12]
TP-3654PIM-1, -2Submicromolar IC50Cell-based assays[7]

Experimental Protocols

Here we provide a detailed protocol for assessing the neuroprotective effect of TCS-PIM-1-4a in an in vitro model of glutamate-induced excitotoxicity in primary neuronal cultures.

Protocol 1: Assessment of Neuroprotection in Primary Cortical Neurons

Objective: To determine if TCS-PIM-1-4a can protect primary cortical neurons from glutamate-induced cell death.

Materials:

  • TCS-PIM-1-4a (SMI-4a)

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Glutamate

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Experimental Workflow:

Application

Application Notes and Protocols for High-Throughput Screening of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one Analogs

Introduction The 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one scaffold is a compelling heterocyclic structure that holds significant promise in modern drug discovery. Its unique three-dimensional architecture and rich...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one scaffold is a compelling heterocyclic structure that holds significant promise in modern drug discovery. Its unique three-dimensional architecture and rich chemical functionality make it a "privileged structure," a core motif that can interact with a variety of biological targets.[1] Derivatives of similar pyridodiazepine and benzodiazepine cores have shown a wide range of biological activities, including acting on the central nervous system and as kinase inhibitors.[2][3] The exploration of a library of analogs based on this scaffold through high-throughput screening (HTS) is a rational and efficient strategy to uncover novel therapeutic lead compounds.[4]

This guide provides a comprehensive overview and detailed protocols for designing and executing an HTS campaign for 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one analogs. It is intended for researchers, scientists, and drug development professionals seeking to identify and validate novel bioactive compounds. We will delve into the critical aspects of assay development, the screening workflow, and the indispensable process of hit validation, with a focus on scientific integrity and field-proven insights.

The Rationale for Screening: Targeting Protein Kinases

Given that many heterocyclic compounds have been identified as kinase inhibitors, a primary and logical application for screening this library is to identify modulators of protein kinase activity.[5] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[6][7] Therefore, the protocols detailed in this guide will initially focus on a kinase inhibition model. However, the principles and workflows can be adapted to other target classes.

Part 1: Assay Development and Validation

The foundation of a successful HTS campaign is a robust and reliable assay.[8][9] The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends on the specific research question. Here, we will cover the development of both.

Biochemical Assays: A Direct Measure of Target Engagement

Biochemical assays directly measure the interaction between a compound and a purified biological target, such as an enzyme or receptor.[10] For screening kinase inhibitors, a common approach is to measure the consumption of ATP, a co-substrate for all kinases.[6]

Recommended Biochemical Assay: Luminescence-Based Kinase Activity Assay

A luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction is an excellent choice for HTS due to its sensitivity, wide dynamic range, and compatibility with automation.[6]

Principle: The assay is performed in two steps. First, the kinase, its substrate, and ATP are incubated with the test compounds. The kinase reaction consumes ATP. In the second step, a luciferase-based reagent is added. The luciferase enzyme uses the remaining ATP to produce light, and the luminescent signal is inversely proportional to the kinase activity.

Key Development Steps:

  • Enzyme and Substrate Titration: Determine the optimal concentrations of the kinase and its substrate to achieve a linear reaction rate and a sufficient signal window.

  • ATP Concentration: Determine the Michaelis constant (Km) for ATP. Running the assay at or near the ATP Km will facilitate the identification of both competitive and non-competitive inhibitors.[11]

  • Assay Robustness (Z'-factor): The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[12][13][14] It is calculated using the means and standard deviations of the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[13][15]

    • Z'-factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where:

      • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., no enzyme or a known inhibitor).

      • SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., DMSO vehicle).

Cell-Based Assays: Assessing Phenotypic Responses

Cell-based assays provide a more biologically relevant context by evaluating a compound's effect within a living cell.[16][17] This can include measuring cell viability, proliferation, or changes in specific signaling pathways.

Recommended Cell-Based Assay: Multiplexed Viability and Cytotoxicity Assay

A multiplexed assay that simultaneously measures cell viability (e.g., via ATP content) and cytotoxicity (e.g., via membrane integrity) provides a more comprehensive picture of a compound's effect.[18]

Principle: This approach combines two different assays in the same well. For instance, a fluorescent dye that only enters dead cells can be used to measure cytotoxicity, while a subsequent addition of a lytic reagent that measures total ATP can determine cell viability.

Key Development Steps:

  • Cell Line Selection: Choose a cell line that is relevant to the disease of interest and is amenable to HLS. For a kinase target, a cancer cell line known to be dependent on that kinase's activity would be appropriate.

  • Seeding Density and Incubation Time: Optimize the number of cells seeded per well and the compound incubation time to achieve a robust signal and allow for the desired phenotypic changes to occur.

  • Assay Robustness (Z'-factor): As with biochemical assays, the Z'-factor should be determined to ensure the assay is suitable for HTS.[19]

Part 2: The High-Throughput Screening Workflow

The HTS process involves the rapid testing of a large library of compounds.[4] This is typically achieved using robotics and automated liquid handling systems.[20]

HTS Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library Compound Library (Pyrido[2,3-b]diazepin-2-ones) Compound_Plating Compound Plating (Acoustic Dispensing) Compound_Library->Compound_Plating Assay_Plates Assay-Ready Plates (e.g., 384-well) Assay_Plates->Compound_Plating Reagent_Addition Reagent Addition (Enzyme/Cells, Substrate) Compound_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (Plate Reader) Incubation->Signal_Detection Data_QC Data QC & Normalization (Z'-factor Calculation) Signal_Detection->Data_QC Hit_Selection Hit Selection (Statistical Cutoff) Data_QC->Hit_Selection Validation Validation Hit_Selection->Validation Hit_Confirmation Hit Confirmation (Dose-Response)

Caption: High-Throughput Screening Workflow.

Data Analysis and Hit Selection

HTS generates vast amounts of data that require systematic analysis.[4][21]

  • Data Normalization: Raw data is normalized to control for plate-to-plate and well-to-well variability. This is typically done using the negative (DMSO) and positive controls on each plate.

  • Hit Identification: A "hit" is a compound that produces a statistically significant effect in the assay.[4] A common method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the mean of the negative controls. A Z-score cutoff (e.g., >3 or <-3) is typically used to define a hit.

Part 3: Hit Validation - The Critical Path to Lead Discovery

A significant challenge in HTS is the high rate of false positives.[22][23][24] Therefore, a rigorous hit validation cascade is essential to eliminate artifacts and confirm that the "hits" are genuinely active against the target of interest.[22]

Hit Validation Cascade Diagram

Hit_Validation_Cascade Primary_Screen Primary Screen Hits Hit_Confirmation Hit Confirmation (Re-test from fresh stock) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assays (Different detection method) Dose_Response->Orthogonal_Assay Counter_Screens Counter-Screens (Identify assay interference) Dose_Response->Counter_Screens SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Counter_Screens->SAR_Analysis Validated_Hits Validated Hits SAR_Analysis->Validated_Hits

Caption: Hit Validation and Triage Cascade.

Key Steps in Hit Validation:
  • Hit Confirmation: Re-test the initial hits from a freshly prepared sample to rule out experimental errors.

  • Dose-Response Analysis: Test the confirmed hits over a range of concentrations to determine their potency (IC50 or EC50). This helps to distinguish true inhibitors from compounds that cause non-specific effects at high concentrations.

  • Orthogonal Assays: Use a secondary assay with a different detection technology to confirm the activity of the hits.[22] This is a crucial step to eliminate false positives resulting from interference with the primary assay's detection method.[15][24] For example, if the primary kinase assay was luminescence-based, an orthogonal assay could use fluorescence polarization.

  • Counter-Screens: Perform assays to specifically identify compounds that interfere with the assay technology itself.[24] For luminescence-based assays, a counter-screen can be run to identify inhibitors of the luciferase enzyme.

  • Structure-Activity Relationship (SAR) Analysis: Analyze the activity of related analogs to see if there are consistent trends.[22] The presence of an SAR provides strong evidence that the observed activity is due to a specific interaction with the target.

Part 4: Detailed Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

Materials:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 384-well white, opaque assay plates

  • Test compounds (4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one analogs) dissolved in DMSO

  • Known kinase inhibitor (positive control)

  • DMSO (negative control)

Procedure:

  • Compound Plating: Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the test compounds, positive control, and negative control to the 384-well assay plates.

  • Kinase Reaction: a. Prepare a 2X kinase/substrate solution in assay buffer. b. Prepare a 2X ATP solution in assay buffer. c. Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate. d. Incubate for 15 minutes at room temperature. e. Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. f. Incubate for 60 minutes at room temperature.

  • Signal Detection: a. Prepare the Kinase-Glo® reagent according to the manufacturer's instructions. b. Add 10 µL of the Kinase-Glo® reagent to each well. c. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. d. Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Calculate the Z'-factor for each plate to ensure data quality.

Protocol 2: Cell-Based Cytotoxicity Assay (Fluorescence-Based)

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Trypsin-EDTA

  • 384-well black, clear-bottom assay plates

  • CellTox™ Green Cytotoxicity Assay (Promega) or similar

  • Test compounds dissolved in DMSO

  • Staurosporine or other known cytotoxic agent (positive control)

  • DMSO (negative control)

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Dilute the cells in culture medium to the optimized seeding density. c. Dispense 25 µL of the cell suspension into each well of the 384-well plates. d. Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Compound Addition: a. Add 50 nL of the test compounds, positive control, and negative control to the appropriate wells. b. Incubate for 48-72 hours (optimized duration) at 37°C and 5% CO2.

  • Signal Detection: a. Prepare the CellTox™ Green reagent according to the manufacturer's instructions. b. Add 15 µL of the reagent to each well. c. Incubate for 15 minutes at room temperature, protected from light. d. Read the fluorescence on a plate reader (e.g., excitation ~485 nm, emission ~520 nm).

Data Analysis:

  • Calculate the percent cytotoxicity for each compound relative to the positive and negative controls.

  • Calculate the Z'-factor for each plate.

Conclusion

The high-throughput screening of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one analogs represents a promising avenue for the discovery of novel therapeutic agents. By employing robust and well-validated assays, a systematic screening workflow, and a rigorous hit validation cascade, researchers can efficiently identify and prioritize compounds with genuine biological activity. The protocols and strategies outlined in this guide provide a solid foundation for initiating such a campaign, ultimately accelerating the journey from a chemical library to potential drug candidates.

References

  • Baell, J. B., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. (2009). ADP-Glo: a bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 560–572. [Link]

  • Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006). A comparison of assay performance measures in screening assays: signal window, Z' factor, and assay variability ratio. Journal of Biomolecular Screening, 11(3), 247–252. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315. [Link]

  • Zhang, J. H. (2011). The Z'-factor, a simple statistical parameter for use in evaluation and validation of high-throughput screening assays. Journal of Biomolecular Screening, 16(1), 1-2. [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). In vitro viability and cytotoxicity testing and same-well multi-parametric combinations for high throughput screening. Current Chemical Genomics, 3, 33–41. [Link]

  • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580–588. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]

  • Jia, Y., Quinn, C. M., Kwak, S., & Talanian, R. V. (2008). Current in vitro kinase assay technologies: the quest for a universal format. Current Drug Discovery Technologies, 5(1), 59–69. [Link]

  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sittampalam, G. S. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188–195. [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? (2023). Patsnap Synapse. [Link]

  • High Throughput Screening Assays for Drug Discovery. (2023). BellBrook Labs. [Link]

  • High-throughput screening. (2023). Wikipedia. [Link]

  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2015). PLOS One. [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2020). Journal of Chemical Information and Modeling. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2014). Bioinformatics. [Link]

  • High Throughput Drug Screening. (2023). Sygnature Discovery. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). Current Opinion in Chemical Biology. [Link]

  • Basics of HTS Assay Design and Optimization. (2008). Chemical Genomics. [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2012). ACS Medicinal Chemistry Letters. [Link]

  • How to Maximize Efficiency in Cell-Based High-Throughput Screening? (2023). Creative Bioarray. [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

  • Biochemical Assay Services. (2023). Evotec. [Link]

  • Cell-Based Assays for High-Throughput Screening. (2012). Methods in Molecular Biology. [Link]

  • Pyrido[2,3-b]benzo[e]-1,4-diazepine. (2023). PubChem. [Link]

  • Synthesis and biological action of some derivatives of pyrido-[6][22]-diazepine and pyrido-[2,3-d]-pyrimidine. (1982). Farmatsiia. [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). Pharmaceuticals. [Link]

  • Discovery of 4,5-Dihydro-1 H-thieno[2',3':2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. (2018). Molecules. [Link]

  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][6][22]diazepines, and Their Cytotoxic Activity. (2020). Molecules. [Link]

  • 4,5-Dihydro-2 H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. (2023). Molecules. [Link]

  • High-Throughput Encapsulated Nanodroplet Screening for Accelerated Co-Crystal Discovery. (2022). Chemical Science. [Link]

  • 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2018). RSC Advances. [Link]

  • High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery. (2022). Chemical Science. [Link]

  • High-throughput Diversification of Complex Bioactive Molecules by Accelerated Synthesis in Microdroplets. (2023). Angewandte Chemie International Edition. [Link]

Sources

Method

Application Notes and Protocols for the In Vivo Evaluation of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one

Introduction: Charting the In Vivo Landscape for a Novel Pyrido[2,3-b]diazepine Derivative The compound 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one belongs to a class of heterocyclic structures that share similarities...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting the In Vivo Landscape for a Novel Pyrido[2,3-b]diazepine Derivative

The compound 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one belongs to a class of heterocyclic structures that share similarities with benzodiazepines and other centrally active agents. While specific data on this particular molecule is not yet available, its structural alerts suggest a potential for modulating central nervous system (CNS) activity. This document provides a comprehensive experimental framework for the initial in vivo characterization of this compound, designed for researchers in pharmacology, neuroscience, and drug development.

The following protocols are structured as a tiered screening and preliminary characterization cascade. This approach is designed to efficiently assess the compound's CNS activity profile, starting with broad observational screens and progressing to more specific behavioral and safety evaluations. The causality behind each experimental choice is explained to provide a clear rationale for the proposed workflow. This guide is intended to be a robust, self-validating system for generating the foundational data necessary for further development of this novel chemical entity.

Part 1: Initial CNS Liability and Acute Toxicity Assessment

The primary objective of this initial phase is to determine if 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one elicits a behavioral response in a rodent model and to establish a preliminary safety profile.

Rationale and Experimental Causality

Before embarking on specific behavioral paradigms, it is crucial to conduct a general observational screen to identify any overt behavioral changes and to determine a dose range for subsequent studies. The Open Field Test (OFT) is a versatile initial screen that can provide information on general locomotor activity, exploration, and anxiety-like behavior.[1][2][3] A dose-escalation design in the OFT allows for the simultaneous assessment of a dose-response relationship and the identification of a maximum tolerated dose (MTD).

Experimental Workflow: Initial CNS Screening

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Focused Behavioral Assays cluster_2 Phase 3: PK/PD & Safety Dose Range Finding Dose Range Finding Open Field Test (OFT) Open Field Test (OFT) Dose Range Finding->Open Field Test (OFT) Inform Dosing Acute Toxicity Observation Acute Toxicity Observation Open Field Test (OFT)->Acute Toxicity Observation Behavioral Readouts Anxiety Models Anxiety Models Acute Toxicity Observation->Anxiety Models Pharmacokinetics Pharmacokinetics Anxiety Models->Pharmacokinetics Depression Models Depression Models Sub-chronic Toxicology Sub-chronic Toxicology

Caption: A tiered approach to the in vivo evaluation of a novel CNS compound.

Protocol: Open Field Test for Dose-Range Finding and Acute Behavioral Assessment

Objective: To assess the effect of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one on spontaneous locomotor activity, exploratory behavior, and to identify a dose range for further testing.

Animal Model: Male C57BL/6 mice (8-10 weeks old).

Experimental Groups:

Group Treatment Dose (mg/kg, p.o.) N per group
1 Vehicle (e.g., 0.5% methylcellulose) - 10
2 Compound 1 10
3 Compound 10 10
4 Compound 100 10

| 5 | Positive Control (e.g., Diazepam) | 2 | 10 |

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes prior to the experiment.[4]

  • Dosing: Administer the compound or vehicle via oral gavage (p.o.) 30 minutes before placing the mouse in the open field arena.

  • Test Arena: A square arena (e.g., 50 x 50 cm) with walls to prevent escape. The arena should be evenly illuminated.

  • Test Procedure: Gently place each mouse in the center of the arena and allow it to explore freely for 10 minutes.[4][2]

  • Data Collection: Use an automated video-tracking system to record the following parameters:

    • Total distance traveled.

    • Time spent in the center zone versus the periphery.

    • Rearing frequency (a measure of exploratory behavior).

    • Instances of grooming and defecation (can be indicative of anxiety).

  • Acute Toxicity Observation: Following the OFT, observe the animals for signs of toxicity for at least 4 hours and then daily for 14 days.[5][6] Record any instances of mortality, convulsions, sedation, or other abnormal clinical signs.

Part 2: Focused Behavioral Assays for Anxiolytic and Antidepressant-like Activity

Based on the results of the initial screen, this phase aims to investigate more specific hypotheses regarding the compound's potential anxiolytic or antidepressant effects.

Rationale and Experimental Causality

If the compound demonstrates a profile suggestive of anxiolytic activity in the OFT (e.g., increased time in the center), further testing in more specific anxiety models is warranted. The Light-Dark Box Test and the Elevated Plus Maze (EPM) are standard assays for assessing anxiolytic-like behavior in rodents.[7][8][9][10][11] These tests are based on the innate aversion of rodents to brightly lit, open spaces.

Should the initial screen suggest a sedative or hypoactive effect, it is crucial to consider models of depression. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely used to screen for potential antidepressant activity.[12][13][14][15] These models are based on the principle of behavioral despair, where immobility is interpreted as a depressive-like state.

Experimental Workflow: Focused Behavioral Testing

G cluster_0 Anxiolytic Pathway cluster_1 Antidepressant Pathway OFT_Anxiolytic OFT suggests anxiolysis Light_Dark_Box Light-Dark Box Test OFT_Anxiolytic->Light_Dark_Box EPM Elevated Plus Maze OFT_Anxiolytic->EPM OFT_Sedative OFT suggests sedation FST Forced Swim Test OFT_Sedative->FST TST Tail Suspension Test OFT_Sedative->TST

Caption: Decision tree for focused behavioral testing based on initial OFT results.

Protocols for Focused Behavioral Assays

Objective: To assess the anxiolytic-like effects of the compound.

Procedure:

  • Apparatus: A box divided into a large, brightly illuminated compartment and a small, dark compartment connected by an opening.

  • Procedure: Place the mouse in the dark compartment and allow it to explore freely for 5-10 minutes.[8][10]

  • Parameters Measured:

    • Time spent in the light compartment.

    • Latency to enter the light compartment.

    • Number of transitions between compartments.

Objective: To evaluate the potential antidepressant-like effects of the compound.

Procedure:

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure: Place the mouse in the water for a 6-minute session. The last 4 minutes are typically analyzed.[14]

  • Parameter Measured:

    • Duration of immobility (floating with only movements necessary to keep the head above water).

Part 3: Preliminary Pharmacokinetic and Safety Evaluation

This final phase provides essential information on the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as a more in-depth look at its safety following repeated administration.

Rationale and Experimental Causality

Understanding the pharmacokinetic (PK) profile of a compound is critical for interpreting behavioral data and for designing future studies.[16][17][18] A preliminary PK study in rodents will provide key parameters such as bioavailability, half-life, and brain penetration. The brain-to-plasma ratio is a particularly important parameter for CNS-active compounds.[19]

A sub-chronic toxicity study is necessary to evaluate the potential for cumulative toxicity with repeated dosing.[5][20][21] This study will involve daily administration of the compound for a set period (e.g., 28 days) and will include comprehensive clinical observations, hematology, clinical chemistry, and histopathological examination of major organs.[22][23][24]

Experimental Workflow: PK/PD and Safety Assessment

G Dose_Selection Select Doses from Behavioral Studies PK_Study Pharmacokinetic Study Dose_Selection->PK_Study Subchronic_Tox 28-Day Sub-chronic Toxicology Dose_Selection->Subchronic_Tox Bioanalysis Bioanalysis (Plasma & Brain) PK_Study->Bioanalysis Histopathology Histopathology Subchronic_Tox->Histopathology Biomarkers Biomarker Analysis Subchronic_Tox->Biomarkers

Caption: Workflow for preliminary pharmacokinetic and safety evaluation.

Protocols for Preliminary PK and Safety Studies

Objective: To determine the basic pharmacokinetic parameters of the compound in mice.

Procedure:

  • Animal Model: Male C57BL/6 mice.

  • Dosing: Administer a single dose of the compound via oral (p.o.) and intravenous (i.v.) routes in separate groups of animals.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). At the final time point, collect brain tissue.

  • Bioanalysis: Analyze plasma and brain homogenate concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Parameters Calculated:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t1/2)

    • Area under the curve (AUC)

    • Oral bioavailability (%F)

    • Brain-to-plasma ratio

Objective: To assess the safety of the compound following repeated daily administration.

Procedure:

  • Animal Model: Male and female Sprague-Dawley rats.

  • Dosing: Administer the compound daily via oral gavage for 28 days at three dose levels (low, mid, and high) and a vehicle control.

  • Observations:

    • Daily clinical observations.

    • Weekly body weight and food consumption.

    • Ophthalmology examination.

  • Terminal Procedures:

    • Hematology and Clinical Chemistry: Collect blood at termination for analysis of a full panel of hematological and biochemical parameters.

    • Necropsy and Organ Weights: Conduct a full necropsy and weigh major organs.

    • Histopathology: Collect a comprehensive set of tissues for microscopic examination.[22][23][24]

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of any observed effects.

Example Data Tables

Table 1: Open Field Test Parameters

Treatment Group Total Distance (cm) Center Time (s) Rearing Frequency
Vehicle Mean ± SEM Mean ± SEM Mean ± SEM
Compound (1 mg/kg) Mean ± SEM Mean ± SEM Mean ± SEM
Compound (10 mg/kg) Mean ± SEM Mean ± SEM Mean ± SEM
Compound (100 mg/kg) Mean ± SEM Mean ± SEM Mean ± SEM

| Diazepam (2 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Pharmacokinetic Parameters

Parameter Oral Intravenous
Cmax (ng/mL) Mean ± SD Mean ± SD
Tmax (h) Mean ± SD -
AUC (ng*h/mL) Mean ± SD Mean ± SD
t1/2 (h) Mean ± SD Mean ± SD
Bioavailability (%) Mean ± SD -

| Brain/Plasma Ratio | Mean ± SD | - |

Conclusion

This comprehensive guide provides a robust and scientifically grounded framework for the initial in vivo evaluation of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one. By following this tiered approach, researchers can efficiently gather the necessary data to make informed decisions about the future development of this novel compound. The emphasis on understanding the causality behind each experimental choice and the inclusion of detailed, validated protocols will ensure the generation of high-quality, reproducible data.

References

  • U.S. Food and Drug Administration. (2003). Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. [Link]

  • Goya, R. G., et al. (2020). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Frontiers in Pharmacology, 11, 62. [Link]

  • SynapCell. (n.d.). Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • protocols.io. (2024). Light-dark box test for mice. [Link]

  • Greaves, P. (2011). Histopathology of Preclinical Toxicity Studies (4th ed.). Elsevier. [Link]

  • Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1-3), 55–65. [Link]

  • Castagné, V., et al. (2011). Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice. Current Protocols in Pharmacology, Chapter 5, Unit 5.8. [Link]

  • Li, W., et al. (2016). Murine Pharmacokinetic Studies. Bio-protocol, 6(20), e1959. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. [Link]

  • ResearchGate. (2024). Light-dark box test for mice v1. [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. [Link]

  • Johnson, M. D., et al. (2019). Toxicology Evaluation of Drugs Administered via Uncommon Routes: Intranasal, Intraocular, Intrathecal/Intraspinal and Intra-Articular. Journal of Pharmacology and Experimental Therapeutics, 370(3), 637-647. [Link]

  • ResearchGate. (2010). Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice. [Link]

  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (96), e52434. [Link]

  • Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. [Link]

  • Stein, L. (2009). The basics of preclinical drug development for neurodegenerative disease indications. BMC Neurology, 9(Suppl 1), A1. [Link]

  • ResearchGate. (1995). Acute, subchronic, and chronic toxicology. [Link]

  • PPD. (2023). Advancing Use of Biomarkers in CNS Drug Discovery and Development. [Link]

  • WAX-it Histology Services Inc. (2024). Preclinical Histopathology: A Powerful Insight into Early Drug Development. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • Takao, K., & Miyakawa, T. (2006). Light/dark transition test for mice. Journal of Visualized Experiments, (1), 104. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Yankelevitch-Yahav, R., et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), e52587. [Link]

  • Bowdish Lab. (2023). SOP: Open Field Test. [Link]

  • Asian Journal of Pharmacy and Technology. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. [Link]

  • Tsuboi, T., et al. (2021). Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development: CINP/JSNP Working Group Report. Neuropsychopharmacology Reports, 41(1), 2-15. [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. [Link]

  • Saudi Food & Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. [Link]

  • Bio-protocol. (2014). Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. [Link]

  • Elsevier. (2011). Histopathology of Preclinical Toxicity Studies, 4th Edition. [Link]

  • MD Biosciences. (2024). Biomarker Detection for CNS Conditions. [Link]

  • MDPI. (2022). Neurometabolic and Neuroinflammatory Consequences of Obesity: Insights into Brain Vulnerability and Imaging-Based Biomarkers. [Link]

  • National Institute of Environmental Health Sciences. (2017). An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays. [Link]

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. [Link]

  • Taylor & Francis Online. (2022). Animal models for screening anxiolytic-like drugs: a perspective. [Link]

  • Journal of Nuclear Medicine. (2023). Imaging Biomarkers for Central Nervous System Drug Development and Future Clinical Utility: Lessons from Neurodegenerative Disorders. [Link]

  • Optibrium. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. [Link]

  • JoVE. (2022). Forced Swim Test: Model Of Depressive-Like Behavior l Protocol Preview. [Link]

  • JoVE. (n.d.). Open Field Behavior Test: A Method to Assess General Locomotion and Exploration Habits. [Link]

  • Charles River. (n.d.). Sub-Chronic and Chronic Toxicity Studies. [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]

  • MDPI. (2023). Aptamer-Based Delivery of Genes and Drugs Across the Blood–Brain Barrier. [Link]

  • Rihel, J., & Schier, A. F. (2012). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. Current Opinion in Chemical Biology, 16(1-2), 147–154. [Link]

  • Ayers, K. M., et al. (1996). Nonclinical Toxicology Studies with Zidovudine: Acute, Subacute, and Chronic Toxicity in Rodents, Dogs, and Monkeys. Fundamental and Applied Toxicology, 32(1), 129-139. [Link]

  • Noldus. (2019). Maze Basics: Light/Dark box. [Link]

  • Can, A., et al. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), 3638. [Link]

  • Jobert, P., et al. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]

  • BehaviorCloud. (n.d.). Open Field Test. [Link]

  • Wang, D., et al. (2018). Evaluation of the Anxiolytic and Antidepressant Activities of the Aqueous Extract from Camellia euphlebia Merr. ex Sealy in Mice. Evidence-Based Complementary and Alternative Medicine, 2018, 9738953. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Formulation of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one for Preclinical Animal Studies

Abstract: The effective in vivo evaluation of novel chemical entities is contingent upon the development of appropriate drug delivery systems. This document provides a comprehensive guide for the formulation of 4,5-Dihyd...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The effective in vivo evaluation of novel chemical entities is contingent upon the development of appropriate drug delivery systems. This document provides a comprehensive guide for the formulation of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one, a compound presumed to have limited aqueous solubility, for administration in preclinical animal models. The protocols herein are designed to be adaptable, emphasizing a systematic approach to vehicle selection and formulation strategy to ensure consistent and reliable drug exposure for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological assessments.

Introduction: The Challenge of "Brick Dust" Compounds

The journey of a novel therapeutic agent from bench to bedside is fraught with challenges, one of the earliest and most critical being the establishment of adequate systemic exposure in animal models. A significant proportion of new chemical entities (NCEs) emerging from discovery pipelines are characterized by poor aqueous solubility, often colloquially termed "brick dust" compounds.[1][2] Such compounds, belonging to the Biopharmaceutics Classification System (BCS) classes II or IV, present a formidable hurdle to preclinical development.

4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one, based on its heterocyclic structure, is anticipated to exhibit limited solubility in aqueous media. Therefore, a well-defined formulation strategy is not merely a preparatory step but a crucial element of the research and development process. The primary objectives of a preclinical formulation are to:

  • Optimize drug exposure: Ensure that the concentration of the test substance in circulation is sufficient to elicit a pharmacological response and to adequately assess its safety profile.[3][4]

  • Ensure accuracy and reproducibility: Deliver a precise and consistent dose in every administration.[5][6]

  • Minimize vehicle-induced effects: The chosen vehicle should be inert and not contribute to the observed pharmacological or toxicological outcomes.[5][7]

This guide will navigate the researcher through a logical, stepwise process to develop robust formulations of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one for common routes of administration in animal studies.

Pre-formulation Assessment: Know Your Compound

Before embarking on formulation development, a thorough understanding of the physicochemical properties of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one is essential.

Solubility Screening

The cornerstone of formulation development is determining the solubility of the compound in a range of pharmaceutically acceptable vehicles.[6] This initial screen will dictate the most viable formulation approaches.

Protocol 1: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one in an organic solvent such as dimethyl sulfoxide (DMSO).

  • In separate microplate wells, add a small volume of the stock solution to a panel of preclinical vehicles (see Table 1).

  • Incubate the plate at room temperature with gentle agitation for 1-2 hours.

  • Analyze the concentration of the compound in the supernatant after centrifugation using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

Table 1: Recommended Vehicles for Initial Solubility Screening

Vehicle CategoryExamplesPrimary UseConsiderations
Aqueous Water, Saline (0.9% NaCl), Phosphate Buffered Saline (PBS)IV, IP, SC, POIdeal for soluble compounds, but unlikely for the target compound.
Co-solvents Propylene glycol (PG), Polyethylene glycol 400 (PEG 400), EthanolPO, IV (with caution)Can increase solubility, but may have their own biological effects.[8][9]
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Kolliphor® RH40PO, IVEnhance wetting and solubilization. Potential for hypersensitivity reactions.[8][10]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)PO, IVForms inclusion complexes to enhance solubility. High concentrations can cause renal toxicity.[11]
Lipids Corn oil, Sesame oil, Miglyol® 812PO, SCSuitable for highly lipophilic compounds.
Suspending Agents Methylcellulose (MC), Carboxymethylcellulose (CMC)POFor creating suspensions when solubilization is not feasible.[10]
Preliminary Stability Assessment

It is crucial to ensure that 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one remains stable in the selected vehicle for the duration of the study.

Protocol 2: Short-Term Stability Evaluation

  • Prepare a formulation of the compound in the chosen vehicle at the target concentration.

  • Store aliquots of the formulation at room temperature and 4°C.

  • Analyze the concentration of the compound at time zero and after 24 and 48 hours.

  • A degradation of >10% typically indicates an unsuitable formulation for long-term studies.

Formulation Development Workflow

The selection of a formulation strategy is a decision-making process based on the pre-formulation data and the intended route of administration.

formulation_workflow cluster_preformulation Pre-formulation cluster_decision Decision Point cluster_formulation_type Formulation Type cluster_route Route of Administration solubility Solubility Screening decision Solubility > Target Dose? solubility->decision stability Stability Assessment stability->decision solution Solution decision->solution Yes suspension Suspension decision->suspension No lipid Lipid-Based decision->lipid Lipophilic? po Oral (PO) solution->po iv Intravenous (IV) solution->iv ip Intraperitoneal (IP) solution->ip suspension->po lipid->po

Caption: Formulation development workflow for preclinical studies.

Detailed Formulation Protocols

The following protocols provide starting points for the formulation of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one. Note: All procedures for parenteral administration must be performed under aseptic conditions.

Oral Administration (PO)

Oral gavage is a common route for preclinical studies. The choice between a solution and a suspension is critical.[3][12]

Protocol 3: Preparation of an Oral Suspension (Aqueous)

This is often the most straightforward approach for poorly soluble compounds.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose (MC) or sodium carboxymethylcellulose (CMC) in purified water. A small amount of surfactant, such as 0.1% (v/v) Tween® 80, can be added to improve wettability.[10]

  • Weighing: Accurately weigh the required amount of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one.

  • Wetting: Create a paste by adding a small volume of the vehicle to the compound and triturating with a mortar and pestle.

  • Suspension: Gradually add the remaining vehicle while continuously stirring to form a homogenous suspension.

  • Homogenization: Use a magnetic stirrer or a homogenizer to ensure uniform particle size distribution.

  • QC: Visually inspect for uniformity and lack of agglomeration. Confirm concentration if possible.

Protocol 4: Preparation of an Oral Solution (Co-solvent/Surfactant)

If sufficient solubility is achieved in a co-solvent system.

  • Solubilization: Dissolve 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one in a minimal amount of a suitable organic co-solvent (e.g., PEG 400, DMSO).

  • Dilution: Gradually add the aqueous vehicle (e.g., water, saline) while vortexing to avoid precipitation.

  • Final Composition: A common vehicle for oral solutions is 10% DMSO, 40% PEG 400, and 50% water. The final concentration of organic solvents should be kept to a minimum to avoid toxicity.[11]

  • QC: Ensure the final formulation is a clear solution with no signs of precipitation.

Intravenous Administration (IV)

IV formulations must be sterile, pyrogen-free, and ideally iso-osmotic. They must be true solutions, as suspensions can cause emboli.[13][14][15]

Protocol 5: Preparation of an IV Solution

  • Vehicle Selection: A common vehicle for IV administration of poorly soluble compounds is a mixture of co-solvents and/or cyclodextrins. A widely used example is 10% Solutol® HS 15 in saline. Another option is 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline.

  • Solubilization: Dissolve the compound in the chosen vehicle. Gentle warming and sonication can be used to aid dissolution, but care must be taken to avoid degradation.

  • Sterilization: Sterilize the final solution by filtration through a 0.22 µm syringe filter into a sterile vial.

  • QC: The final formulation must be a clear, particle-free solution. The pH and osmolality should be measured and adjusted if necessary to be close to physiological levels.

A more complex co-solvent system for IV use in rats has been described as 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400).[9][16] However, the potential for vehicle-induced effects must be carefully evaluated.

iv_formulation_decision start Poorly Soluble Compound sol_screen Solubility Screen in IV-compatible vehicles (e.g., HP-β-CD, Solutol) start->sol_screen sol_adequate Solubility Adequate? sol_screen->sol_adequate formulate_solution Formulate as Solution sol_adequate->formulate_solution Yes consider_alt Consider Alternative Strategies (e.g., Nanosuspension, Prodrug) sol_adequate->consider_alt No sterile_filter Sterile Filter (0.22 µm) formulate_solution->sterile_filter final_qc Final QC (Clarity, pH, Osmolality) sterile_filter->final_qc

Caption: Decision tree for intravenous formulation development.

Intraperitoneal Administration (IP)

IP injections are common in rodent studies. While suspensions can be administered via this route, solutions are generally preferred to minimize irritation and ensure consistent absorption.

Protocol 6: Preparation of an IP Formulation

  • For Solutions: Follow the same procedure as for IV solutions (Protocol 5). The requirements for sterility are equally stringent.

  • For Suspensions: An aqueous suspension (as described in Protocol 3) can be used. However, it is crucial to ensure a fine, uniform particle size to minimize peritoneal irritation. The vehicle should be sterile.

Conclusion and Best Practices

The successful preclinical evaluation of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one is critically dependent on a rational and systematic approach to formulation development. The key to success lies in a thorough understanding of the compound's physicochemical properties and the selection of a vehicle that maximizes exposure while minimizing confounding biological effects.

Key Takeaways:

  • Characterize First: Always begin with a comprehensive solubility and stability screen.

  • Keep it Simple: For early-stage studies, the simplest formulation that provides adequate exposure is often the best.[6]

  • Vehicle Controls are Essential: Always include a vehicle-only control group in your animal studies to differentiate between compound- and vehicle-related effects.[5]

  • Consider the Study Duration: A formulation suitable for a single-dose PK study may not be appropriate for a multi-week toxicology study.[5]

  • Dose Volume Matters: Adhere to institutional guidelines for maximum administration volumes for the chosen species and route.

By following the principles and protocols outlined in this guide, researchers can develop robust and reliable formulations, thereby generating high-quality, reproducible data in their preclinical animal studies.

References

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie.
  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Drugs made in Germany.
  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646.
  • Sigfridsson, C. G., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637.
  • Gould, S. (2015). Salt selection for basic drugs. International Journal of Pharmaceutics, 496(2), 800-811.
  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

  • Ferreira, D., et al. (2020). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Journal of Pharmaceutical Sciences, 109(1), 1-13.
  • Nema, S., & Brendel, R. J. (2011). Excipients and their use in injectable products. PDA Journal of Pharmaceutical Science and Technology, 65(3), 287-319.
  • Valentine, J. M., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 81, 219-226. [Link]

  • Singh, S. (2013). Excipient Selection In Parenteral Formulation Development. Pharma Times, 45(3), 67-72.
  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation. Roquette. [Link]

  • Valentine, J. M., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. ResearchGate. [Link]

  • Rayaprolu, B. M., et al. (2021). Excipients in Parenteral Formulations: Selection Considerations and Effective Utilization with Small Molecules and Biologics. ResearchGate. [Link]

  • Healing, G., et al. (2015). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Journal of Applied Toxicology, 35(11), 1263-1274.
  • Butreddy, A., & Kommineni, N. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1367. [Link]

  • Pinto, I. M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 113-126.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one

Welcome to the technical support center for the synthesis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricac...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize for higher yields and purity. My insights are drawn from extensive experience in heterocyclic chemistry and established synthetic methodologies.

The synthesis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one, a valuable scaffold in medicinal chemistry, is typically achieved through a two-step process: a Michael addition followed by an intramolecular cyclization. While seemingly straightforward, this pathway presents several challenges that can impact yield and purity. This guide will provide a detailed walkthrough of a plausible synthetic protocol and address potential pitfalls with scientifically grounded solutions.

Synthetic Pathway Overview

The most common and accessible route to 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one involves the reaction of 2-amino-3-(aminomethyl)pyridine with an acrylate ester, followed by a base- or heat-induced intramolecular cyclization to form the desired seven-membered lactam.

Synthesis_Pathway 2-amino-3-(aminomethyl)pyridine 2-amino-3-(aminomethyl)pyridine Intermediate_Ester N-(3-(aminomethyl)pyridin-2-yl)-β-alanine ethyl ester 2-amino-3-(aminomethyl)pyridine->Intermediate_Ester Michael Addition Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Intermediate_Ester Final_Product 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one Intermediate_Ester->Final_Product Intramolecular Cyclization (Lactamization)

Caption: General synthetic route for 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their potential causes, and recommended solutions.

Problem 1: Low Yield of the Michael Addition Product (Intermediate Ester)

Question: I am observing a low yield of the intermediate N-(3-(aminomethyl)pyridin-2-yl)-β-alanine ethyl ester. My TLC analysis shows unreacted 2-amino-3-(aminomethyl)pyridine and multiple other spots. What could be the issue?

Answer:

Low yields in the Michael addition of aminopyridines to acrylates can stem from several factors, primarily related to the nucleophilicity of the amines and potential side reactions.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Insufficient Amine Nucleophilicity The pyridine ring's electron-withdrawing nature can reduce the nucleophilicity of the amino groups, leading to a sluggish reaction.1. Increase Reaction Temperature: Carefully increasing the temperature can enhance the reaction rate. Monitor the reaction closely by TLC to avoid decomposition.[1] 2. Use a Catalyst: While often performed neat, a mild Lewis acid or a base catalyst can sometimes facilitate the addition. However, this should be approached with caution to avoid side reactions.
Side Reactions The presence of two primary amino groups can lead to the formation of di-addition products or polymerization, especially with an excess of ethyl acrylate.1. Control Stoichiometry: Use a slight excess of the diamine (1.1 to 1.2 equivalents) relative to the acrylate to minimize di-addition. 2. Slow Addition: Add the ethyl acrylate dropwise to the reaction mixture at a controlled temperature to maintain a low instantaneous concentration of the acrylate.
Solvent Effects The choice of solvent can significantly influence the reaction rate and selectivity.1. Solvent Screening: If performing the reaction in a solvent, consider screening polar aprotic solvents like acetonitrile or DMF, or even protic solvents like ethanol. Some Michael additions benefit from polar solvents that can stabilize charged intermediates. 2. Neat Conditions: Often, these reactions are run without a solvent, which can be effective if the reactants are liquids or have a low melting point.
Reaction Monitoring Incomplete reaction due to insufficient reaction time.TLC or LC-MS Monitoring: Regularly monitor the reaction progress to determine the optimal reaction time. Quench the reaction only after the starting amine has been consumed to a significant extent.

digraph "Troubleshooting_Michael_Addition" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=record, fontname="Arial", fontsize=10, style=rounded];
start [label="Low Yield of Intermediate Ester", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause1 [label="{Insufficient Nucleophilicity | - Increase Temperature\n- Consider Catalyst}"];
cause2 [label="{Side Reactions (Di-addition/Polymerization) | - Control Stoichiometry\n- Slow Acrylate Addition}"];
cause3 [label="{Suboptimal Solvent | - Solvent Screening\n- Consider Neat Conditions}"];
cause4 [label="{Incomplete Reaction | - Monitor by TLC/LC-MS}"];

start -> cause1;
start -> cause2;
start -> cause3;
start -> cause4;

}

Caption: Decision tree for troubleshooting low yields in the Michael addition step.

Problem 2: Low Yield of the Final Product (Intramolecular Cyclization)

Question: The Michael addition seems to have worked, but I am struggling with the intramolecular cyclization to form the pyridodiazepinone. My yield is very low, and I am isolating unreacted intermediate ester.

Answer:

The intramolecular cyclization, or lactamization, is a critical step that can be challenging due to the formation of a seven-membered ring. The success of this step is highly dependent on the reaction conditions.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Ineffective Base The chosen base may not be strong enough to deprotonate the amine and initiate the cyclization, or it may be sterically hindered.1. Base Screening: Common bases for lactamization include sodium ethoxide, potassium tert-butoxide, or sodium hydride. Screen a variety of bases to find the most effective one. 2. Non-Nucleophilic Bases: Consider using a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to avoid side reactions with the ester.
High Activation Energy for Cyclization The formation of a seven-membered ring is entropically disfavored.1. Increase Temperature: Refluxing in a high-boiling solvent like toluene or xylene is often necessary to provide sufficient energy for the cyclization to occur.[2] 2. Dean-Stark Trap: The cyclization reaction releases ethanol. Removing it using a Dean-Stark trap can help drive the equilibrium towards the product.
Substrate Concentration High concentrations can favor intermolecular reactions (polymerization) over the desired intramolecular cyclization.High Dilution: Perform the cyclization under high dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the intermediate ester to a refluxing solution of the base and solvent.
Thermal Decomposition Prolonged heating at high temperatures can lead to decomposition of the starting material or product.Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one?

A1: Purification can typically be achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol to ethyl acetate or dichloromethane), is often effective.[3] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be an effective method for obtaining highly pure material.

Q2: How can I confirm the structure of my final product?

A2: A combination of analytical techniques is recommended for unambiguous structure confirmation:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl stretch (typically around 1650-1680 cm⁻¹).

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specifically:

  • 2-amino-3-(aminomethyl)pyridine: Can be irritating to the skin and eyes. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Ethyl Acrylate: Is a flammable liquid and a lachrymator. Handle with care in a fume hood.

  • Bases (e.g., Sodium Hydride, Potassium tert-Butoxide): Are reactive and moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon).

Q4: Can I use a different acrylate ester, for example, methyl acrylate or tert-butyl acrylate?

A4: Yes, other acrylate esters can be used.[4]

  • Methyl Acrylate: May be more reactive than ethyl acrylate, potentially leading to faster reaction times but also an increased risk of side reactions.

  • tert-Butyl Acrylate: The bulky tert-butyl group may hinder the subsequent intramolecular cyclization. Cleavage of the tert-butyl ester under acidic conditions to the corresponding carboxylic acid, followed by activation and cyclization, might be a necessary alternative route.

Experimental Protocols

Protocol 1: Synthesis of N-(3-(aminomethyl)pyridin-2-yl)-β-alanine ethyl ester (Intermediate)
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-(aminomethyl)pyridine (1.0 eq).

  • If conducting the reaction in a solvent, add the chosen solvent (e.g., ethanol, 5 mL per mmol of diamine).

  • Begin stirring and heat the mixture to the desired temperature (e.g., 60-80 °C).

  • Slowly add ethyl acrylate (0.9 eq) dropwise over 30 minutes.

  • Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one (Final Product)
  • Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap (if desired).

  • Add a suitable high-boiling solvent (e.g., toluene, 20 mL per mmol of the intermediate ester).

  • Add the base (e.g., sodium ethoxide, 1.2 eq) to the solvent.

  • Heat the mixture to reflux.

  • Dissolve the crude N-(3-(aminomethyl)pyridin-2-yl)-β-alanine ethyl ester from the previous step in a minimal amount of the reaction solvent.

  • Slowly add the solution of the intermediate ester to the refluxing base/solvent mixture over 1-2 hours.

  • Continue to reflux and monitor the reaction by TLC until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules 2008, 13, 341. [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health. [Link]

  • Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. National Institutes of Health. [Link]

  • Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. National Institutes of Health. [Link]

  • Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DORAS | DCU Research Repository. [Link]

  • Synthesis of 4‐Pyridyl‐2,3‐dihydro‐1H‐1,5‐benzodiazepin‐2‐ones. Sci-Hub. [Link]

  • Isolation, characterization, and purification to homogeneity of an endogenous polypeptide with agonistic action on benzodiazepine receptors. National Institutes of Health. [Link]

  • (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]

  • US6706821B1 - Michael addition products of amine terminated polyolefins and polyfunctional acrylates.
  • Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. National Institutes of Health. [Link]

  • Cyclic poly(β-amino ester)s with enhanced gene transfection activity synthesized through intra-molecular cyclization. Royal Society of Chemistry. [Link]

  • Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow. ResearchGate. [Link]

  • Multigram scale synthesis of synthetic cannabinoid metabolites. Diva-Portal.org. [Link]

  • EP2058313A2 - Process for synthesis and purification of anhydrous crystalline S-zopiclone.
  • Synthesis and Intramolecular Cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea. ResearchGate. [Link]

  • Optimization and Synthesis of Pyridazinone Derivatives as Novel Inhibitors of Hepatitis B Virus by Inducing Genome-free Capsid Formation. National Institutes of Health. [Link]

  • Practical synthesis and divergent optimization of halichonine B for the discovery of novel pharmaceutical leads. Royal Society of Chemistry. [Link]

  • Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. National Institutes of Health. [Link]

  • p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses. [Link]

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. [Link]

  • (PDF) Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). ResearchGate. [Link]

  • WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • Optimization of the Synthesis of Flavone-Amino Acid and Flavone-Dipeptide Hybrids via Buchwald-Hartwig Reaction. National Institutes of Health. [Link]

  • Synthetic method of ziprasidone - CN101450946B.

Sources

Optimization

Technical Support Center: Purification of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 4,5-D...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one. The methodologies and insights provided are grounded in established chemical principles and analogous procedures for related heterocyclic compounds.

I. Troubleshooting Crystallization Issues

Crystallization is a powerful technique for the purification of solid compounds. However, achieving high purity and yield can be challenging. This section addresses common issues encountered during the crystallization of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one.

Q1: My compound "oils out" during crystallization instead of forming solid crystals. What should I do?

A1: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the crystallization solvent, causing it to separate as a liquid phase. This is detrimental to purification as impurities tend to dissolve in the oil.

  • Causality: The high solubility of the compound in the hot solvent, coupled with a significant decrease in solubility upon cooling, can lead to supersaturation and subsequent separation as a liquid.

  • Troubleshooting Steps:

    • Re-dissolve the oil: Add more solvent to the mixture and gently heat until the oil redissolves completely.

    • Slow Cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. Rapid cooling often promotes oiling out.

    • Solvent System Modification: If slow cooling is ineffective, consider a mixed solvent system. Use a solvent in which the compound is highly soluble and another in which it is sparingly soluble. Dissolve the compound in a minimal amount of the good solvent at an elevated temperature, then slowly add the poor solvent until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

    • Lower the Temperature: If possible, use a solvent with a lower boiling point.

Q2: I have a very low yield after recrystallization. How can I improve it?

A2: A low yield can be attributed to several factors, from using an excessive amount of solvent to premature crystallization.

  • Causality: The most common reason for low yield is using too much solvent, which keeps a significant portion of the compound dissolved in the mother liquor even after cooling.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Concentrate the Mother Liquor: If you suspect excess solvent was used, you can carefully evaporate a portion of the solvent from the mother liquor and attempt a second crystallization to recover more product.

    • Optimize Cooling: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath can be used after the solution has slowly cooled to room temperature.

    • Check for Premature Crystallization: If crystals form in the hot solution, it may be necessary to add a small amount of additional hot solvent to redissolve them before cooling.

II. Optimizing Chromatographic Separation

Column chromatography is a primary method for purifying 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one, especially for removing closely related impurities.

Q1: I'm having trouble separating my target compound from a closely eluting impurity using silica gel chromatography. What adjustments can I make?

A1: Co-elution of impurities is a common challenge in chromatography. Optimizing the mobile phase and stationary phase is key to achieving good separation.

  • Causality: The polarity of the target compound and the impurity are too similar for effective separation with the current chromatographic conditions.

  • Troubleshooting Steps:

    • Solvent System Optimization: A systematic approach to solvent selection is crucial. For compounds like pyridodiazepinones, which are often moderately polar, a combination of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point.

      • Gradient Elution: If isocratic elution fails, a gradient from a less polar to a more polar mobile phase can help resolve closely eluting compounds. A shallow gradient is often more effective for difficult separations.

    • Alternative Solvents: Consider using a different polar solvent. For example, if a hexane/ethyl acetate system is not working, trying a dichloromethane/methanol system might alter the selectivity.

    • Stationary Phase Modification: While silica gel is the most common stationary phase, for challenging separations, consider using alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).

Parameter Recommendation for Initial Screening Troubleshooting Adjustment
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Alumina (basic or neutral), or C18 (reverse-phase)
Mobile Phase (Normal Phase) Hexane/Ethyl Acetate (gradient)Dichloromethane/Methanol, Toluene/Acetone
Mobile Phase (Reverse Phase) Water/Acetonitrile or Water/Methanol with 0.1% formic acid or TFAAlter the organic modifier or pH of the aqueous phase

Q2: My compound is tailing on the silica gel column. How can I improve the peak shape?

A2: Peak tailing can be caused by several factors, including interactions between the analyte and the stationary phase, or overloading the column.

  • Causality: The basic nitrogen atoms in the pyridodiazepinone structure can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Adding a small amount of a basic modifier to the mobile phase, such as triethylamine (0.1-1%), can neutralize the acidic sites on the silica gel and improve peak shape.

    • Use a Different Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like alumina can mitigate this issue.

    • Check for Overloading: Tailing can also occur if the column is overloaded. Reduce the amount of crude material applied to the column. A general rule of thumb is to load 1-5% of the column's weight in crude material.

III. Managing Impurity Profiles

Understanding the potential impurities that can arise during the synthesis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one is critical for developing an effective purification strategy.

Q1: What are the likely process-related impurities I should be aware of?

A1: Process-related impurities can originate from starting materials, intermediates, or side reactions. Based on the synthesis of related benzodiazepines and other heterocyclic compounds, potential impurities include:

  • Unreacted Starting Materials: Incomplete reaction of the initial building blocks.

  • Intermediates: Incomplete cyclization can leave acyclic precursors in the crude product.

  • Byproducts of Side Reactions: For example, over-alkylation or reactions with residual reagents. For instance, in the synthesis of diazepam, N-methylation of the starting material can lead to an impurity.[1]

  • Impurities from Starting Materials: Contaminants in the initial reagents can be carried through the synthesis and appear in the final product.

Q2: How can I identify and characterize these impurities?

A2: A combination of chromatographic and spectroscopic techniques is essential for impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): Develop a robust HPLC method to separate the main compound from all potential impurities. This method can then be used for routine purity analysis. For related compounds, a C18 column with a mobile phase of acetonitrile, methanol, and water is often effective.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weights of the impurities, which is a critical first step in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated, 1H and 13C NMR are invaluable for elucidating its structure.

IV. Frequently Asked Questions (FAQs)

Q: What is a good starting point for a recrystallization solvent for 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one?

A: Based on the purification of similar heterocyclic compounds, good starting solvents to screen would be alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or ketones (e.g., acetone). A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is also highly likely to be effective.

Q: My purified compound still shows a broad melting point range. What does this indicate?

A: A broad melting point range is a classic indicator of an impure compound. It suggests the presence of contaminants that are depressing and broadening the melting point. Further purification, either by another recrystallization or by chromatography, is recommended.

Q: Can I use flash chromatography for large-scale purification?

A: Yes, flash chromatography is scalable. Automated flash chromatography systems are commonly used in process development to purify multi-gram to kilogram quantities of material. The principles of method development on a small scale are directly transferable to larger columns.

Visualizing Purification Workflows

Troubleshooting Crystallization

G start Crude Product in Solution oiling_out Compound Oils Out start->oiling_out Rapid Cooling low_yield Low Yield start->low_yield Excess Solvent good_crystals High Purity Crystals start->good_crystals Slow Cooling & Minimal Solvent reheat Reheat & Add More Solvent oiling_out->reheat Troubleshoot change_solvent Change Solvent System oiling_out->change_solvent Troubleshoot concentrate Concentrate Mother Liquor low_yield->concentrate Troubleshoot reheat->start change_solvent->start concentrate->start

Caption: Decision workflow for troubleshooting common crystallization problems.

Optimizing Column Chromatography

G start Crude Product initial_col Initial Column Chromatography (e.g., Hexane/EtOAc) start->initial_col poor_sep Poor Separation initial_col->poor_sep Co-elution tailing Peak Tailing initial_col->tailing Strong Adsorption pure_prod Pure Product initial_col->pure_prod Good Separation grad_elution Use Gradient Elution poor_sep->grad_elution Optimize alt_solvent Change Solvent System poor_sep->alt_solvent Optimize add_base Add Basic Modifier (e.g., Triethylamine) tailing->add_base Optimize change_sp Change Stationary Phase (e.g., Alumina) tailing->change_sp Optimize grad_elution->initial_col alt_solvent->initial_col add_base->initial_col change_sp->initial_col

Caption: Troubleshooting guide for optimizing column chromatography separation.

References

  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one in Solution

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one. This document provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address potential stability challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one in solution?

A1: The stability of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one in solution can be influenced by several factors, including pH, temperature, light exposure, the choice of solvent, and the presence of oxidative or enzymatic agents.[1][2] Understanding these factors is crucial for maintaining the integrity of the compound during your experiments.

Q2: What are the visual or analytical signs of degradation?

A2: Visual signs of degradation in a solution can include a change in color or the formation of precipitates.[3] Analytically, degradation is typically observed as a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products in chromatographic analyses like HPLC.

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: For optimal stability, stock solutions should be stored at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.[4] It is also advisable to protect the solutions from light by using amber vials or by wrapping the container in aluminum foil.[5][6] Aliquoting the stock solution into smaller volumes for single use is recommended to avoid repeated freeze-thaw cycles.

Q4: How does pH affect the stability of this compound?

A4: The diazepinone ring system, which is present in this compound, can be susceptible to pH-dependent hydrolysis.[7][8] Both strongly acidic and alkaline conditions can catalyze the cleavage of the amide bond within the seven-membered ring. The rate of degradation is often lowest at a specific pH range, which needs to be determined experimentally.

Q5: Is 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one sensitive to light?

A5: Many heterocyclic compounds, particularly those with structures similar to dihydropyridines, exhibit photosensitivity.[9] Exposure to UV or even ambient light can lead to photodegradation. It is recommended to handle the compound and its solutions in low-light conditions and to perform photostability testing according to ICH guidelines if the compound is being developed as a drug candidate.[5][6]

Troubleshooting Guide

Issue 1: My compound is showing signs of degradation in aqueous solution. How can I determine the cause?

If you observe a decrease in the concentration of your compound over time in an aqueous buffer, the most likely cause is hydrolysis. The rate of hydrolysis is often pH-dependent. To investigate this, a pH stability study is recommended.

Experimental Protocol: pH Stability Study

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Preparation: Prepare solutions of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one in each buffer at a known concentration.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C to accelerate degradation).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

  • Analysis: Analyze the aliquots by a stability-indicating method, such as reverse-phase HPLC, to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time for each pH. The slope of the line will give you the apparent first-order degradation rate constant (k) at that pH. A plot of log(k) versus pH will reveal the pH-stability profile of your compound.

Causality: The lactam bond in the diazepinone ring is an amide, which is susceptible to hydrolysis. Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion can directly act as a nucleophile, attacking the carbonyl carbon.

Potential Hydrolytic Degradation Pathway

G 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one Ring-Opened Product 2-amino-3-((2-aminoethyl)amino)pyridine derivative 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one->Ring-Opened Product H₂O (Acid or Base Catalyzed)

Caption: Potential hydrolytic cleavage of the diazepinone ring.

Issue 2: I'm observing new, unidentified peaks in my chromatogram. How can I identify these potential degradants?

The appearance of new peaks in your chromatogram is a strong indication of degradation. Identifying these degradants is crucial for understanding the degradation pathway.

Strategy for Degradant Identification

  • Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate the degradation products in sufficient quantities.[6]

  • LC-MS/MS Analysis: Analyze the stressed samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass of the degradation products can provide clues about their structures (e.g., addition of a water molecule in hydrolysis, or an oxygen atom in oxidation).

  • NMR Spectroscopy: If a major degradation product can be isolated in sufficient purity and quantity, nuclear magnetic resonance (NMR) spectroscopy can be used for definitive structure elucidation.

Experimental Workflow: Forced Degradation Study

G cluster_conditions Stress Conditions Acidic (e.g., 0.1 M HCl) Acidic (e.g., 0.1 M HCl) LC-MS/MS Analysis LC-MS/MS Analysis Acidic (e.g., 0.1 M HCl)->LC-MS/MS Analysis Analyze Basic (e.g., 0.1 M NaOH) Basic (e.g., 0.1 M NaOH) Basic (e.g., 0.1 M NaOH)->LC-MS/MS Analysis Analyze Oxidative (e.g., 3% H₂O₂) Oxidative (e.g., 3% H₂O₂) Oxidative (e.g., 3% H₂O₂)->LC-MS/MS Analysis Analyze Thermal (e.g., 70°C) Thermal (e.g., 70°C) Thermal (e.g., 70°C)->LC-MS/MS Analysis Analyze Photolytic (ICH Q1B) Photolytic (ICH Q1B) Photolytic (ICH Q1B)->LC-MS/MS Analysis Analyze Stock Solution Stock Solution Stock Solution->Acidic (e.g., 0.1 M HCl) Expose Stock Solution->Basic (e.g., 0.1 M NaOH) Expose Stock Solution->Oxidative (e.g., 3% H₂O₂) Expose Stock Solution->Thermal (e.g., 70°C) Expose Stock Solution->Photolytic (ICH Q1B) Expose Identify Degradants Identify Degradants LC-MS/MS Analysis->Identify Degradants

Caption: Workflow for a forced degradation study.

Issue 3: How do I perform a photostability study for my compound?

If your compound is intended for pharmaceutical development, a formal photostability study according to ICH guideline Q1B is necessary.[5][6]

Experimental Protocol: Confirmatory Photostability Study

  • Sample Preparation: Prepare solutions of the compound in a photochemically inert and transparent container. Also, prepare a solid sample of the compound.

  • Control Samples: Prepare control samples that are protected from light (e.g., wrapped in aluminum foil).

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5]

  • Analysis: After exposure, analyze the light-exposed samples and the dark controls by a stability-indicating HPLC method.

  • Evaluation: Compare the results from the exposed and control samples. A significant change in the purity of the exposed sample or the formation of degradation products indicates photolability.

Experimental Workflow: Photostability Study

G Compound (Solid & Solution) Compound (Solid & Solution) Exposed Sample Exposed Sample Compound (Solid & Solution)->Exposed Sample Dark Control Dark Control Compound (Solid & Solution)->Dark Control Protect from light Light Source (ICH Q1B) Light Source (ICH Q1B) Exposed Sample->Light Source (ICH Q1B) Expose Store in Dark Store in Dark Dark Control->Store in Dark HPLC Analysis HPLC Analysis Light Source (ICH Q1B)->HPLC Analysis Store in Dark->HPLC Analysis Compare Results Compare Results HPLC Analysis->Compare Results

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one

Welcome to the dedicated technical support center for 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this novel heterocyclic compound. As this molecule may present limited aqueous solubility, this resource provides a structured, in-depth troubleshooting guide based on established principles of pharmaceutical science to help you achieve successful formulation and experimentation.

Structure of This Guide

This technical support center is organized into a series of frequently asked questions (FAQs) that directly address common experimental roadblocks. Each answer provides not just a solution, but also the underlying scientific rationale to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial attempts to dissolve 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one in aqueous buffers (e.g., PBS pH 7.4) have failed. What are the first steps I should take to systematically approach this solubility issue?

A1: Foundational Solubility Assessment

When faced with a poorly soluble compound, a systematic approach is crucial. Instead of random solvent screening, a logical workflow will save time and resources. The initial goal is to understand the fundamental physicochemical properties of your compound.

Initial Troubleshooting Workflow

Caption: Initial solubility troubleshooting workflow.

Step-by-Step Protocol: Initial Solubility Assessment

  • Visual Inspection and Microscopy:

    • Rationale: The solid-state properties of your compound can significantly impact its solubility. Crystalline forms are generally less soluble than amorphous forms.[1]

    • Protocol:

      • Visually inspect the powder. Is it fine and fluffy or coarse and crystalline?

      • Place a small amount of the powder on a microscope slide, add a drop of a non-solvent (like water, if it's insoluble), and cover with a coverslip.

      • Observe under a polarized light microscope. Crystalline materials will exhibit birefringence (they will glow against a dark background as the polarizers are rotated). Amorphous material will not.

  • pH-Solubility Profiling:

    • Rationale: The structure of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one contains amine and amide functional groups. These are ionizable groups, meaning the compound's net charge, and therefore its aqueous solubility, is likely to be highly dependent on pH.[2][3][4][5] Weakly basic drugs are more soluble at lower pH, while weakly acidic drugs are more soluble at higher pH.[6]

    • Protocol:

      • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

      • Add an excess amount of your compound to a fixed volume of each buffer in separate vials.

      • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

      • Filter the samples to remove undissolved solid.

      • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

      • Plot solubility (e.g., in µg/mL or µM) versus pH. This profile is critical for guiding your formulation strategy.

  • Organic Co-solvent Screening:

    • Rationale: Using a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[7][8] This is a common and effective initial strategy.

    • Protocol:

      • Select a panel of common, biocompatible co-solvents such as DMSO, ethanol, propylene glycol, and PEG 400.

      • Determine the solubility of your compound in each neat (100%) co-solvent.

      • For the most promising co-solvents, create binary systems with water (e.g., 10%, 20%, 50% co-solvent in water) and determine the solubility in each mixture. This will help you find the minimum amount of co-solvent needed.

Strategy Rationale Key Considerations
pH Adjustment Exploits ionizable groups to increase the proportion of the more soluble, charged form of the molecule.[9]The pKa of the compound will determine the effective pH range. Ensure the pH is compatible with your experimental system.
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for a non-polar solute to dissolve.[7]Co-solvents can sometimes cause precipitation upon dilution into a fully aqueous system. Toxicity of the co-solvent is a concern for in vivo studies.[7]
Q2: My pH-solubility profile indicates that the compound is more soluble at low pH. However, my cell-based assay requires a physiological pH of 7.4. How can I prepare a stock solution and dose it into my assay without it precipitating?

A2: The "pH Shift" or "Solvent-Shift" Method

This is a classic challenge. The key is to prepare a concentrated stock solution under conditions where the compound is soluble, and then carefully dilute it into the final assay medium in a way that avoids immediate precipitation.

Workflow for Dosing into Physiological Buffer

Caption: Workflow for dosing a poorly soluble compound.

Detailed Protocols and Explanations

  • Prepare a Concentrated Stock Solution:

    • Option A: Low pH Stock (e.g., in 10 mM HCl):

      • Rationale: If your pH-solubility profile shows high solubility at, for example, pH 2, you can prepare a concentrated stock in an acidic solution.

      • Protocol: Dissolve the compound in 10 mM HCl to create a 10-100 mM stock solution. Ensure it is fully dissolved.

    • Option B: Organic Co-solvent Stock (e.g., in 100% DMSO):

      • Rationale: This is the most common method. DMSO is a powerful solvent for many organic molecules.[7]

      • Protocol: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Dilution into Final Assay Medium (pH 7.4):

    • The Critical Step: The goal is to create a thermodynamically unstable, but kinetically stable supersaturated solution.

    • Protocol:

      • Pre-warm your assay medium (e.g., cell culture media) to the assay temperature (e.g., 37°C).

      • Pipette the required volume of your concentrated stock solution directly into the assay medium while vigorously vortexing or stirring.

      • The final concentration of the organic co-solvent (like DMSO) should be kept to a minimum, typically below 0.5% or 1%, to avoid solvent effects on your biological system.

      • Visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect). If precipitation occurs, you may need to lower the final concentration of your compound.

Q3: I've tried co-solvents, but my compound still precipitates, or I need a higher concentration for my in vivo studies. What are more advanced formulation strategies I can explore?

A3: Advanced Solubilization Techniques

When simple co-solvents are insufficient, more advanced formulation strategies are necessary. These techniques aim to either alter the physical form of the drug or use specialized excipients to keep it in solution.[10][11]

Overview of Advanced Strategies

Technique Mechanism of Action When to Consider
Cyclodextrins Encapsulate the hydrophobic drug molecule within a hydrophilic shell, forming an inclusion complex with improved water solubility.[6][12]For compounds that fit within the cyclodextrin cavity. Often used in parenteral formulations.[13]
Surfactants (Micellar Solubilization) Above the critical micelle concentration (CMC), surfactants form micelles that can entrap hydrophobic drug molecules in their core.[2][11]Useful for both oral and parenteral formulations. Choice of surfactant is critical to avoid toxicity.[8]
Solid Dispersions The drug is dispersed in a solid-state carrier (often a polymer), existing in an amorphous, higher-energy state that dissolves more readily.[14][15]Excellent for oral solid dosage form development. Can be prepared by spray drying or hot-melt extrusion.[12]
Lipid-Based Formulations The drug is dissolved in a lipid-based vehicle, such as oils or self-emulsifying drug delivery systems (SEDDS).[1][16]Ideal for highly lipophilic drugs. Can improve oral bioavailability by utilizing lipid absorption pathways.[16]

Experimental Protocol: Screening with Cyclodextrins

  • Rationale: Cyclodextrins are a good next step as they are widely used and effective for many heterocyclic compounds.

  • Materials:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Your compound.

    • Aqueous buffer (e.g., pH 7.4 PBS).

  • Protocol (Phase Solubility Diagram Construction):

    • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0%, 1%, 2%, 5%, 10%, 20% w/v).

    • Add an excess of your compound to each solution.

    • Equilibrate the samples with constant agitation for 48-72 hours.

    • Filter the samples and analyze the concentration of the dissolved drug.

    • Plot the solubility of your compound (Y-axis) against the concentration of the cyclodextrin (X-axis).

      • A linear increase (A-type profile) suggests the formation of a soluble 1:1 complex and is a positive indicator for this formulation approach.

References

  • Solubilization techniques used for poorly water-soluble drugs. PubMed. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. CD Formulation. Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. ResearchGate. Available at: [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development & Delivery. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. LinkedIn. Available at: [Link]

  • API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. LinkedIn. Available at: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]

  • Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Available at: [Link]

  • Enhancing solubility with novel excipients. Manufacturing Chemist. Available at: [Link]

  • How to Choose the Right Solubilization Technology for Your API. Catalent. Available at: [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH. Available at: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]

  • Study of pH-dependent drugs solubility in water. Semantic Scholar. Available at: [Link]

  • Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. Available at: [Link]

  • 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-. PubChem. Available at: [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]

  • SGT-151. precisionFDA. Available at: [Link]

  • CUMYL-PEGACLONE. Wikipedia. Available at: [Link]

  • CUMYL-PeGACLONE. PubChem - NIH. Available at: [Link]

  • Cannabidiol. PubChem - NIH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Pyridodiazepinone Ring Formation

Welcome to the technical support center for the synthesis of pyridodiazepinones. This resource is designed for researchers, medicinal chemists, and process development scientists who are working to construct this valuabl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridodiazepinones. This resource is designed for researchers, medicinal chemists, and process development scientists who are working to construct this valuable heterocyclic scaffold. The inherent electronic properties of the pyridine ring introduce unique challenges to the formation of the fused seven-membered diazepinone ring. This guide provides in-depth, experience-based troubleshooting advice and frequently asked questions to help you navigate these challenges and optimize your reaction conditions for maximal yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the intramolecular cyclization to form the pyridodiazepinone ring.

Problem 1: Low to No Product Formation (Reaction Failure)

You've set up your intramolecular cyclization (e.g., Buchwald-Hartwig, Pictet-Spengler) and, upon workup, you recover only starting material or a complex mixture of unidentifiable products.

Possible Causes & Solutions

  • Cause A (Buchwald-Hartwig): Inactive Catalyst System. The combination of palladium precursor, ligand, and base is not effective for this specific substrate. The electron-deficient nature of the pyridine ring can make oxidative addition challenging.

    • Solution 1: Ligand Selection is Critical. Standard phosphine ligands may be insufficient. For heteroaromatic substrates, sterically hindered, electron-rich biaryl phosphine ligands are often required to promote the crucial oxidative addition and reductive elimination steps.

      • Recommendation: Screen a panel of "second-generation" or "third-generation" Buchwald-Hartwig ligands. Good starting points include Xantphos (for rigidity) and bulky biaryl phosphine ligands like RuPhos or BrettPhos.

    • Solution 2: Base Compatibility. The chosen base may not be strong enough to deprotonate the amine nucleophile effectively without causing side reactions.

      • Recommendation: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) often provides the highest reaction rates, but can be incompatible with base-sensitive functional groups like esters.[1] In such cases, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent, milder alternatives.

  • Cause B (Pictet-Spengler): Insufficient Electrophilicity. The key step is the cyclization of an iminium ion onto the pyridine ring. Unlike electron-rich systems (like indoles), the pyridine ring is a relatively poor nucleophile, making the ring-closing step difficult.

    • Solution 1: Increase Acid Catalyst Strength/Concentration. The reaction relies on the formation of a highly electrophilic iminium ion, which is in equilibrium with the starting materials.[2] Using a stronger acid or a higher concentration can shift the equilibrium towards the reactive intermediate.

      • Recommendation: If catalytic trifluoroacetic acid (TFA) in a non-polar solvent (like CH₂Cl₂) is ineffective, consider stronger conditions. A mixture of acetic acid and hydrochloric acid, or using neat TFA, can be effective, though you must monitor for potential decomposition of acid-sensitive substrates.[3][4]

    • Solution 2: Aprotic Conditions. While traditionally run in protic solvents, Pictet-Spengler reactions can sometimes yield superior results in aprotic media, which can help to stabilize the iminium ion.[2]

  • Cause C (Friedel-Crafts): Deactivation of the Pyridine Ring. If attempting an intramolecular Friedel-Crafts acylation, the reaction is likely failing due to the inherent properties of the reactants.

    • Explanation: Friedel-Crafts reactions fail on strongly deactivated aromatic rings. The pyridine ring is already electron-deficient, and this effect is often exacerbated by other substituents on your precursor. Furthermore, the nitrogen atom in the pyridine ring can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), adding a positive charge and further deactivating the ring.[5]

    • Recommendation: This is often an unsuitable strategy for this ring system. Prioritize cross-coupling or condensation-based methods.

Problem 2: Significant Formation of a Debrominated/Dehalogenated Byproduct

Your mass spectrometry analysis shows a major peak corresponding to your precursor molecule where the halogen (Br, Cl) has been replaced by a hydrogen atom.

Possible Cause & Solutions

  • Cause: Competing Hydrodehalogenation Pathway. In palladium-catalyzed reactions like the Buchwald-Hartwig amination, a common side reaction is hydrodehalogenation, where the aryl halide is reduced instead of coupled. This can be promoted by certain solvents, bases, or impurities (like water or protic solvents).

    • Solution 1: Rigorously Anhydrous Conditions. Ensure your solvent is anhydrous and that all glassware is oven-dried. Water can be a proton source for the hydrodehalogenation pathway.

    • Solution 2: Choice of Base and Solvent. While strong bases like NaOtBu are effective, they can sometimes promote this side reaction.

      • Recommendation: Switching to a weaker base like Cs₂CO₃ or K₃PO₄ may suppress the side reaction. Using a non-polar, aprotic solvent like toluene or dioxane is generally preferred.

    • Solution 3: Ligand Choice. The ligand can influence the relative rates of the desired reductive elimination versus the undesired side reactions.

      • Recommendation: Experiment with different ligands. A ligand that promotes faster reductive elimination can outcompete the hydrodehalogenation pathway.

Problem 3: Incomplete Cyclization - Isolation of Acyclic Intermediate

You observe a significant amount of the linear precursor to your cyclization, for example, the product of the initial SNAr or amide coupling, but not the final pyridodiazepinone.

Possible Cause & Solutions

  • Cause A (General): High Energy Barrier for 7-Membered Ring Formation. Forming a seven-membered ring is entropically less favorable than forming a five- or six-membered ring. The reaction may simply be too slow under your current conditions.

    • Solution 1: Increase Reaction Temperature. Many intramolecular cyclizations require elevated temperatures (80-120 °C) to overcome the activation energy for ring closure.

    • Solution 2: Increase Reaction Time. Monitor the reaction by TLC or LC-MS over an extended period (e.g., 24-48 hours) to determine if the reaction is simply sluggish.

  • Cause B (Pictet-Spengler): Reversibility. The initial condensation to form the imine/iminium ion can be reversible. If the subsequent cyclization is slow, the intermediate may revert to the starting materials.

    • Solution: Water Removal. The condensation step produces water. Using molecular sieves or a Dean-Stark apparatus can help drive the equilibrium towards the imine intermediate, making it more available for the slower ring-closing step.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which cyclization strategy is best for forming a pyridodiazepinone ring: Buchwald-Hartwig, Pictet-Spengler, or Ullmann?

A1: There is no single "best" method, as the optimal choice depends heavily on the available starting materials and the substitution pattern of your target molecule. However, a general comparison is as follows:

FeatureBuchwald-Hartwig AminationPictet-Spengler ReactionUllmann Condensation
Generality & Scope Generally the most versatile and reliable method with a broad substrate scope.[6]More specific; requires a β-arylethylamine and a carbonyl component.Less common for this specific cyclization; often requires harsher conditions.
Key Challenge Catalyst inhibition by pyridine N; potential for hydrodehalogenation side reactions.Low nucleophilicity of the pyridine ring requires forcing conditions or strong acid catalysis.[2]Very high temperatures often needed; catalyst can be difficult to activate.
Typical Conditions Pd catalyst, phosphine ligand, strong non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃), 80-120 °C.Strong Brønsted acid (e.g., TFA, HCl), heat.Stoichiometric copper powder or Cu(I) salt, ligand (e.g., phenanthroline), high-boiling polar solvent, >150 °C.
Recommendation Often the first choice to investigate due to milder conditions and extensive ligand development.A good option if the required aldehyde/ketone and aminopyridine precursors are readily accessible.A potential alternative if palladium-based methods fail, but expect to screen high temperatures.

Q2: My precursor has an electron-withdrawing group on the pyridine ring. How will this affect the cyclization?

A2: This will significantly impact your choice of reaction.

  • For Buchwald-Hartwig: An electron-withdrawing group (EWG) can make the halo-pyridine more susceptible to oxidative addition, which can be beneficial.

  • For Pictet-Spengler or Friedel-Crafts: An EWG will further decrease the nucleophilicity of the pyridine ring, making the electrophilic aromatic substitution step even more difficult. You will likely need very strong acidic conditions for a Pictet-Spengler reaction, and a Friedel-Crafts approach will almost certainly fail.

Q3: Can I use a copper catalyst instead of palladium for the intramolecular C-N coupling?

A3: Yes, this is known as an intramolecular Ullmann condensation. While classic Ullmann conditions are often harsh (high temperatures, stoichiometric copper), modern protocols using catalytic amounts of a copper(I) salt (like CuI) with a supporting ligand (e.g., a phenanthroline or a diamine) can effect the transformation under milder conditions than traditional methods.[7] However, the Buchwald-Hartwig reaction is generally more developed and often provides higher yields under gentler conditions.[8]

Q4: My reaction is very slow. Besides temperature, what can I do to increase the rate?

A4: For a Buchwald-Hartwig reaction, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can improve the rate. For a Pictet-Spengler reaction, switching to a stronger acid catalyst or using a solvent that better stabilizes the iminium ion intermediate can accelerate the key cyclization step.

Section 3: Key Methodologies & Protocols

Method 1: Intramolecular Buchwald-Hartwig Amination

This is a powerful method for the formation of the C-N bond to close the diazepinone ring. The general strategy involves a precursor containing an aminopyridine moiety and a tethered aryl halide.

G cluster_0 Precursor Synthesis cluster_1 Intramolecular Cyclization cluster_2 Workup & Purification start 2-Halo-3-aminopyridine couple Amide Coupling (e.g., HATU, EDCI) start->couple amide Carboxylic Acid amide->couple precursor Cyclization Precursor (e.g., 2-Halo-N-(2-halophenyl)picolinamide) couple->precursor cyclization Buchwald-Hartwig Conditions Pd Catalyst + Ligand + Base precursor->cyclization product Pyridodiazepinone Product cyclization->product workup Aqueous Workup product->workup purify Column Chromatography workup->purify

Caption: Workflow for pyridodiazepinone synthesis via Buchwald-Hartwig cyclization.

  • Reaction Setup: To an oven-dried Schlenk tube, add the cyclization precursor (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Method 2: Pictet-Spengler Reaction

This method involves the condensation of a β-(aminopyridyl)ethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

G cluster_0 Iminium Ion Formation cluster_1 Cyclization & Aromatization amine β-(pyridyl)ethylamine imine Imine Intermediate amine->imine + Carbonyl, -H₂O carbonyl Aldehyde/Ketone carbonyl->imine iminium Iminium Ion (Electrophile) imine->iminium + H⁺ cyclization Intramolecular Electrophilic Attack iminium->cyclization deprotonation Deprotonation cyclization->deprotonation - H⁺ product Pyridodiazepinone Core deprotonation->product

Caption: Key stages of the Pictet-Spengler reaction mechanism.

  • Reactant Preparation: In a round-bottom flask, dissolve the β-(aminopyridyl)ethylamine precursor (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂ or toluene).

  • Aldehyde Addition: Add the aldehyde or ketone (1.1 equiv) to the solution at room temperature.

  • Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, 10 mol% to 2.0 equiv) to the mixture.

  • Reaction: Stir the reaction at the desired temperature (from room temperature to reflux) for 4-48 hours. If necessary, use a Dean-Stark trap to remove water.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

References

  • Wikipedia. Pictet–Spengler reaction. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. Enantioselective synthesis of pyridine‐containing analogues of potent.... Available at: [Link]

  • ResearchGate. (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Available at: [Link]

  • National Institutes of Health. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Available at: [Link]

  • PubMed. Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones. Available at: [Link]

  • PubMed. Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction. Available at: [Link]

  • PubMed. Synthesis and antiproliferative activity in vitro of new pyrido[1,4-b]diazepine derivatives and imidazo[4,5-b]pyridine. Available at: [Link]

  • ResearchGate. Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. Available at: [Link]

  • MDPI. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][2][6]diazepines, and Their Cytotoxic Activity. Available at: [Link]

  • ResearchGate. Synthesis of β-Lactam-containing Pyrido[3′,2′:4,5]thieno[3,2- e ][2][6]diazepines. Available at: [Link]

  • National Institutes of Health. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Available at: [Link]

  • Royal Society of Chemistry. . Available at: [Link]

  • ACS Publications. Synthesis of Novel 8,9-Dihydro-5H-pyrimido[4,5-e][2][6]diazepin-7(6H). Available at: [Link]

  • National Institutes of Health. Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][2][6]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][2][6]diazepin-2-ones. Available at: [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. Available at: [Link]

  • National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]

  • National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • ResearchGate. Straightforward synthesis of pyrimido[4,5-e][2][6]diazepines via 6-aminopyrimidin-5-carbaldehydes. Available at: [Link]

  • ACS Publications. Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][2][6]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][2][6]diazepin-2-ones | ACS Omega. Available at: [Link]

  • ResearchGate. Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. Available at: [Link]

  • National Institutes of Health. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Available at: [Link]

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]

  • PubMed. Ι₂-mediated amination/cyclization of ketones with 2-aminopyridines under high-speed ball milling: solvent- and metal-free synthesis of 2,3-substituted imidazo[1,2-a]pyridines and zolimidine. Available at: [Link]

  • National Institutes of Health. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

  • ResearchGate. (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. Available at: [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]

  • ResearchGate. piperidination. Available at: [Link]

  • Semantic Scholar. Synthesis of multisubstituted 2-aminopyrroles/pyridines via chemoselective Michael addition/intramolecular cyclization reaction.. Available at: [Link]

  • ACS Publications. Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes | Inorganic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • University of Illinois Urbana-Champaign. Development of palladium catalyzed olefin functionalizations : regiocontrolled synthesis of C–N, C–B, and C–C bonds. Available at: [Link]

  • Royal Society of Chemistry. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available at: [Link]

  • ResearchGate. Buchwald coupling of 1 with various anilines and 2‐aminopyridines.... Available at: [Link]

  • PubMed. Optimizing Vanadium-Catalyzed Epoxidation Reactions: Machine-Learning-Driven Yield Predictions and Data Augmentation. Available at: [Link]

  • ResearchGate. Optimizing Vanadium-Catalyzed Epoxidation Reactions: Machine-Learning-Driven Yield Predictions and Data Augmentation | Request PDF. Available at: [Link]

Sources

Optimization

Technical Support Center: NMR Spectroscopy of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one and related heterocyclic systems. This guide is designed...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one and related heterocyclic systems. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the acquisition and interpretation of NMR spectra for this class of compounds. My aim is to equip you with the expertise to identify, understand, and resolve common spectral artifacts, ensuring the integrity and accuracy of your experimental data.

Troubleshooting Guide: Common Artifacts and Solutions

This section addresses specific issues you may encounter during your NMR experiments in a practical question-and-answer format.

Question 1: I'm observing broad, rolling baseline in my 1H NMR spectrum. What is the likely cause and how can I fix it?

Answer:

A rolling or distorted baseline is a frequent artifact that can obscure weak signals and interfere with accurate integration. The primary causes are often related to the initial points of the Free Induction Decay (FID) signal.

Causality and Field Insights:

This issue, often termed "baseline roll," can stem from several factors. One common cause is a very strong solvent signal that overwhelms the receiver, leading to baseline distortion after Fourier transformation.[1] Another frequent culprit is "acoustic ringing," which is more pronounced in experiments with wide spectral widths. This phenomenon arises from the piezoelectric effect in the probe components caused by the radiofrequency pulse.[2] The resulting oscillations in the early part of the FID lead to a rolling baseline in the transformed spectrum.[2][3] Additionally, a short acquisition time can clip the FID before it has fully decayed, introducing artifacts that manifest as baseline distortions.

Step-by-Step Troubleshooting Protocol:

  • Adjust Acquisition Parameters:

    • Increase the acquisition time (at): Ensure that the FID has decayed to at least 1% of its initial intensity before the end of the acquisition period. A longer acquisition time provides better digital resolution and can mitigate truncation artifacts.

    • Introduce a short delay before acquisition (de): A pre-scan delay can allow for the decay of acoustic ringing before data collection begins.[2]

  • Data Processing Adjustments:

    • Apply Backward Linear Prediction: This algorithm can be used to reconstruct the initial, distorted points of the FID.

    • Utilize Baseline Correction Algorithms: Most NMR processing software includes various baseline correction routines (e.g., polynomial fitting, Whittaker smoother). Apply these carefully to avoid distorting your actual signals.

  • Sample Preparation:

    • If a strong solvent signal is suspected, consider using a solvent suppression technique during acquisition.

Question 2: My peaks appear distorted and are difficult to phase correctly. What's happening and what is the protocol for proper phasing?

Answer:

Improper peak phasing is a common issue that results in asymmetric, distorted lineshapes where peaks dip below the baseline.[4] This makes accurate integration and interpretation impossible. Phasing corrects for frequency-dependent phase shifts that arise from the instrument's electronics.

Causality and Field Insights:

Phase errors are introduced because the NMR signal is detected as two components (the real and imaginary parts of the signal). For a pure absorption spectrum, these two components need to be correctly combined. This is achieved through phase correction, which involves two parameters:

  • Zero-order phase (ph0): A frequency-independent correction that applies the same phase shift to all peaks in the spectrum.[4]

  • First-order phase (ph1): A frequency-dependent correction that applies a linearly varying phase shift across the spectrum.[4]

Manual phase correction is often necessary for optimal results, especially in spectra with broad signals or complex baselines.[5]

Step-by-Step Phasing Protocol:

  • Initial Automatic Phase Correction: Most software will perform an automatic phase correction. This is a good starting point but often requires manual refinement.[5]

  • Manual Zero-Order Correction (ph0):

    • Select a well-defined, intense peak on one side of the spectrum.

    • Adjust the zero-order phase until the baseline on both sides of this peak is flat and the peak is purely absorptive (no negative dips).

  • Manual First-Order Correction (ph1):

    • Move to a well-defined peak on the opposite side of the spectrum.

    • Adjust the first-order phase until the baseline around this peak is also flat.

  • Iterate: You may need to make small adjustments to both the zero-order and first-order phase iteratively to achieve a uniformly phased spectrum across the entire chemical shift range.

Diagram: Phasing Workflow

G A Acquire FID B Fourier Transform A->B C Automatic Phase Correction B->C D Manual Phasing C->D E Select Intense Peak (Left) D->E G Select Intense Peak (Right) D->G F Adjust Zero-Order Phase (ph0) E->F I Iterate ph0 and ph1 F->I H Adjust First-Order Phase (ph1) G->H H->I J Phased Spectrum I->J

Caption: Workflow for proper NMR spectrum phasing.

Question 3: I am seeing a broad signal that I suspect is from the N-H protons of the diazepinone ring, but its chemical shift seems to vary between samples. Why is this happening and how can I confirm its identity?

Answer:

The protons on heteroatoms like nitrogen and oxygen are "exchangeable protons" and their NMR signals have distinct characteristics.[6][7] For 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one, both the amide N-H and the secondary amine N-H are in this category.

Causality and Field Insights:

The chemical shift of exchangeable protons is highly sensitive to the local environment. Factors such as solvent, temperature, concentration, and pH can significantly influence the extent of hydrogen bonding, which in turn affects the chemical shift.[6] This is why you observe variability between samples. These protons can also exchange with deuterium from deuterated solvents, providing a definitive way to identify them.[7]

Protocol for Identifying Exchangeable Protons:

  • D₂O Shake:

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently to mix, and re-acquire the spectrum.

    • The signal corresponding to the N-H protons will either disappear or significantly decrease in intensity due to the exchange of protons for deuterium.

  • Temperature Variation:

    • Acquire spectra at different temperatures. The chemical shift of exchangeable protons involved in hydrogen bonding is often temperature-dependent.

Expected Chemical Shift Ranges for Exchangeable Protons:

Proton TypeTypical Chemical Shift (ppm)Notes
Amide N-H5.0 - 9.0Can be broader.
Amine N-H1.0 - 5.0Often broad.

Note: These are general ranges and can vary based on experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are some common solvent impurity peaks I should be aware of?

A1: Even high-purity deuterated solvents contain residual protonated solvent. It is crucial to be able to distinguish these from your compound's signals.

Deuterated SolventResidual Protonated Signal (ppm)Water Signal (ppm)
CDCl₃7.26~1.56
DMSO-d₆2.50~3.33
D₂O4.79 (HDO)-
Acetone-d₆2.05~2.84
Methanol-d₄3.31 (CHD₂OD), 4.87 (OH)~4.87

Q2: I suspect my compound may exist as tautomers. How would this appear in the NMR spectrum?

A2: Tautomerism, the migration of a proton accompanied by a switch of a single and double bond, can occur in 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one, for instance, between the lactam and lactim forms. The rate of this exchange determines the appearance of the NMR spectrum.[8][9]

  • Slow Exchange: If the exchange between tautomers is slow on the NMR timescale, you will observe two distinct sets of peaks, one for each tautomer. The relative integration of these sets of peaks will correspond to the equilibrium ratio of the two forms.

  • Fast Exchange: If the exchange is fast, you will see a single set of averaged peaks. The chemical shifts of these peaks will be a weighted average of the chemical shifts of the individual tautomers.

  • Intermediate Exchange: At an intermediate exchange rate, the peaks corresponding to the exchanging protons will be significantly broadened, sometimes to the point of being unobservable in the baseline.

2D NMR techniques like EXSY (Exchange Spectroscopy) can be used to definitively identify and quantify tautomeric exchange.

Q3: My signal-to-noise ratio is poor. What are the best ways to improve it?

A3: A low signal-to-noise (S/N) ratio can be improved by several methods:

  • Increase the Number of Scans (Transients): The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans.

  • Use a Higher Field Magnet: A stronger magnetic field increases the population difference between spin states, leading to a stronger NMR signal.

  • Optimize Sample Concentration: Ensure your sample is sufficiently concentrated. However, be aware that very high concentrations can lead to line broadening.

  • Use a Cryoprobe: If available, a cryogenically cooled probe significantly reduces thermal noise, leading to a dramatic increase in S/N.

  • Data Processing: Applying a line broadening factor (e.g., exponential multiplication) can improve the appearance of noisy spectra by smoothing the data, but at the cost of reduced resolution.

Diagram: Factors Affecting Signal-to-Noise

G A Signal-to-Noise (S/N) B Number of Scans B->A C Magnetic Field Strength C->A D Sample Concentration D->A E Probe Technology (Cryoprobe) E->A F Data Processing (Line Broadening) F->A

Caption: Key factors influencing the signal-to-noise ratio in NMR.

References

  • Michigan State University Department of Chemistry. (n.d.). NMR Artifacts. Retrieved from [Link]

  • MDPI. (2021). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Retrieved from [Link]

  • Bag, S., & Rahman, M. (2021). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 59(11), 1087-1105. Retrieved from [Link]

  • ACS Publications. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][10][11]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][10][11]diazepin-2-ones. Retrieved from [Link]

  • Stanford University NMR Facility. (n.d.). Solvent Suppression. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001545). Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Wavy baseline in carbon NMR. Retrieved from [Link]

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 1-655). Academic Press.
  • Nanalysis. (2022). NMR data processing: Phase Correction. Retrieved from [Link]

  • Encyclopedia.pub. (2021). Tautomerism Detected by NMR. Retrieved from [Link]

  • Sci-Hub. (1989). 13C- and 1H-NMR spectra of 2-pyridone derivatives. Retrieved from [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

  • ResearchGate. (n.d.). Example of a rolling baseline of a spectrum caused by initial deadtime in the FID for 89 Y at 18 MHz. Retrieved from [Link]

  • iNMR. (n.d.). An Introduction to Phase Correction. Retrieved from [Link]

  • ACS Publications. (2024). Solvent Suppression in Pure Shift NMR. Retrieved from [Link]

  • Stanford University NMR Facility. (n.d.). Phase Correction. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Resolution of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one

Welcome to the technical support guide for enhancing the chromatographic resolution of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one. This document is designed for researchers, analytical scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for enhancing the chromatographic resolution of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one. This document is designed for researchers, analytical scientists, and drug development professionals who are working with this and structurally similar heterocyclic compounds. Our goal is to provide practical, in-depth solutions to common chromatographic challenges, moving beyond simple procedural lists to explain the underlying chemical principles that govern separation.

Section 1: Understanding the Analyte: The Key to a Robust Method

Success in chromatography begins with a fundamental understanding of the analyte's physicochemical properties. 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one is a heterocyclic molecule with distinct characteristics that directly influence its behavior on a chromatographic column.

  • Structure and Functionality: The molecule contains a pyridine ring, a diazepine ring with a lactam (amide) group, and secondary amine functionalities.

  • Basicity: The nitrogen atoms, particularly the one in the pyridine ring and the non-amide nitrogen in the diazepine ring, are basic centers. Under acidic conditions, these sites can become protonated, leading to a positive charge. This basicity is a primary cause of common chromatographic issues like peak tailing.[1]

  • Polarity: The presence of multiple nitrogen and oxygen atoms, along with N-H bonds capable of hydrogen bonding, makes the molecule relatively polar. This property dictates its retention behavior in reversed-phase and other chromatographic modes.

Predicting the chromatographic behavior based on these properties allows for a more logical and efficient method development process. For instance, the basic nature of the analyte immediately suggests that interactions with residual silanols on silica-based stationary phases are highly probable, which is a primary cause of poor peak shape.

Section 2: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

This section addresses the most common problems encountered during the analysis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one.

Q1: Why is my peak for the diazepinone tailing severely, even on a C18 column?

A1: Peak tailing is the most frequent issue for basic compounds like this one. The primary cause is secondary ionic interactions between the protonated basic analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. These interactions provide an additional, strong retention mechanism that is kinetically slow, resulting in a "tail" as the analyte molecules slowly elute from these active sites.

Solutions:

  • Mobile Phase pH Adjustment:

    • Low pH (2-3): By using an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid), you ensure that both the analyte (as a cation) and the silanol groups (as neutral Si-OH) are in a consistent protonation state. This suppresses the ionization of silanols, minimizing the problematic ionic interactions.

    • High pH (8-10): Alternatively, using a high pH mobile phase (e.g., with ammonium bicarbonate or ammonium hydroxide) deprotonates the analyte, rendering it neutral. This also eliminates the ionic interaction. Crucially, this approach requires a pH-stable column (e.g., a hybrid or ethylene-bridged hybrid particle) to prevent the dissolution of the silica backbone.

  • Use of Modern, High-Purity Columns: Modern columns are manufactured with higher purity silica and feature advanced end-capping techniques that shield a majority of the residual silanol groups, significantly reducing tailing for basic compounds.

  • Competitive Mobile Phase Additives: Adding a small amount of a basic modifier, like triethylamine (TEA), can be effective. TEA acts as a competitive base, binding to the active silanol sites and masking them from the analyte. However, TEA can suppress ionization in mass spectrometry, so it is less favored for LC-MS methods.[1]

Q2: I'm struggling to separate my target compound from a very similar impurity. How can I improve the resolution?

A2: Improving resolution requires manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[2]

Resolution (Rs) = (√N / 4) * (α - 1 / α) * (k / 1 + k)

  • Selectivity (α) is the most powerful tool for improving resolution. [2] It represents the separation between the two peak maxima.

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can dramatically alter selectivity. Acetonitrile is aprotic, while methanol is a protic solvent capable of hydrogen bonding, leading to different interactions with the analyte and stationary phase.

    • Change Stationary Phase: If changing the mobile phase is insufficient, switching to a column with a different chemistry is the next logical step. Instead of a standard C18, consider a phenyl-hexyl phase (for π-π interactions with the pyridine ring) or an embedded-polar-group (EPG) column, which can provide alternative selectivity for polar compounds.

  • Efficiency (N) refers to the narrowness of the peaks.

    • Use Smaller Particle Columns: Switching from a 5 µm HPLC column to a sub-2 µm UHPLC column will significantly increase efficiency and, therefore, resolution.[2]

    • Optimize Flow Rate: Slower flow rates generally improve efficiency, but at the cost of longer run times.[3]

  • Retention Factor (k) is how long the analyte is retained on the column.

    • Decrease Mobile Phase Strength: For reversed-phase, increasing the aqueous component of the mobile phase will increase retention (increase k), which can improve the resolution of early-eluting peaks. A good target k range is between 2 and 10.

Q3: My retention times are drifting with each injection. What's happening?

A3: Retention time instability can stem from several sources, often unrelated to the column itself.[4]

  • Poor Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before the first injection, especially when using gradient elution. This may take 10-20 column volumes.

  • Mobile Phase Issues:

    • Preparation: If the mobile phase is prepared by mixing solvents online, check that the pump's proportioning valve is working correctly.[4] For isocratic methods, premixing the mobile phase can often resolve this.

    • Volatility: If one of your solvents is highly volatile (e.g., a low concentration of an organic modifier), selective evaporation can change the mobile phase composition over time. Prepare fresh mobile phase daily.[5]

  • Temperature Fluctuations: Column temperature affects solvent viscosity and retention. Using a column thermostat is essential for reproducible chromatography.[6]

  • Column Contamination: Buildup of strongly retained sample components can alter the stationary phase chemistry over time. Implement a column flushing procedure after each batch of samples.

Section 3: Troubleshooting and Method Development Workflows

A systematic approach is crucial for efficient problem-solving and method development. The following guides provide structured protocols.

Systematic Troubleshooting of Peak Tailing

This workflow provides a step-by-step process to diagnose and resolve peak tailing for 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one.

Tailing_Troubleshooting start Peak Tailing Observed check_all_peaks Does the tailing affect all peaks or just the basic analyte? start->check_all_peaks all_peaks All Peaks Tail check_all_peaks->all_peaks All analyte_only Analyte Only check_all_peaks->analyte_only Analyte frit_block Potential Cause: Partial column frit blockage or system void. all_peaks->frit_block silanol_interaction Likely Cause: Secondary Silanol Interactions analyte_only->silanol_interaction fix_frit Action: Reverse and flush column. If unresolved, replace column. Check for system dead volume. frit_block->fix_frit solution_ph Strategy 1: Adjust Mobile Phase pH silanol_interaction->solution_ph solution_column Strategy 2: Use a Modern Column silanol_interaction->solution_column ph_low Option A: Low pH (2.5-3.0) (e.g., 0.1% Formic Acid) Suppresses silanol ionization. solution_ph->ph_low ph_high Option B: High pH (8-10) (e.g., 0.1% NH4OH) Neutralizes analyte. REQUIRES pH-STABLE COLUMN. solution_ph->ph_high column_type Use high-purity, fully end-capped or hybrid-particle column. solution_column->column_type

Caption: Workflow for diagnosing and resolving peak tailing issues.

Protocol: A General-Purpose Starting Method for HPLC/UPLC

This protocol provides robust starting conditions for method development.

ParameterHPLC (e.g., 4.6 x 150 mm, 5 µm)UPLC (e.g., 2.1 x 50 mm, 1.7 µm)Rationale & Comments
Column Modern, high-purity C18Modern, high-purity C18A C18 column is a universal starting point for reversed-phase. High-purity silica and end-capping are critical for good peak shape with basic analytes.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterLow pH mobile phase to control silanol interactions and ensure consistent analyte protonation.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred for its low viscosity and UV transparency.
Gradient 5% to 95% B over 15 minutes5% to 95% B over 3 minutesA broad "scouting" gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/min0.4 mL/minScaled appropriately for the column dimensions.
Column Temp. 30 °C40 °CElevated temperature reduces viscosity, improving efficiency and lowering backpressure, especially in UPLC.[6]
Injection Vol. 5 µL1 µLScaled to avoid column overloading and extra-column band broadening.[5]
Detection UV (e.g., 254 nm or λmax)UV (e.g., 254 nm or λmax)Start with a common wavelength or determine the analyte's maximum absorbance (λmax) for best sensitivity.
Sample Diluent Mobile Phase A or similarMobile Phase A or similarAvoid dissolving the sample in strong, non-polar solvents, which can cause peak distortion.

Next Steps after the Scouting Gradient:

  • Optimize Gradient: Based on the retention time from the scouting run, create a shallower gradient around the elution point to improve resolution.

  • Isocratic Hold: If resolution is already sufficient, convert the method to an isocratic one for simplicity and robustness. The optimal isocratic percentage can be estimated from the mobile phase composition at the time of elution in the scouting gradient.

Section 4: Advanced Chromatographic Strategies

If standard reversed-phase HPLC fails to provide adequate resolution, consider these alternative approaches.

  • Hydrophilic Interaction Chromatography (HILIC): For highly polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative.[7] It uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high percentage of organic solvent. Retention is based on partitioning of the analyte into a water-enriched layer on the stationary phase surface. This can provide a completely different selectivity profile compared to reversed-phase.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the primary mobile phase, often with a small amount of a polar co-solvent like methanol. It is particularly effective for separating polar compounds and can offer very high throughput.[8] The addition of additives to the co-solvent is often necessary to achieve good peak shapes for basic analytes.

By understanding the chemical nature of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one and applying a logical, systematic approach to method development and troubleshooting, you can achieve robust and reliable chromatographic separations.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • Chemistry For Everyone. (2025, March 9).
  • Bio-Techne.
  • Waters Corporation. Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS.
  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
  • Sigma-Aldrich. Factors Affecting Resolution in HPLC.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.

Sources

Optimization

Minimizing side-products in the synthesis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one

Welcome to the technical support center for the synthesis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side-product formation and optimize your reaction outcomes. The insights provided herein are based on established principles of heterocyclic chemistry and practical laboratory experience.

Introduction to the Synthesis

The synthesis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one is most commonly achieved via a condensation reaction between 2,3-diaminopyridine and an acrylic acid derivative, such as ethyl acrylate. This reaction proceeds through a tandem sequence of aza-Michael addition followed by an intramolecular cyclization (lactamization). While seemingly straightforward, this process is susceptible to several side reactions that can impact yield and purity. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or appears to have stalled. What are the common causes?

A1: Stalled or slow reactions are often due to insufficient activation of the reactants or suboptimal reaction conditions.

  • Temperature: The aza-Michael addition and subsequent cyclization often require thermal energy to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase to 50-80°C may be necessary.

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate. Protic solvents like ethanol or butanol can facilitate proton transfer during the Michael addition and cyclization, but aprotic polar solvents like DMF or DMSO can also be effective, particularly at higher temperatures.

  • Catalysis: While this reaction can proceed without a catalyst, mild acid or base catalysis can sometimes be beneficial. A small amount of acetic acid can protonate the carbonyl of the acrylate, making it a better Michael acceptor. Conversely, a non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity. However, catalysis must be approached with caution as it can also promote side reactions.

Q2: I am observing a significant amount of a side-product with the same mass as my desired product. What could it be?

A2: An isomeric side-product is a strong possibility. The starting material, 2,3-diaminopyridine, has two non-equivalent amino groups. While the initial aza-Michael addition is generally favored at the more nucleophilic 2-amino position, reaction at the 3-amino position can occur, leading to the formation of the isomeric 1,5-dihydro-2H-pyrido[3,2-b][1][2]diazepin-2-one. The ratio of these isomers can be influenced by temperature and solvent.

Q3: My final product is contaminated with a high molecular weight, insoluble material. What is this and how can I prevent it?

A3: This is likely due to polymerization. There are two main culprits:

  • Polymerization of the Acrylate: Acrylic acid and its esters are prone to self-polymerization, especially when heated. Ensure your acrylate starting material is fresh and contains an inhibitor (like MEHQ). Running the reaction under an inert atmosphere (N2 or Ar) can also help.

  • Product Polymerization: The product itself contains a secondary amine that could, in principle, react with another molecule of the acrylate starting material in a secondary Michael addition. This is more likely if there is an excess of the acrylate. A stoichiometric ratio of reactants is crucial.

Q4: After workup, my NMR shows unreacted 2,3-diaminopyridine. How can I drive the reaction to completion?

A4: Besides extending the reaction time and increasing the temperature, consider the stoichiometry. While a 1:1 ratio is theoretically required, using a slight excess (1.1-1.2 equivalents) of the acrylic acid derivative can help consume all of the 2,3-diaminopyridine. However, be mindful that a large excess can lead to the formation of di-addition products.

In-depth Troubleshooting Guide

This section provides a more detailed breakdown of potential problems and systematic solutions.

Problem 1: Low Yield of Desired Product
Potential Cause Diagnostic Check Proposed Solution
Incomplete Reaction TLC or LC-MS analysis shows significant amounts of starting materials remaining.Increase reaction temperature in 10°C increments. If using a protic solvent, consider switching to a higher boiling one (e.g., n-butanol instead of ethanol). Extend reaction time.
Thermal Degradation The reaction mixture darkens significantly, and TLC/LC-MS shows multiple new, unidentified spots.Reduce the reaction temperature and extend the reaction time. Ensure the reaction is conducted under an inert atmosphere to prevent oxidation.
Side-Product Formation See below for specific side-product issues.Address the specific side-reaction that is consuming the starting materials or product.
Suboptimal Work-up The desired product is water-soluble and is being lost during aqueous extraction.Saturate the aqueous phase with NaCl before extraction to decrease the polarity and improve the partitioning of the product into the organic layer. Use a continuous liquid-liquid extractor for challenging cases.
Problem 2: Formation of Key Side-Products
  • Mechanism of Formation: The 3-amino group of 2,3-diaminopyridine acts as the nucleophile in the initial Michael addition.

  • Mitigation Strategy: This side-reaction is often under thermodynamic control. Lowering the reaction temperature may favor the kinetically preferred product (reaction at the 2-amino position). Solvent choice can also play a role; systematic screening of protic and aprotic solvents is recommended.

  • Purification: The two isomers often have different polarities and can typically be separated by column chromatography on silica gel.

  • Mechanism of Formation: The secondary amine in the product molecule undergoes a second Michael addition with another molecule of the acrylate.

  • Mitigation Strategy:

    • Control Stoichiometry: Use a precise 1:1 or a very slight excess (no more than 1.1 equivalents) of the acrylate.

    • Slow Addition: Add the acrylate dropwise to the solution of 2,3-diaminopyridine over an extended period. This maintains a low instantaneous concentration of the acrylate, disfavoring the second addition.

  • Purification: These higher molecular weight impurities are typically much less polar than the desired product and can be removed by crystallization or column chromatography.

  • Mechanism of Formation: The dihydropyridodiazepinone ring is susceptible to oxidation, leading to a more conjugated, aromatic-like system. This can be promoted by air at high temperatures.

  • Mitigation Strategy: Always run the reaction under an inert atmosphere of nitrogen or argon, especially when heating for prolonged periods. The use of antioxidants is generally not recommended as they can complicate purification.

  • Purification: The oxidized product is often colored and can be separated by chromatography.

Visualizing the Reaction and Side-Products

The following diagrams illustrate the main reaction pathway and the formation of key side-products.

reaction_pathway cluster_main Main Synthetic Route cluster_side Common Side Reactions SM1 2,3-Diaminopyridine Intermediate Aza-Michael Adduct SM1->Intermediate Aza-Michael Addition SideProduct_Isomer Isomeric Product (Pyrido[3,2-b][1,4]diazepin-2-one) SM1->SideProduct_Isomer Addition at 3-amino group SM2 Ethyl Acrylate SM2->Intermediate Aza-Michael Addition Product 4,5-Dihydro-1H-pyrido[2,3-b] diazepin-2(3H)-one (Desired Product) Intermediate->Product Intramolecular Cyclization (-EtOH) SideProduct_Polymer Di-acylated Product/ Oligomers Product->SideProduct_Polymer + Ethyl Acrylate (Excess)

Caption: Reaction scheme for the synthesis and major side-product pathways.

Recommended Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and scale.

Materials:

  • 2,3-Diaminopyridine

  • Ethyl acrylate (fresh, with inhibitor)

  • Ethanol (anhydrous)

  • Glacial acetic acid (optional catalyst)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-diaminopyridine (1.0 eq).

  • Add anhydrous ethanol to dissolve the starting material (approx. 10 mL per gram of diaminopyridine).

  • Begin stirring and introduce a slow stream of nitrogen or argon to inert the atmosphere.

  • Optional: Add a catalytic amount of glacial acetic acid (0.05 eq).

  • Slowly add ethyl acrylate (1.05 eq) dropwise to the stirred solution at room temperature over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78°C for ethanol) and monitor the progress by TLC or LC-MS.

  • Continue heating at reflux until the starting material is consumed (typically 8-24 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Troubleshooting Workflow

Use the following flowchart to systematically diagnose and resolve issues in your synthesis.

troubleshooting_workflow Start Start: Low Yield or Impure Product AnalyzeCrude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->AnalyzeCrude IdentifyProblem Identify Primary Issue AnalyzeCrude->IdentifyProblem IncompleteReaction Problem: Incomplete Reaction (High SM content) IdentifyProblem->IncompleteReaction Starting Material Remains IsomerFormation Problem: Isomer Formation IdentifyProblem->IsomerFormation Isomeric Impurity Detected PolymerFormation Problem: High MW Impurities IdentifyProblem->PolymerFormation High MW Impurity Detected OtherImpurity Problem: Other Impurities IdentifyProblem->OtherImpurity Other/Unknown Impurities Sol_Incomplete Solution: 1. Increase Temperature 2. Increase Reaction Time 3. Check Stoichiometry (slight excess acrylate) IncompleteReaction->Sol_Incomplete Sol_Isomer Solution: 1. Lower Reaction Temperature 2. Screen Solvents 3. Purify by Chromatography IsomerFormation->Sol_Isomer Sol_Polymer Solution: 1. Use 1:1 Stoichiometry 2. Slow Addition of Acrylate 3. Ensure Acrylate is Inhibited PolymerFormation->Sol_Polymer Sol_Other Solution: 1. Run under Inert Atmosphere 2. Re-purify Starting Materials 3. Optimize Work-up OtherImpurity->Sol_Other

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • While a specific, publicly available, detailed protocol for this exact molecule is not readily found in the primary search results, the synthesis of related benzodiazepines and pyridodiazepines is well-documented. The principles outlined here are derived from general knowledge of heterocyclic chemistry and established methods for similar structures.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. For novel compounds...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. For novel compounds such as 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one, a molecule with potential therapeutic applications, the development and validation of robust analytical methods are of paramount importance. This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The primary objective of this document is to not only detail the validation of each method in accordance with international guidelines but also to present a comprehensive framework for the cross-validation of these two distinct analytical approaches. Cross-validation serves as a critical process to demonstrate that two different analytical methods provide equivalent results, which is essential when methods are transferred between laboratories, updated, or when a new method is introduced to replace an existing one.[1] This ensures consistency and reliability of data throughout the lifecycle of a drug product.[2]

The principles and methodologies discussed herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines on the validation of analytical procedures, as well as guidance from the U.S. Food and Drug Administration (FDA) on bioanalytical method validation.[3][4][5][6][7]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV)

RP-HPLC-UV is a widely adopted technique in pharmaceutical quality control due to its robustness, cost-effectiveness, and reliability for routine analysis.[8] The method separates compounds based on their hydrophobicity, and quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan of a standard solution (e.g., 280 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve 10 mg of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the drug product formulation in a suitable solvent, followed by dilution with the mobile phase to a concentration within the calibration range.

Method Validation (as per ICH Q2(R1)/Q2(R2))[9][10][11]
Validation Parameter Acceptance Criteria Typical Results
Specificity The analyte peak should be well-resolved from any matrix components or degradation products. Peak purity should be confirmed.No interfering peaks at the retention time of the analyte. Peak purity index > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.r² = 0.9995 over a range of 1-100 µg/mL.
Accuracy The mean recovery should be within 98.0% to 102.0% at three concentration levels (low, medium, high).Mean recovery between 99.2% and 101.5%.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2.0%.Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.0.3 µg/mL
Robustness Insignificant changes in results with deliberate variations in method parameters (e.g., pH, flow rate, column temperature).RSD < 2.0% for all robustness parameters.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalysis and the detection of low-level impurities.[9][10] This technique couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer, allowing for highly specific detection and quantification.

Experimental Protocol: LC-MS/MS
  • Instrumentation: A UHPLC system (e.g., Waters ACQUITY UPLC) coupled to a triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: Similar to HPLC-UV, but with LC-MS grade solvents.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and an internal standard.

    • Source Parameters: Optimized for the specific compound (e.g., capillary voltage, source temperature).

  • Standard and Sample Preparation:

    • Stock and Working Standards: Prepared similarly to the HPLC-UV method, but at lower concentrations (e.g., 1-1000 ng/mL). An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to all standards and samples.

    • Sample Preparation: May involve a sample clean-up step such as solid-phase extraction (SPE) or protein precipitation for complex matrices.[11]

Method Validation (as per FDA Bioanalytical Method Validation Guidance)[1]
Validation Parameter Acceptance Criteria Typical Results
Specificity & Selectivity No significant interference at the retention time of the analyte and internal standard in blank matrix samples.Response in blank matrix < 20% of the LLOQ.
Linearity Correlation coefficient (r²) ≥ 0.99 for a minimum of six concentration levels.r² = 0.998 over a range of 1-1000 ng/mL.
Accuracy & Precision Mean accuracy within ±15% of the nominal concentration (±20% at LLOQ). Precision (RSD) ≤ 15% (≤ 20% at LLOQ).Accuracy between 95.5% and 108.2%; Precision RSD < 10%.
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.1 ng/mL
Matrix Effect The response of the analyte in the presence of matrix ions should be consistent and reproducible.Matrix factor between 0.85 and 1.15.
Stability Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term).Recovery within ±15% of nominal concentration.

Cross-Validation of Analytical Methods

The purpose of cross-validation is to ensure that the data generated by the two different analytical methods are comparable and interchangeable.[1] This is a critical step when transitioning from one method to another, for instance, from a less sensitive HPLC-UV method used for drug substance release to a highly sensitive LC-MS/MS method for bioanalysis.

Cross-Validation Experimental Design

A set of quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) should be analyzed using both the HPLC-UV and LC-MS/MS methods. The same set of samples should be used for both analyses.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Method Analysis cluster_eval Data Evaluation QC_Samples Prepare QC Samples (Low, Medium, High) HPLC Analyze with RP-HPLC-UV Method QC_Samples->HPLC Aliquot 1 LCMS Analyze with LC-MS/MS Method QC_Samples->LCMS Aliquot 2 Compare Compare Results (Statistical Analysis) HPLC->Compare LCMS->Compare Report Generate Cross-Validation Report Compare->Report Acceptance Criteria Met

Caption: Workflow for the cross-validation of two analytical methods.

Acceptance Criteria for Cross-Validation

The percentage difference between the mean concentrations obtained from the two methods should be calculated for each QC level.

Formula for Percentage Difference: % Difference = ((Result_Method1 - Result_Method2) / mean(Result_Method1, Result_Method2)) * 100

The acceptance criterion is typically that the percentage difference should not exceed ±20.0% for at least two-thirds of the samples at each concentration level.

Comparative Summary of Methods
Feature RP-HPLC-UV LC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection of specific ion transitions.
Sensitivity Lower (µg/mL range).Higher (ng/mL to pg/mL range).
Selectivity Moderate; can be affected by co-eluting impurities with similar UV spectra.High; very specific due to monitoring of unique mass transitions.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Throughput Moderate.Can be very high with modern UHPLC systems.
Application Routine quality control, content uniformity, dissolution testing, stability studies.Bioanalysis, impurity profiling, metabolite identification, trace analysis.

Conclusion

Both RP-HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one. The choice of method depends on the specific application and the required sensitivity and selectivity. RP-HPLC-UV is a robust and cost-effective method suitable for routine quality control applications where analyte concentrations are relatively high. In contrast, LC-MS/MS provides unparalleled sensitivity and selectivity, making it indispensable for bioanalytical studies and the detection of trace-level impurities.

Successful cross-validation, as outlined in this guide, provides the necessary scientific evidence to ensure data integrity and consistency when employing both methods within a drug development program. This rigorous approach to analytical method validation and comparison is fundamental to meeting regulatory expectations and ensuring the delivery of safe and effective medicines.

References

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • gmp-compliance.org. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • PubMed Central. (n.d.). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. Retrieved from [Link]

  • Waters. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Retrieved from [Link]

  • Springer. (n.d.). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Retrieved from [Link]

  • IJSDR. (n.d.). Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one and Benzodiazepines: A Guide for Therapeutic Innovation

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the established therapeutic class of benzodiazepines and the emergent, yet less characterized...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the established therapeutic class of benzodiazepines and the emergent, yet less characterized, 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one. While benzodiazepines have a long-standing history in the management of anxiety and related disorders, the exploration of novel heterocyclic scaffolds like the pyrido[2,3-b]diazepine core represents a promising frontier in the quest for agents with improved therapeutic profiles. This document will delve into the known attributes of benzodiazepines and juxtapose them with the available, albeit limited, information on related pyrido[2,3-b]diazepine structures, offering a forward-looking perspective for drug discovery and development.

Introduction: The Unmet Need for Novel Anxiolytics

Benzodiazepines, since their introduction in the 1960s, have been a cornerstone in the treatment of anxiety, insomnia, seizures, and muscle spasms.[1][2] Their efficacy is well-documented, but their clinical utility is often hampered by a range of adverse effects, including sedation, cognitive impairment, dependence, and a notable withdrawal syndrome.[1] This has propelled the search for new chemical entities that can replicate the therapeutic benefits of benzodiazepines while mitigating their undesirable side effects. The pyrido[2,3-b]diazepine scaffold has emerged as a potential area of interest in this pursuit.

Benzodiazepines: A Deep Dive into Mechanism and Pharmacology

Benzodiazepines exert their therapeutic effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[3][4]

Mechanism of Action

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[3][4] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron.[3] This enhanced inhibitory neurotransmission results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.[1]

Diagram: Mechanism of Action of Benzodiazepines

cluster_GABA_A_Receptor GABA-A Receptor cluster_Outcome Cellular Effect GABA_site GABA Binding Site Cl_channel_open Chloride Ion Channel (Open) GABA_site->Cl_channel_open Increased frequency of opening BZD_site Benzodiazepine Binding Site BZD_site->GABA_site Enhances GABA affinity Cl_channel Chloride Ion Channel (Closed) GABA GABA GABA->GABA_site Binds BZD Benzodiazepine BZD->BZD_site Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel_open->Hyperpolarization

Caption: Benzodiazepine binding enhances GABA's effect, leading to increased neuronal inhibition.

Pharmacological Profile

The pharmacological effects of benzodiazepines are dose-dependent and vary among different agents based on their pharmacokinetic properties, such as onset of action and half-life.[5]

PropertyDescriptionExamples
Anxiolytic Reduction of anxiety and tension.Alprazolam (Xanax), Lorazepam (Ativan)
Sedative/Hypnotic Induction of drowsiness and sleep.Temazepam (Restoril), Triazolam (Halcion)
Anticonvulsant Prevention and treatment of seizures.Diazepam (Valium), Clonazepam (Klonopin)
Muscle Relaxant Reduction of muscle tone and spasm.Diazepam (Valium)
Amnestic Impairment of memory formation.Midazolam (Versed)

The Enigmatic 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one: A Landscape of Possibilities

Direct scientific literature on the synthesis, pharmacology, and clinical evaluation of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one is notably scarce. However, research into the broader class of pyrido[2,3-b]diazepines provides a foundation for postulating its potential properties and areas for future investigation.

Synthesis of the Pyrido[2,3-b]diazepine Core

The synthesis of related pyrido[2,3-b][3][4]diazepin-4-ones has been reported, typically involving the condensation of 2,3-diaminopyridine with β-ketoesters. This suggests a plausible synthetic route for the target molecule, likely involving a variation of this cyclization strategy. The exploration of efficient and scalable synthetic methodologies will be a critical first step in enabling thorough pharmacological characterization.

Postulated Mechanism of Action and Pharmacological Profile

Given the structural similarity of the pyrido[2,3-b]diazepine core to the benzodiazepine scaffold, it is reasonable to hypothesize that it may also interact with the CNS. Studies on certain derivatives of pyrido[2,3-b][3][4]diazepinones have indeed demonstrated CNS activity in animal models, affecting exploratory behavior and motor coordination. Furthermore, some pyrido-diazepine derivatives have shown affinity for benzodiazepine receptors in the brain, lending credence to the hypothesis of a similar mechanism of action.

However, the fusion of a pyridine ring in place of the benzene ring found in classical benzodiazepines introduces significant electronic and steric differences. This modification could lead to:

  • Altered Receptor Subtype Selectivity: The diverse subunit composition of GABA-A receptors allows for subtype-selective targeting. The unique chemical nature of the pyrido[2,3-b]diazepine core may confer selectivity for specific GABA-A receptor subtypes, potentially separating the anxiolytic effects from the sedative and cognitive-impairing properties.

  • Novel Pharmacological Activity: The structural change could also result in interactions with other CNS targets beyond the GABA-A receptor, leading to a unique pharmacological profile.

Diagram: Hypothetical Research Workflow

cluster_Synthesis Chemical Synthesis cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Assessment cluster_Development Preclinical Development Synthesis Synthesis of 4,5-Dihydro-1H-pyrido [2,3-b]diazepin-2(3H)-one Receptor_Binding Receptor Binding Assays (GABA-A, etc.) Synthesis->Receptor_Binding Functional_Assays Functional Assays (e.g., Electrophysiology) Receptor_Binding->Functional_Assays Animal_Models Animal Models of Anxiety (e.g., Elevated Plus Maze) Functional_Assays->Animal_Models Side_Effect_Profile Evaluation of Sedation, Motor Impairment, etc. Animal_Models->Side_Effect_Profile Lead_Optimization Lead Optimization Side_Effect_Profile->Lead_Optimization Tox_Studies Toxicology Studies Lead_Optimization->Tox_Studies

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one Analogs

The quest for novel therapeutic agents targeting the central nervous system (CNS) has led to the exploration of a diverse array of heterocyclic scaffolds. Among these, the 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one c...

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents targeting the central nervous system (CNS) has led to the exploration of a diverse array of heterocyclic scaffolds. Among these, the 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one core has emerged as a promising framework, structurally analogous to the well-known benzodiazepines. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, synthesizing available data to inform future drug discovery and development efforts.

The Core Scaffold: A Hybrid of Proven Pharmacophores

The 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one scaffold represents a fusion of a pyridine ring with a diazepinone ring. This unique combination offers a three-dimensional structure with specific steric and electronic features that can be fine-tuned to achieve desired pharmacological profiles. The non-planar, seven-membered diazepinone ring, in particular, allows for conformational flexibility that can be critical for receptor binding.[1][2]

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one analogs has been achieved through a regiospecific condensation reaction. A key approach involves the reaction of 2,3-diaminopyridines with ethyl aroylacetates.[3] This method allows for the introduction of substituents on the pyridine and diazepinone rings, providing a basis for exploring the SAR.

A notable synthetic route to introduce diversity at the N-5 position involves the condensation of 2-(dialkylamino)alkylamino-3-aminopyridines with ethyl acetyl- or benzoyl-acetate. This strategy has been employed to synthesize a series of analogs with varying side chains at the N-5 position, which have been instrumental in elucidating the impact of this position on CNS activity.[4]

cluster_synthesis Synthetic Workflow start 2,3-Diaminopyridine intermediate Open-chain intermediate start->intermediate Condensation reagent1 Ethyl aroylacetate reagent1->intermediate product 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one intermediate->product Cyclization

Caption: General synthetic scheme for the formation of the pyrido[2,3-b]diazepin-2(3H)-one core.

Structural Insights: A Non-Planar Conformation

X-ray crystallographic studies of analogs such as 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-one have revealed a non-planar conformation for the seven-membered diazepinone ring.[1][2] This torsional strain introduces a distinct three-dimensional shape to the molecule, which is a critical determinant of its interaction with biological targets. The dihedral angle between the pyridine and phenyl rings can vary depending on the substituents, influencing the overall topography of the molecule.[1]

Structure-Activity Relationship (SAR) Analysis: Decoding the Impact of Substituents

Early investigations into the pharmacological effects of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one analogs have focused on their CNS activity. A study by Savelli et al. provides initial insights into the SAR of this class of compounds.[4]

Substitutions at the N-5 Position

The introduction of (dialkylamino)alkyl side chains at the N-5 position has been shown to be a key determinant of CNS activity. The nature of this side chain modulates the compound's effects on exploratory activity, motor coordination, and spontaneous activity in animal models.[4]

Compound R1 (at C2) R2 (at N5) Effect on Exploratory Activity Effect on Motor Coordination
1a CH3(CH2)2N(C2H5)2DecreaseImpairment
1b CH3(CH2)3N(C2H5)2DecreaseImpairment
2a C6H5(CH2)2N(C2H5)2Significant DecreaseSignificant Impairment
2b C6H5(CH2)3N(C2H5)2Significant DecreaseSignificant Impairment

Table 1: Summary of the CNS effects of N-5 substituted 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one analogs.[4]

The data suggests that the presence of a phenyl group at the C-2 position (compounds 2a and 2b ) enhances the CNS depressant effects compared to a methyl group (compounds 1a and 1b ). Furthermore, the length of the alkyl chain in the N-5 substituent appears to have a more subtle influence, though both two- and three-carbon linkers lead to active compounds.[4]

cluster_sar Key SAR Insights Core Pyrido[2,3-b]diazepin-2(3H)-one Core N5 N-5 Position (Dialkylamino)alkyl chain Core->N5 Substitution at C2 C-2 Position Aryl > Alkyl Core->C2 Substitution at Activity CNS Depressant Activity N5->Activity Modulates C2->Activity Enhances

Caption: Key structure-activity relationships for CNS activity.

Substitutions on the Pyridine Ring

While the initial studies have focused on substitutions on the diazepinone ring, the pyridine moiety offers further opportunities for modification. The introduction of electron-withdrawing or electron-donating groups on the pyridine ring could significantly impact the electronic properties of the entire scaffold and its interaction with biological targets. Further studies are warranted to explore the SAR of pyridine-substituted analogs.

Comparative Analysis with Related Scaffolds

The 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one scaffold can be compared to other classes of CNS-active heterocyclic compounds. For instance, benzodiazepines, which also feature a seven-membered diazepine ring, are well-known for their anxiolytic, sedative, and anticonvulsant properties. The replacement of the benzene ring in benzodiazepines with a pyridine ring in the current scaffold alters the electronic distribution and hydrogen bonding potential, which could lead to a different pharmacological profile and receptor selectivity.

Experimental Protocols: Assessing CNS Activity

The evaluation of the CNS effects of these analogs typically involves a battery of behavioral tests in animal models. A key assay is the Open-Field Test , which is used to assess exploratory behavior and spontaneous motor activity.

Experimental Protocol: Open-Field Test

  • Apparatus: A square arena (e.g., 50 cm x 50 cm) with walls high enough to prevent escape. The floor is divided into a grid of equal squares. The arena is placed in a sound-attenuated room with controlled lighting.

  • Animals: Mice are commonly used. They are habituated to the testing room for at least 30 minutes before the experiment.

  • Procedure: a. Animals are administered the test compound or vehicle at a specified time before the test. b. Each mouse is individually placed in the center of the open-field arena. c. The behavior of the mouse is recorded for a set period (e.g., 5-10 minutes). d. Parameters measured include:

    • Locomotor activity: The number of grid lines crossed with all four paws.
    • Rearing: The number of times the mouse stands on its hind legs.
    • Time spent in the center: The amount of time the mouse spends in the central squares of the arena, which can be an indicator of anxiety-like behavior.
  • Data Analysis: The data for the different treatment groups are compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effect of the compounds on exploratory behavior and motor activity.

Conclusion and Future Directions

The 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one scaffold represents a promising area for the discovery of novel CNS-active agents. The initial SAR studies have highlighted the importance of substitutions at the N-5 and C-2 positions in modulating the pharmacological effects.

Future research in this area should focus on:

  • Expansion of the analog library: Synthesis of a wider range of analogs with diverse substituents on both the pyridine and diazepinone rings to build a more comprehensive SAR.

  • Identification of specific molecular targets: Elucidating the precise receptors or enzymes with which these compounds interact to mediate their CNS effects.

  • Evaluation in a broader range of pharmacological assays: Testing the analogs in models of anxiety, depression, epilepsy, and other CNS disorders to uncover their full therapeutic potential.

By systematically exploring the chemical space around this unique scaffold, it may be possible to develop novel drug candidates with improved efficacy and side-effect profiles for the treatment of a variety of neurological and psychiatric conditions.

References

  • Elguero, J., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][1][2]diazepin-2-ones. ACS Omega, 5(39), 25337–25348. [Link]

  • Savelli, F., et al. (1987). [Pyrido[2,3-b][1][2]diazepinones with CNS activity]. Il Farmaco; edizione scientifica, 42(11), 833-844. [Link]

  • Elguero, J., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][1][2]diazepin-2-ones. ResearchGate. [Link]

  • Elguero, J., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][1][2]diazepin-2-ones. ACS Publications. [Link]

  • Justia Patents. (2004). Novel 4,5-dihydro-1h-pyrazole derivatives having cb1-antagonistic activity. [Link]

  • American Chemical Society. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro‑4H‑pyrido[2,3‑b][1][2]diazepin-4-ones and Comparison with 1,3-Dihydro‑2H‑benzo[b][1][2]diazepin-2-ones. ACS Figshare. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Cellular Target Engagement of Novel Bioactive Compounds: The Case of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one

For researchers in drug discovery, the identification of a novel bioactive compound, such as the hypothetical molecule 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one (hereafter referred to as "Compound X"), from a phenot...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the identification of a novel bioactive compound, such as the hypothetical molecule 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one (hereafter referred to as "Compound X"), from a phenotypic screen is both an exciting and daunting milestone. An observed cellular phenotype is a critical first step, but it opens the pivotal question: what is the specific molecular target responsible for this effect?

Demonstrating that a compound directly engages its intended target within the complex environment of a living cell is a cornerstone of modern drug development.[1][2] It provides the mechanistic foundation for the compound's therapeutic hypothesis, helps to rationalize its structure-activity relationship (SAR), and is essential for distinguishing on-target efficacy from off-target effects.[3] This guide provides a strategic and comparative framework for researchers navigating the path from a novel bioactive molecule to a validated, cell-engaged target. We will dissect and compare the leading methodologies, emphasizing the causality behind experimental choices to ensure your findings are robust, reproducible, and built on a foundation of scientific integrity.

Part 1: The First Challenge: Identifying the Molecular Target of Compound X

Before we can validate engagement, we must first generate a high-confidence hypothesis about the identity of the target itself. This process, often called target deconvolution, has moved beyond educated guesses to a suite of powerful, unbiased technologies.[4][5][6]

dot

cluster_TargetID Target Identification Strategies cluster_TargetValidation Target Engagement Validation Phenotypic_Screen Phenotypic Screening (e.g., Cell Viability, Reporter Assay) Compound_X Bioactive Compound X (4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one) Chem_Proteomics Chemical Proteomics (Affinity-based, Photoaffinity) Compound_X->Chem_Proteomics Input Genetic_Screens Genetic Screens (CRISPR, RNAi) Compound_X->Genetic_Screens Input Computational Computational Prediction (Similarity, Docking) Compound_X->Computational Input Putative_Target Putative Target(s) (e.g., Kinase Y, Receptor Z) Chem_Proteomics->Putative_Target Generates Genetic_Screens->Putative_Target Generates Computational->Putative_Target Generates CETSA CETSA Putative_Target->CETSA Hypothesis NanoBRET NanoBRET Putative_Target->NanoBRET Hypothesis Other_Assays Other Biophysical Methods Putative_Target->Other_Assays Hypothesis Validated_Target Validated Target Engagement (Direct Binding in Cells) CETSA->Validated_Target Confirms NanoBRET->Validated_Target Confirms Other_Assays->Validated_Target Confirms

Caption: Overall workflow from a novel bioactive compound to a validated cellular target.

  • Chemical Proteomics : This is a direct, biochemistry-based approach.[7][8] The core principle involves using Compound X, or a close chemical derivative, as "bait" to "fish out" its binding partners from a complex protein mixture (i.e., cell lysate).

    • Affinity-Based Methods : Compound X is immobilized on a solid support (like beads). When a cell lysate is passed over these beads, the target protein binds to the compound and is captured. After washing away non-specific binders, the captured protein is identified using mass spectrometry.[9] The key challenge is ensuring that the chemical linker used to immobilize the compound does not disrupt its binding to the target.[10]

    • Photoaffinity Labeling (PAL) : A more sophisticated method where a chemically modified version of Compound X, containing a photoreactive group (like a diazirine), is added to living cells.[4] The compound is allowed to bind to its target in the native cellular environment. A flash of UV light then permanently crosslinks the compound to its target. The target protein can then be identified by mass spectrometry. This in situ labeling provides very high confidence in the identified interactions.[11]

  • Genetic Approaches (CRISPR/RNAi) : These methods identify targets by linking the compound's activity to a specific gene. For example, a genome-wide CRISPR screen can be performed to find which gene knockouts make cells resistant to Compound X-induced toxicity. If knocking out a specific kinase, for instance, prevents the compound from working, that kinase becomes a top candidate target. This approach powerfully links a gene to the compound's phenotypic effect but does not, by itself, prove direct binding.[12]

  • Computational Methods : If Compound X shares structural similarity with known drugs, computational models can predict its target based on the "similarity principle".[13] This is often a starting point but requires rigorous experimental validation.

The output of these methods is a list of candidate targets. The next, and most critical, phase is to definitively prove that Compound X physically interacts with one or more of these candidates inside the cell.

Part 2: A Comparative Guide to Cellular Target Engagement Assays

Once a putative target is identified, we must confirm direct, physical interaction in a cellular context. Here, we compare the two leading methodologies: the Cellular Thermal Shift Assay (CETSA) and NanoBRET® Target Engagement Assays.

Method 1: Cellular Thermal Shift Assay (CETSA®)

The Principle of Causality: The fundamental principle of CETSA is that the binding of a ligand (Compound X) to its target protein confers thermodynamic stability.[14] This increased stability means the protein can withstand more heat before it denatures and aggregates. By heating cell samples to various temperatures, we can measure the amount of soluble target protein remaining. A shift in the melting curve to a higher temperature in the presence of Compound X is direct evidence of target engagement.[15]

dot

cluster_CETSA CETSA Principle cluster_control Vehicle Control (DMSO) cluster_compound Compound X Treatment p_unbound Target Protein (Unbound) heat_control Heat Gradient (e.g., 50°C) p_unbound->heat_control p_denatured Denatured & Aggregated heat_control->p_denatured p_bound Target Protein + Cmpd X (Bound Complex) heat_compound Heat Gradient (e.g., 50°C) p_bound->heat_compound p_stable Soluble & Stable heat_compound->p_stable cluster_BRET NanoBRET Principle cluster_bound Tracer Bound cluster_displaced Compound X Competes Target_Luc Target-NanoLuc (Donor) Tracer Fluorescent Tracer (Acceptor) Target_Luc->Tracer Binding BRET_Signal BRET Signal (Energy Transfer) Tracer->BRET_Signal Enables Target_Luc2 Target-NanoLuc Compound_X Compound X Target_Luc2->Compound_X Binding No_BRET No BRET Signal Compound_X->No_BRET Prevents Tracer2 Displaced Tracer

Caption: The principle of competitive displacement in a NanoBRET Target Engagement assay.

Part 3: Ensuring Scientific Rigor: Experimental Design and Controls

A self-validating protocol is the bedrock of trustworthy science. For target engagement studies, the choice of controls is paramount to making irrefutable claims.

  • Dose-Response is Non-Negotiable : All experiments should be conducted over a range of Compound X concentrations. A clear dose-dependent thermal shift (CETSA) or tracer displacement (NanoBRET) strongly indicates a specific interaction, rather than a non-specific artifact.

  • The Inactive Analog Control : This is arguably the most critical control. [3]An ideal experimental plan includes the synthesis of a close structural analog of Compound X that has been shown to be inactive in the initial phenotypic assay. This inactive analog should not produce a thermal shift or displace the tracer. If it does, it suggests the observed binding may not be responsible for the biological effect, or that the assay is prone to artifacts from this chemical scaffold. [10]

  • Positive and Negative Controls :

    • Positive Control : A known, well-characterized compound that binds to the target should be used to confirm the assay is working as expected.

    • Vehicle Control : A treatment with only the compound's solvent (e.g., DMSO) establishes the baseline melting curve (CETSA) or maximum BRET signal (NanoBRET).

Part 4: Detailed Experimental Protocols

The following are generalized, step-by-step protocols. Specific temperatures, concentrations, and incubation times must be optimized for each target and compound.

Protocol 1: Classic Cellular Thermal Shift Assay (CETSA) via Western Blot
  • Cell Culture and Treatment :

    • Plate cells at an appropriate density and grow to ~80-90% confluency.

    • Treat cells with a dose-response of Compound X, an inactive analog, a positive control, and a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating Step :

    • Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in a buffered solution.

    • Aliquot the cell suspension for each temperature point into PCR tubes or a PCR plate.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler. Include an unheated control. [16] * Cool samples immediately on ice.

  • Lysis and Clarification :

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins. [14]

  • Detection :

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction (e.g., using a BCA assay).

    • Normalize the protein concentration for all samples.

    • Analyze the samples by SDS-PAGE followed by Western blotting using a specific antibody against the target protein.

  • Data Analysis :

    • Quantify the band intensities for each temperature point.

    • Plot the relative band intensity against temperature for each treatment condition.

    • A rightward shift in the melting curve for Compound X-treated samples compared to the vehicle control indicates target stabilization and engagement.

Protocol 2: NanoBRET® Target Engagement Assay
  • Cell Preparation :

    • Transfect cells (e.g., HEK293T) with a plasmid encoding the target protein fused to NanoLuc luciferase. Allow for expression for 18-24 hours. [17]Alternatively, use a cell line with the target endogenously tagged with NanoLuc using CRISPR.

  • Assay Plating :

    • Harvest the transfected cells and resuspend them in Opti-MEM.

    • Dispense the cell suspension into a white, 96- or 384-well assay plate.

  • Compound and Tracer Addition :

    • Prepare serial dilutions of Compound X, an inactive analog, and a positive control in the assay buffer.

    • Add the compounds to the assay plate and incubate for a set period (e.g., 2 hours) at 37°C to allow for compound entry and target binding.

    • Prepare the NanoBRET tracer and the luciferase substrate according to the manufacturer's protocol (e.g., Promega).

    • Add the tracer/substrate mix to all wells.

  • Signal Detection :

    • Read the plate immediately on a luminometer equipped with two filters to detect the donor (NanoLuc) and acceptor (tracer) emission wavelengths separately (e.g., 460nm and >610nm).

  • Data Analysis :

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal for each well.

    • Normalize the data to vehicle (0% displacement) and a control compound that fully displaces the tracer (100% displacement).

    • Plot the normalized BRET ratio against the log of the compound concentration to generate a dose-response curve and determine the IC50, which reflects the compound's apparent affinity for the target in live cells.

Conclusion

Validating the cellular target engagement of a novel compound like "Compound X" is a multi-step process that demands rigor, careful experimental design, and the selection of appropriate technologies. Beginning with unbiased target identification methods like chemical proteomics or genetic screens provides the crucial initial hypothesis. Subsequently, orthogonal validation using robust, quantitative cellular assays such as CETSA and NanoBRET is essential to build an unshakeable case for direct target binding. By understanding the principles behind these methods, comparing their strengths, and implementing rigorous controls—especially the use of an inactive analog—researchers can confidently connect a molecule's structure to its biological function, paving the way for successful downstream drug development.

References

  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022). SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (n.d.). National Institutes of Health. [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

  • How does chemical proteomics enhance the accuracy of protein target identification?. (n.d.). Acme Proteomics. [Link]

  • Target Identification and Validation in Drug Discovery. (2025). Chemspace. [Link]

  • CETSA® - What, Why and When. (2017). YouTube. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (n.d.). MDPI. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). National Institutes of Health. [Link]

  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate. [Link]

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. (2015). PubMed Central. [Link]

  • MDC Connects: Identifying the Target. (2020). YouTube. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. [Link]

  • HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). (n.d.). PubMed. [Link]

  • Target Validation. (n.d.). National Center for Biotechnology Information. [Link]

  • Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. (n.d.). PubMed. [Link]

  • Recovering Actives in Multi-Antitarget and Target Design of Analogs of the Myosin II Inhibitor Blebbistatin. (2018). PubMed Central. [Link]

  • Different chemical proteomic approaches to identify the targets of lapatinib. (2023). PubMed Central. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]

  • HiBiT CETSA for protein ligand binding. (n.d.). BMG LABTECH. [Link]

  • Target Deconvolution in the Post-genomic Era. (n.d.). Pharma Focus Asia. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. (2020). EUbOPEN. [Link]

  • Affinity Reagents that Target a Specific Inactive Form of Protein Kinases. (n.d.). PubMed Central. [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. (2016). Royal Society of Chemistry. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. (2025). ResearchGate. [Link]

  • Target validation & engagement. (n.d.). Inoviem. [Link]

  • MDC Connects: Target Validation and Efficacy. (2020). YouTube. [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (n.d.). Taylor & Francis Online. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023). Promega Connections. [Link]

  • Studying Drug Target Interactions with BRET. (2022). YouTube. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Reproducible Synthesis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one

For researchers and drug development professionals, the pyrido[2,3-b]diazepine scaffold is of significant interest due to its structural similarity to benzodiazepines, which are well-known for their activity in the centr...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrido[2,3-b]diazepine scaffold is of significant interest due to its structural similarity to benzodiazepines, which are well-known for their activity in the central nervous system.[1] The reliable synthesis of key intermediates like 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one is paramount for advancing research in this area. This guide provides an in-depth comparison of potential synthetic strategies, focusing on the critical factors that govern experimental reproducibility. While direct studies on the reproducibility of this specific molecule's synthesis are limited, this guide draws upon established methodologies for analogous structures to provide a robust framework for researchers.

Comparative Analysis of Synthetic Routes

The synthesis of the 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one core typically involves the formation of a seven-membered diazepine ring fused to a pyridine ring. The choice of synthetic route can significantly impact yield, purity, and, most importantly, reproducibility. Below is a comparison of plausible synthetic strategies, drawing parallels from the synthesis of related pyridodiazepinones and benzodiazepines.

Synthetic StrategyKey PrecursorsPotential AdvantagesForeseeable Reproducibility Challenges
Route A: Condensation of Diaminopyridine with a β-Keto Ester Analog 2,3-Diaminopyridine, Ethyl 3-halopropanoatePotentially a one-pot reaction, readily available starting materials.Regioisomer formation, side reactions, purification difficulties.
Route B: Intramolecular Cyclization of an N-substituted Aminopyridine 2-Amino-3-(N-substituted)aminopyridineGood control over regiochemistry.Multi-step synthesis, potential for low overall yield.
Route C: Solid-Phase Synthesis Approach Resin-bound diaminopyridineAmenable to high-throughput synthesis and purification.Resin loading variability, potential for incomplete reactions.[2]

Expert Insight: While Route A appears the most direct, control of reaction conditions is critical to ensure the desired regioisomer is the major product. Route B, although longer, offers a higher degree of control, which can translate to better reproducibility once the individual steps are optimized. Solid-phase synthesis (Route C) is an attractive option for library synthesis but requires careful validation of each step to ensure consistency across batches.[2]

Factors Influencing Reproducibility: A Deeper Dive

Reproducibility in multi-step organic synthesis is a multifaceted challenge. The following diagram illustrates the key interconnected factors that must be meticulously controlled.

Reproducibility_Factors cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Work-up & Purification cluster_3 Analytical Validation Purity_of_Reagents Purity_of_Reagents Temperature_Control Temperature_Control Purity_of_Reagents->Temperature_Control affects kinetics Solvent_Quality Solvent_Quality Extraction_Technique Extraction_Technique Solvent_Quality->Extraction_Technique impacts efficiency Reaction_Time Reaction_Time Temperature_Control->Reaction_Time interdependent Chromatography_Conditions Chromatography_Conditions Reaction_Time->Chromatography_Conditions influences impurity profile Atmosphere Atmosphere Purity_Analysis Purity_Analysis Extraction_Technique->Purity_Analysis determines sample quality NMR_Spectroscopy NMR_Spectroscopy Chromatography_Conditions->NMR_Spectroscopy ensures pure fractions Crystallization Crystallization Mass_Spectrometry Mass_Spectrometry Crystallization->Mass_Spectrometry provides definitive structure

Caption: Interconnectivity of factors governing synthetic reproducibility.

Causality in Experimental Choices:

  • Starting Material Purity: The purity of 2,3-diaminopyridine is critical. Impurities can lead to side reactions, complicating purification and reducing yield. It is advisable to purify commercially available starting materials if they are of questionable quality.

  • Solvent and Atmosphere: Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are often necessary to prevent side reactions with moisture or oxygen, especially if organometallic reagents or strong bases are used.

  • Temperature Control: Many condensation and cyclization reactions are highly sensitive to temperature fluctuations. Precise temperature control is essential for consistent reaction kinetics and to minimize the formation of byproducts.

  • Purification Strategy: The choice of purification method (e.g., column chromatography, recrystallization) can significantly affect the final purity and yield. The conditions for these procedures must be standardized and reported in detail to ensure reproducibility.

Recommended Experimental Protocols

The following protocols are proposed based on established procedures for similar heterocyclic systems and are designed to maximize reproducibility.

Protocol A: Condensation of 2,3-Diaminopyridine with Ethyl 3-bromopropanoate

This protocol is adapted from standard procedures for the synthesis of benzodiazepine and pyridodiazepine systems.[3]

Workflow Diagram:

Protocol_A_Workflow Start Start Reaction_Setup Combine 2,3-diaminopyridine, ethyl 3-bromopropanoate, and base in solvent Start->Reaction_Setup Reflux Heat to reflux for 12-24h Reaction_Setup->Reflux Workup Quench, extract, and concentrate Reflux->Workup Purification Column chromatography Workup->Purification Characterization NMR, MS Purification->Characterization End End Characterization->End

Caption: Workflow for the condensation synthesis route.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,3-diaminopyridine (1.0 eq.), a suitable base (e.g., K₂CO₃, 2.5 eq.), and an anhydrous solvent (e.g., acetonitrile or DMF).

  • Reagent Addition: Add ethyl 3-bromopropanoate (1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Protocol B: Intramolecular Cyclization Approach

This multi-step approach offers greater control and is based on methodologies that have proven successful for complex heterocyclic syntheses.[4]

Step-by-Step Methodology:

  • Synthesis of the Intermediate: First, synthesize the N-acylated intermediate by reacting 2,3-diaminopyridine with an appropriate acylating agent (e.g., 3-chloropropionyl chloride) under basic conditions. This intermediate should be purified and fully characterized before proceeding.

  • Cyclization: Subject the purified intermediate to intramolecular cyclization. This can often be achieved by heating in a high-boiling point solvent, sometimes in the presence of a base or acid catalyst. The choice of conditions will depend on the specific nature of the intermediate.

  • Work-up and Purification: The work-up and purification procedures will be similar to those described in Protocol A, tailored to the properties of the target molecule.

Characterization and Quality Control

Consistent and thorough characterization is the cornerstone of reproducible synthesis.

Analytical TechniquePurposeKey Parameters to Report
¹H and ¹³C NMR Structural elucidation and purity assessment.Chemical shifts (δ), coupling constants (J), and integration values.[3]
High-Resolution Mass Spectrometry (HRMS) Confirmation of molecular formula.Measured m/z, calculated m/z, and error (ppm).
HPLC/UPLC Purity determination.Column type, mobile phase, flow rate, and retention time.
Melting Point Indication of purity.Range of melting.

Conclusion and Future Outlook

The reproducible synthesis of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one is achievable through careful selection of the synthetic route and meticulous control over experimental parameters. While a direct condensation approach may be quicker, a multi-step intramolecular cyclization strategy is likely to offer superior reproducibility due to the isolation and purification of intermediates.

For any chosen method, the importance of high-purity starting materials, precise control of reaction conditions, and a standardized purification protocol cannot be overstated. Future work should focus on a systematic comparison of these routes with the specific target molecule to generate quantitative data on yield, purity, and scalability, thereby establishing a benchmark for reproducible synthesis.

References

  • Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][3][5]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][3][5]diazepin-2-ones. PMC - PubMed Central. Available at: [Link]

  • Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. MDPI. Available at: [Link]

  • Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. PubMed. Available at: [Link]

  • Synthesis of 4‐Pyridyl‐2,3‐dihydro‐1H‐1,5‐benzodiazepin‐2‐ones. Sci-Hub. Available at: [Link]

  • 4,5-Dihydro-2 H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. PubMed. Available at: [Link]

  • Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. PMC - NIH. Available at: [Link]

  • Synthesis of β-Lactam-containing Pyrido[3′,2′:4,5]thieno[3,2- e ][3][5]diazepines. MDPI. Available at: [Link]

  • Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. PMC - PubMed Central. Available at: [Link]

  • Human phase I metabolism of the novel synthetic cannabinoid 5F-CUMYL-PEGACLONE. SpringerLink. Available at: [Link]

  • p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses. Available at: [Link]

  • Total Synthesis of 1”‐ and 2”‐Hydroxycannabidiol Metabolites. CORE. Available at: [Link]

  • Multigram scale synthesis of synthetic cannabinoid metabolites. Diva-Portal.org. Available at: [Link]

  • Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli. PubMed Central. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Available at: [Link]

  • New Synthetic Methodology for Construction of the 1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-one Skeleton. ResearchGate. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]

  • Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators. PubMed. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Wiley Online Library. Available at: [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC - NIH. Available at: [Link]

  • Regiospecific Synthesis and Structural Studies of 3,5-Dihydro‑4H‑pyrido[2,3‑b][3][5]diazepin-4-ones and Comparison with 1,3-Dihydro‑2H‑benzo[b][3][5]diazepin-2-ones. American Chemical Society - ACS Figshare. Available at: [Link]

  • Synthesis, characterization, CNS and analgesic studies of (4,5-dihydro- 3, 5-diphenylpyrazol-1-yl) (2-hydroxyphenyl)methanone. ResearchGate. Available at: [Link]

  • Alternative pathways for adipic acid synthesis. ResearchGate. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. PubMed. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed. Available at: [Link]

  • Preparation of 1,5-methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-catalyzed cyclization. PubMed. Available at: [Link]

  • [Determination of four amide synthetic cannabinoid isomers by ultra-high performance liquid chromatography-high resolution mass spectrometry]. PubMed. Available at: [Link]

Sources

Comparative

Benchmarking the Selectivity of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one: A Comparative Guide

In the landscape of modern drug discovery, particularly within oncology and inflammation, the precise targeting of molecular pathways is paramount.[1] The development of small molecule inhibitors, especially those target...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammation, the precise targeting of molecular pathways is paramount.[1] The development of small molecule inhibitors, especially those targeting the vast and highly conserved kinase family, has been a cornerstone of targeted therapy.[2] However, the structural similarity among kinase active sites presents a significant hurdle: achieving inhibitor selectivity.[2][3] Off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy.[1][4] This guide provides a comprehensive framework for benchmarking the selectivity of a novel compound, 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one (hereafter referred to as Compound X), a potential kinase inhibitor. Through a detailed examination of experimental workflows and comparative data analysis, we will elucidate the principles and practices of robust selectivity profiling.

The Critical Role of Kinase Inhibitor Selectivity

Protein kinases, numbering over 500 in the human genome, regulate a vast array of cellular processes.[2] Their dysregulation is a hallmark of many diseases, making them attractive therapeutic targets. Most kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket.[1][3] This conservation, however, means that an inhibitor designed for one kinase may inadvertently bind to and inhibit several others, a phenomenon known as polypharmacology. While sometimes beneficial, this lack of selectivity is more often associated with adverse effects.[5] Therefore, a rigorous assessment of a compound's kinome-wide activity is a critical step in its preclinical development.[3][6]

Experimental Design for Selectivity Profiling

To objectively assess the selectivity of Compound X, a multi-faceted approach is employed, combining broad-panel biochemical assays with cell-based validation. For this guide, we will compare Compound X against two well-characterized kinase inhibitors: Alisertib, a highly selective Aurora Kinase A inhibitor, and Staurosporine, a notoriously non-selective kinase inhibitor.

The initial and broadest assessment of selectivity is achieved through in vitro screening against a large panel of purified kinases.[6] This provides a quantitative measure of the compound's potency against its intended target versus a wide array of potential off-targets.

Experimental Protocol: Radiometric Kinase Activity Assay

This protocol outlines a common method for assessing kinase activity by measuring the incorporation of radiolabeled phosphate into a substrate.[7]

  • Preparation of Kinase Reactions: In a 96-well plate, combine the kinase, its specific substrate, and a buffer containing ATP and MgCl2.

  • Compound Incubation: Add varying concentrations of Compound X, Alisertib, or Staurosporine to the wells. Include a DMSO vehicle control.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.[7]

  • Reaction Quenching and Substrate Capture: After a defined incubation period, stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.[7]

  • Signal Detection: Wash the membrane to remove unincorporated [γ-³³P]ATP and measure the remaining radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration at which 50% of kinase activity is inhibited) by fitting the data to a dose-response curve.

Workflow for In Vitro Kinome Profiling

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_plate Prepare 96-well plates add_kinase Add Kinase + Substrate prep_plate->add_kinase add_compound Add Test Compounds (Compound X, Alisertib, Staurosporine) add_kinase->add_compound add_atp Initiate with [γ-³³P]ATP add_compound->add_atp incubate Incubate at 30°C add_atp->incubate stop_rxn Stop Reaction & Spot on Filter incubate->stop_rxn wash Wash Unincorporated ATP stop_rxn->wash measure Measure Radioactivity wash->measure analyze Calculate % Inhibition & IC50 measure->analyze

Caption: Workflow for radiometric kinase selectivity screening.

Comparative Selectivity Data

The following table summarizes hypothetical IC50 data for Compound X, Alisertib, and Staurosporine against a representative panel of kinases. This data illustrates how selectivity is quantified and compared.

KinaseCompound X (IC50, nM)Alisertib (IC50, nM)Staurosporine (IC50, nM)
Aurora Kinase A 15 12 5
Aurora Kinase B2502107
CDK2>10,000>10,0003
VEGFR21,5008,00010
ABL18,000>10,0006
SRC>10,000>10,00020
PKA5,0009,50015

Data Interpretation:

  • Compound X demonstrates high potency against its intended target, Aurora Kinase A, with an IC50 of 15 nM. It shows moderate activity against the closely related Aurora Kinase B (250 nM) but is significantly less potent against other kinases, indicating a favorable selectivity profile.

  • Alisertib , the positive control for selectivity, also shows high potency and selectivity for Aurora Kinase A over other kinases in the panel.

  • Staurosporine , the non-selective control, potently inhibits all kinases in the panel, highlighting its broad activity.

A common metric for quantifying selectivity is the Selectivity Score (S-Score) , which can be calculated in various ways. A simple approach is to divide the number of inhibited kinases (above a certain threshold, e.g., >50% inhibition at 1 µM) by the total number of kinases tested. A lower S-Score indicates higher selectivity.

While in vitro assays are crucial, they do not fully recapitulate the cellular environment. Factors like cell permeability and off-target engagement in a live cell context are critical to assess.

Experimental Protocol: Western Blot for Phospho-Histone H3

Aurora Kinase A's activity is linked to cell cycle progression, and one of its key downstream substrates is Histone H3 at Serine 10.[6] Measuring the phosphorylation of this substrate provides a direct readout of target engagement in cells.

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HCT116) and treat with increasing concentrations of Compound X, Alisertib, or Staurosporine for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated Histone H3 (Ser10) and a loading control antibody (e.g., total Histone H3 or GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the dose-dependent decrease in Histone H3 phosphorylation.

Signaling Pathway Context

G cluster_pathway Aurora Kinase A Signaling cluster_inhibitors Inhibitors aurka Aurora Kinase A histone Histone H3 aurka->histone Phosphorylates phistone Phospho-Histone H3 (Ser10) mitosis Mitotic Progression phistone->mitosis compound_x Compound X compound_x->aurka alisertib Alisertib alisertib->aurka

Sources

Validation

A Comparative Analysis Framework for the Pharmacokinetic Profiles of Pyridodiazepinone Derivatives

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a novel therapeutic candidate is paramount to its successful clinical translation. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a novel therapeutic candidate is paramount to its successful clinical translation. This guide provides an in-depth comparative framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of pyridodiazepinone derivatives, a promising class of compounds often investigated for their activity as benzodiazepine receptor agonists.

Given the nascent stage of publicly available, comprehensive pharmacokinetic data for a range of pyridodiazepinone derivatives, this guide will establish a comparative context using well-characterized, structurally and functionally related compounds. We will dissect the pharmacokinetic profile of the imidazobenzodiazepine, flumazenil, and the beta-carboline, ZK-93423, to build a predictive understanding of what to expect from novel pyridodiazepinone candidates. The causality behind experimental choices and the validation of protocols will be emphasized throughout to ensure scientific integrity.

Introduction to Pyridodiazepinones and the Imperative of ADME Profiling

The pyridodiazepinone scaffold is a heterocyclic ring system that has garnered significant interest in medicinal chemistry due to its potential to modulate the activity of the central nervous system, particularly through interaction with the GABA-A receptor. The therapeutic promise of these derivatives hinges not only on their pharmacodynamic potency and selectivity but critically on their pharmacokinetic behavior. A compound with excellent in vitro activity can fail in vivo if it is poorly absorbed, rapidly metabolized into inactive or toxic products, fails to reach its target tissue, or is eliminated too quickly or too slowly.

Therefore, a thorough ADME profiling is a cornerstone of preclinical development. It informs dose selection, predicts potential drug-drug interactions, and provides a mechanistic basis for understanding a compound's in vivo efficacy and safety profile.

The Benzodiazepine Benchmark: A Framework for Comparison

Pyridodiazepinone derivatives that act as benzodiazepine receptor agonists are often implicitly compared to the classical benzodiazepines. Understanding the pharmacokinetic diversity within the benzodiazepine class provides a valuable lens through which to evaluate novel pyridodiazepinones. Benzodiazepines can be broadly categorized by their elimination half-life, which dictates their clinical application.

  • Ultra-short-acting: (e.g., Midazolam) - Used for procedural sedation.

  • Short-acting: (e.g., Alprazolam, Lorazepam) - Often used for insomnia and anxiety.[1]

  • Long-acting: (e.g., Diazepam, Clonazepam) - Used for anxiety, seizures, and muscle relaxation, with effects influenced by active metabolites.[1]

This variation is largely attributable to differences in their metabolic pathways and the activity of their metabolites. For instance, diazepam is metabolized to the long-acting active metabolites nordiazepam and oxazepam, contributing to its prolonged duration of action.[1] In contrast, lorazepam is primarily metabolized via glucuronidation to an inactive metabolite, resulting in a cleaner pharmacokinetic profile with fewer drug-drug interactions.[1] These established profiles serve as a critical benchmark for new pyridodiazepinone derivatives.

Comparative Pharmacokinetic Profiles

To illustrate the key pharmacokinetic parameters of relevance, we will examine flumazenil, an imidazobenzodiazepine, and discuss the context of ZK-93423, a beta-carboline.

Flumazenil (Ro 15-1788): An Imidazobenzodiazepine Case Study

Flumazenil is a benzodiazepine receptor antagonist, and its pharmacokinetic profile is well-documented.[2][3][4] It serves as an excellent proxy for understanding the ADME of a structurally related heterocyclic system.

Pharmacokinetic ParameterValueSpeciesRationale and Implication
Absorption
Bioavailability (Oral)16%[2][3]HumanLow oral bioavailability indicates significant first-pass metabolism in the liver. This is a critical consideration for the intended route of administration of a novel pyridodiazepinone.
Time to Peak Plasma Concentration (Tmax)20-90 min (oral)[2][3]HumanRapid absorption from the gastrointestinal tract.
Distribution
Volume of Distribution (Vd)0.6 - 1.6 L/kg[2]HumanA relatively large volume of distribution suggests extensive distribution into tissues outside of the plasma compartment.
Plasma Protein Binding~40%[2][3]HumanLow to moderate protein binding, which means a significant fraction of the drug is free to distribute into tissues and interact with its target.
Metabolism
Primary RouteHepatic[2][3]HumanExtensively metabolized by the liver, with less than 0.2% of the parent drug excreted unchanged in the urine.[2][3] Key metabolic pathways include N-demethylation and hydrolysis.[2]
Excretion
Elimination Half-life (t1/2)0.7 - 1.3 hours[2]HumanVery rapid elimination, leading to a short duration of action. This is desirable for an antagonist used to reverse sedation but would be a challenge for a therapeutic agent requiring sustained target engagement.
Clearance (CL)520 - 1300 mL/min[2]HumanHigh plasma clearance, consistent with its rapid metabolism and elimination.
ZK-93423: A Beta-Carboline Agonist

Experimental Protocols for Pharmacokinetic Profiling

To generate the data presented above and to characterize a novel pyridodiazepinone derivative, a series of standardized in vivo and in vitro experiments are required. The following protocols represent a robust approach to defining a compound's ADME profile.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Vd, CL, and F) of a novel pyridodiazepinone derivative following intravenous (IV) and oral (PO) administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • IV Group: Administer the compound dissolved in a suitable vehicle (e.g., 20% DMSO, 30% PEG400, 50% saline) as a bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg) to account for potential poor absorption and first-pass metabolism.

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6][7]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters. Bioavailability (F) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Causality Behind Experimental Choices:

  • The use of both IV and PO routes is essential to determine absolute oral bioavailability and to distinguish between poor absorption and high first-pass metabolism.

  • Serial blood sampling from the same animal reduces inter-animal variability.

  • LC-MS/MS is the gold standard for its high sensitivity and specificity in quantifying small molecules in complex biological matrices.[6][7]

Caption: Workflow for an in vivo pharmacokinetic study.

In Vitro Metabolic Stability Assay

Objective: To assess the intrinsic metabolic stability of a pyridodiazepinone derivative in liver microsomes.

Methodology:

  • Incubation: Incubate the test compound (e.g., at 1 µM) with liver microsomes (from rat and human to assess inter-species differences) and the cofactor NADPH to initiate Phase I metabolic reactions.[8]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Quantify the remaining parent compound at each time point by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Causality Behind Experimental Choices:

  • Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, the major enzymes responsible for Phase I drug metabolism.[8]

  • Using both rat and human microsomes provides an early indication of how well preclinical animal data might translate to humans.

Predicted Metabolic Pathways

While specific metabolic pathways for pyridodiazepinones are not extensively published, we can infer likely routes based on related heterocyclic structures. Phase I metabolism, mediated by CYP enzymes, typically involves oxidation, while Phase II metabolism involves conjugation with polar molecules to facilitate excretion.[8]

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) Oxidation Oxidation (Hydroxylation) Phase1_Metabolite Phase I Metabolite (More Polar) Oxidation->Phase1_Metabolite N_Dealkylation N-Dealkylation N_Dealkylation->Phase1_Metabolite Glucuronidation Glucuronidation (UGT enzymes) Phase2_Metabolite Phase II Metabolite (Hydrophilic) Glucuronidation->Phase2_Metabolite Sulfation Sulfation (SULT enzymes) Sulfation->Phase2_Metabolite Parent_Drug Pyridodiazepinone (Lipophilic) Parent_Drug->Oxidation Parent_Drug->N_Dealkylation Excretion Excretion (Urine/Feces) Parent_Drug->Excretion Minor Phase1_Metabolite->Glucuronidation Phase1_Metabolite->Sulfation Phase2_Metabolite->Excretion

Caption: Predicted metabolic pathways for pyridodiazepinones.

Conclusion and Future Directions

The pharmacokinetic profile of any novel pyridodiazepinone derivative will be a unique interplay of its physicochemical properties and its interaction with the body's ADME processes. By leveraging the extensive knowledge base of benzodiazepines and related heterocyclic compounds like flumazenil, researchers can establish a robust framework for comparison and prediction.

The experimental protocols outlined in this guide provide a clear, validated pathway for generating the critical data needed to understand a new compound's in vivo behavior. As more data on specific pyridodiazepinone derivatives become publicly available, this comparative framework can be further refined, paving the way for the rational design of new therapeutic agents with optimized pharmacokinetic properties for enhanced clinical success.

References

  • Klotz, H. (1991). Pharmacokinetics and clinical use of flumazenil (Ro 15-1788). PubMed, [Link].

  • Löscher, W., Hönack, D., & Hashem, A. (1987). Anticonvulsant efficacy of clonazepam and the beta-carboline ZK 93423 during chronic treatment in amygdala-kindled rats. PubMed, [Link].

  • Med Ed 101. (2020). Comparing Oral Benzodiazepines - Pharmacokinetic Table. Med Ed 101, [Link].

  • Hegadoren, K. M., & Rashiq, S. (2009). Quantitation of benzodiazepines in urine, serum, plasma, and meconium by LC-MS-MS. PubMed, [Link].

  • Brogden, R. N., & Goa, K. L. (1988). Drug interactions and clinical pharmacokinetics of flumazenil. PubMed, [Link].

  • Wikipedia. (n.d.). ZK-93423. Wikipedia, [Link].

  • Grokipedia. (n.d.). ZK-93423. Grokipedia, [Link].

  • Laupacis, A., et al. (1988). [Antagonism of the effects of benzodiazepines using flumazenil (Ro 15-1788)]. PubMed, [Link].

  • Handwritten Tutorials. (2012). Pharmacokinetics 4 - Metabolism. YouTube, [Link].

Sources

Comparative

In vitro to in vivo correlation of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one activity

An Application Scientist's Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for Novel Kinase Inhibitors: A Case Study with 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one Analogs Introduction: From Benchtop P...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for Novel Kinase Inhibitors: A Case Study with 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one Analogs

Introduction: From Benchtop Potency to Clinical Promise

The pyrido[2,3-b]diazepine scaffold is a privileged structure in medicinal chemistry, recognized for its potential in targeting a range of therapeutic targets, most notably protein kinases. Compounds like 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one represent a promising chemical series for the development of novel inhibitors. However, a potent molecule in a test tube (in vitro) does not guarantee a successful drug in a living system (in vivo). The journey from a preliminary "hit" to a viable drug candidate is fraught with challenges, primarily the translation of laboratory data into predictable clinical outcomes.

This guide provides a comprehensive framework for establishing a robust In Vitro to In Vivo Correlation (IVIVC). We will use the hypothetical development of a 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one analog, which we'll call "Compound X," as a case study. This document is designed for researchers, scientists, and drug development professionals to illustrate the critical experiments and analytical mindset required to bridge the gap between in vitro activity and in vivo efficacy. The goal is not merely to present protocols but to explain the causal logic that connects them, creating a self-validating and predictive drug development pathway.

Part 1: The Foundation - Comprehensive In Vitro Profiling

The first step in any IVIVC endeavor is to thoroughly characterize the compound's behavior in controlled, isolated systems. This stage provides the fundamental potency and liability data that will serve as the basis for all subsequent in vivo predictions.

Target Engagement: Does the Compound Hit its Mark?

Before assessing cellular effects, we must confirm that Compound X directly binds to its intended molecular target with high affinity. Assuming, based on the scaffold's known activities, that Compound X is a kinase inhibitor (e.g., targeting Platelet-Derived Growth Factor Receptor, PDGFR), a biochemical assay is essential.

Featured Protocol: TR-FRET Kinase Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a gold standard for quantifying target binding. They are highly sensitive and less prone to interference than other methods.

Methodology: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents: Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, purified tagged kinase (e.g., GST-PDGFRβ), and Compound X serial dilutions.

  • Preparation: Prepare a 2X solution of tracer and antibody in kinase buffer. Prepare a 2X solution of the tagged kinase.

  • Assay Plate: To a 384-well plate, add 5 µL of the 2X tracer/antibody mix.

  • Compound Addition: Add 5 µL of serially diluted Compound X (or DMSO vehicle control) to the wells.

  • Kinase Addition: Initiate the reaction by adding 10 µL of the 2X kinase solution.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Readout: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.

  • Analysis: The ratio of 665/615 nm emissions is calculated. Data are plotted against Compound X concentration, and the inhibition constant (Ki) is determined using a competitive binding model. A lower Ki indicates tighter binding.

Cellular Potency: Does Binding Translate to a Functional Effect?

Confirming target binding is necessary but not sufficient. We must demonstrate that this binding event leads to a functional consequence in a relevant cellular context. For a PDGFR inhibitor, this means inhibiting the proliferation of a cancer cell line driven by PDGFR signaling.

Featured Protocol: Cell Viability Assay

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Line: Use a cell line with known dependence on the target kinase (e.g., Ba/F3 cells engineered to express human PDGFRβ).

  • Plating: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Dosing: Treat cells with a 10-point, 3-fold serial dilution of Compound X for 72 hours.

  • Lysis & Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

  • Readout: Measure luminescence on a plate reader.

  • Analysis: Normalize the data to DMSO controls and plot against log[Compound X]. Fit the curve using a four-parameter logistic regression to determine the half-maximal inhibitory concentration (IC50).

ADME Profiling: Can the Compound Survive the Journey?

A compound's ability to reach its target in the body is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early in vitro assessment of these parameters is crucial for predicting in vivo behavior.

  • Metabolic Stability: How quickly is the compound broken down by the liver? The liver microsomal stability assay provides a reliable estimate of hepatic clearance.

  • Permeability: Can the compound cross cell membranes to reach its target? The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion.

Part 2: The Proving Ground - In Vivo Validation

With a solid in vitro profile, we can now design in vivo experiments to test our hypotheses. The goal is to see if the concentrations required for efficacy in vivo can be safely achieved and if they correlate with the in vitro potency.

Pharmacokinetics (PK): Mapping the Drug's Journey in the Body

A PK study tells us the concentration of Compound X in the bloodstream over time after administration. This is the critical link between the administered dose and the exposure at the site of action.

Featured Protocol: Mouse Pharmacokinetic Study

Methodology: Single-Dose PK in Balb/c Mice

  • Acclimatization: Acclimate male Balb/c mice (n=3 per timepoint) for one week.

  • Dosing: Administer a single dose of Compound X (e.g., 10 mg/kg) via intravenous (IV) and oral (PO) routes. The IV dose establishes 100% bioavailability, while the PO dose assesses oral absorption.

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process blood to plasma and quantify the concentration of Compound X using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters: Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve, or total exposure), and F% (oral bioavailability).

Efficacy Study: Does the Compound Work in a Disease Model?

The ultimate test is whether Compound X can inhibit tumor growth in a living animal at well-tolerated doses.

Featured Protocol: Xenograft Tumor Model

Methodology: PDGFRβ-driven Xenograft in Athymic Nude Mice

  • Tumor Implantation: Implant the PDGFRβ-dependent Ba/F3 cells subcutaneously into the flank of nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Dosing: Randomize mice into vehicle and treatment groups (e.g., n=8-10 per group). Administer Compound X orally once daily at multiple dose levels (e.g., 10, 30, 100 mg/kg).

  • Monitoring: Measure tumor volume with calipers and body weight twice weekly.

  • Endpoint: The study concludes when tumors in the vehicle group reach a pre-determined size. Efficacy is measured as Tumor Growth Inhibition (TGI).

  • Pharmacodynamics (PD): At the end of the study, collect tumor tissue to measure the level of phosphorylated PDGFRβ (the active form) via Western Blot or ELISA to confirm target engagement at the site of action.

Part 3: Forging the Link - The IVIVC Framework

This is where we synthesize the data. The goal is to build a model that uses in vitro data to predict the in vivo outcome.

Data Consolidation and Comparison

First, we organize our hypothetical data into a clear, comparative table.

ParameterAssayResult (Compound X)Interpretation
In Vitro
Target Affinity (Ki)TR-FRET Binding15 nMHigh-affinity binding to PDGFRβ.
Cellular Potency (IC50)CellTiter-Glo120 nMPotent inhibition of cancer cell growth.
Metabolic Stability (T½)Liver Microsomes45 minModerate stability; suggests potential for reasonable in vivo half-life.
Permeability (Pe)PAMPA12 x 10⁻⁶ cm/sHigh permeability; suggests good potential for oral absorption.
In Vivo
Oral Bioavailability (F%)Mouse PK (10 mg/kg)60%Good absorption after oral dosing.
Plasma Exposure (AUC)Mouse PK (30 mg/kg)8,500 ng*h/mLAchieves significant systemic exposure.
Efficacy (TGI)Xenograft (30 mg/kg)75%Strong anti-tumor effect at a well-tolerated dose.
Target ModulationTumor p-PDGFRβ>80% InhibitionConfirms the drug is hitting its target in the tumor.
Visualizing the IVIVC Workflow

A clear workflow diagram illustrates how each piece of data informs the next, creating a logical progression from the lab bench to the animal model.

IVIVC_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation biochem Biochemical Assay (Target Ki) cell Cellular Assay (Functional IC50) biochem->cell Translates to Function? adme ADME Assays (Stability, Permeability) cell->adme Drug-like Properties? model PK/PD Modeling & IVIVC cell->model Integrate Data pk Pharmacokinetics (PK) (Exposure - AUC, Cmax) adme->pk Predicts Exposure? efficacy Efficacy Model (PD) (Tumor Growth Inhibition) pk->efficacy Links Dose to Response? pk->model decision Candidate Selection (Go/No-Go) efficacy->decision Validated Efficacy? model->efficacy Predicts Efficacious Dose

Caption: Experimental workflow for establishing IVIVC.

The Core Correlation: Linking Exposure to Potency

The central tenet of IVIVC for kinase inhibitors is that for a therapeutic effect to occur, the concentration of the free (unbound) drug at the tumor site must be maintained above its cellular IC50 for a sufficient duration.

We can model this relationship:

  • Calculate Target Exposure: From the PK study, we determine the average free plasma concentration of Compound X over the dosing interval.

  • Compare to Potency: We compare this free plasma concentration to the in vitro IC50 value from the cell viability assay.

  • Establish Correlation: A strong correlation exists if the doses that produce free plasma concentrations at or above the IC50 value also result in significant Tumor Growth Inhibition (>60%) and target modulation (>50% inhibition of p-PDGFRβ).

This relationship can be visualized as follows:

PKPD_Model dose Administered Dose (e.g., 30 mg/kg) pk Pharmacokinetics (PK) dose->pk exposure Plasma Concentration (Cfree over time) pk->exposure comparison [Cfree] > IC50 ? exposure->comparison ic50 In Vitro Potency (Cellular IC50 = 120 nM) ic50->comparison pd Pharmacodynamics (PD) comparison->pd Yes response In Vivo Response (Tumor Growth Inhibition) pd->response

Caption: PK/PD model linking drug exposure to in vivo response.

Conclusion

Establishing an in vitro to in vivo correlation is not a single experiment but a multi-faceted, iterative process. For a novel agent like Compound X from the 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one series, this framework provides a robust pathway to de-risk clinical progression. By systematically linking biochemical affinity to cellular function, and cellular potency to in vivo exposure and efficacy, we build a chain of evidence. This self-validating system ensures that decisions are based on a comprehensive understanding of the compound's behavior, ultimately increasing the probability of translating a promising molecule into a life-saving therapy.

References

  • Corning Life Sciences. Permeability Assays (PAMPA). [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: In Vitro Metabolism and Transporter-Mediated Drug-Drug Interaction Studies. [Link]

  • Charles River Laboratories. Mouse Xenograft Models. [Link]

  • Certara. Phoenix WinNonlin Software for PK/PD Modeling. [Link]

Validation

Independent verification of the biological effects of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one

This guide provides a comprehensive framework for the independent verification of the biological effects of a novel chemical entity, here designated as Compound X (4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one) , with a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological effects of a novel chemical entity, here designated as Compound X (4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one) , with a hypothesized mechanism of action as a Poly(ADP-ribose) polymerase (PARP) inhibitor. In the absence of established data for Compound X, we will compare its potential performance against the well-characterized and clinically approved PARP inhibitor, Olaparib . This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to target validation and compound characterization, grounded in scientific integrity and experimental rigor.

Introduction: The Rationale for PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) machinery.[1][2] They are key players in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs).[1][3] Upon detection of an SSB, PARP binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[2] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, ultimately resolving the damage.

The therapeutic strategy of PARP inhibition exploits a concept known as synthetic lethality. In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair is catastrophic.[1][4] Unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[4] In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death.[4] This selective targeting of cancer cells while sparing healthy cells, which have a functional HR pathway, is the cornerstone of PARP inhibitor therapy.[1]

This guide will outline a series of experiments to first, confirm the direct engagement of Compound X with its putative target (PARP1), and second, to quantify its downstream biological effects on DNA repair and cell viability, in direct comparison with Olaparib.

Comparative Analysis: Compound X vs. Olaparib

FeatureCompound X (Hypothesized)Olaparib (Reference)
Chemical Structure 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one4-[(3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl)methyl]phthalazin-1(2H)-one
Mechanism of Action Putative PARP1/2 inhibitor, competing with NAD+ at the catalytic site.Competitive inhibitor of PARP1, PARP2, and PARP3 at the NAD+ binding site. Also exhibits "trapping" of PARP-DNA complexes.[4]
Primary Indication To be determined.Ovarian, breast, pancreatic, and prostate cancers with germline or somatic BRCA1/2 mutations.[2]

Experimental Verification Workflow

A logical, multi-step approach is required to validate the biological activity of Compound X. We will proceed from direct target engagement and biochemical activity to cell-based functional outcomes.

G cluster_0 Biochemical & Biophysical Validation cluster_1 Cellular Functional Assays A In Vitro PARP1 Enzymatic Assay B Cellular Thermal Shift Assay (CETSA) A->B Confirms Target Engagement in cellular context C PARP Activity Assay in Whole Cells B->C Proceed to cellular functional validation D Comet Assay for DNA Damage C->D Links target inhibition to functional consequence E Cell Viability Assay (Synthetic Lethality) D->E Correlates DNA damage with cell death

Caption: Experimental workflow for validating a novel PARP inhibitor.

Step 1: Verification of Direct Target Engagement and Biochemical Inhibition

The first critical step is to determine if Compound X physically interacts with PARP1 and inhibits its enzymatic activity.

Objective: To quantify the direct inhibitory effect of Compound X on the enzymatic activity of purified PARP1 and compare its potency (IC50) with Olaparib.

Principle: This assay measures the PARP1-catalyzed transfer of ADP-ribose from its substrate, NAD+, to histone proteins.[5] The amount of PARylation is then quantified, typically using a chemiluminescent or fluorescent readout. A variety of formats exist, including ELISA-based and homogeneous AlphaLISA® assays.[1][6]

Protocol: Chemiluminescent ELISA-based PARP Assay [5][7]

  • Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP1. Wash and block the plate.

  • Reaction Setup: In each well, add recombinant human PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and varying concentrations of Compound X or Olaparib (e.g., 10-point serial dilution from 1 µM to 0.1 pM). Include a "no inhibitor" control and a "no enzyme" blank.

  • Initiation: Add a biotinylated NAD+ solution to all wells to start the enzymatic reaction. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP (Horseradish Peroxidase) conjugate, which will bind to the biotinylated PAR incorporated onto the histones. Incubate for 30 minutes.

  • Signal Generation: After a final wash, add a chemiluminescent HRP substrate.

  • Readout: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Subtract the blank reading, normalize the data to the "no inhibitor" control (100% activity), and plot the percent inhibition versus log[inhibitor concentration]. Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Expected Outcome: A dose-dependent decrease in the luminescent signal with increasing concentrations of Compound X and Olaparib. The IC50 values will provide a direct comparison of their biochemical potency.

CompoundPredicted IC50 (nM)
Compound XTo be determined
Olaparib1 - 5

Objective: To confirm that Compound X engages with and stabilizes PARP1 within the complex environment of an intact cell.[8][9]

Principle: CETSA is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[9][10][11] When cells are heated, proteins unfold and aggregate. The presence of a stabilizing ligand will result in more of the target protein remaining soluble at higher temperatures.[11][12]

Protocol: Western Blot-based CETSA [9]

  • Cell Treatment: Culture cells (e.g., MCF-7 breast cancer cell line) to confluence. Treat the cells with either vehicle (DMSO) or a saturating concentration of Compound X or Olaparib (e.g., 10x the biochemical IC50) for 1-2 hours.

  • Heating: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction (containing folded, stable PARP1) from the precipitated, aggregated proteins by high-speed centrifugation.

  • Quantification: Collect the supernatant and quantify the amount of soluble PARP1 at each temperature point using Western blotting with a specific anti-PARP1 antibody.

  • Data Analysis: Quantify the band intensities and normalize them to the intensity at the lowest temperature (e.g., 40°C). Plot the percentage of soluble PARP1 versus temperature to generate melting curves for the vehicle, Compound X, and Olaparib-treated samples. A shift in the melting curve to the right indicates target stabilization.

G CETSA Cell Treatment (Vehicle or Compound) Heating (Temperature Gradient) Lysis & Centrifugation Soluble Fraction (Supernatant) Insoluble Fraction (Pellet) Western Blot for PARP1 CETSA:f3->CETSA:f5 Analyze

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Expected Outcome: The melting curve for PARP1 in cells treated with Compound X or Olaparib should be shifted to higher temperatures compared to the vehicle-treated control, providing direct evidence of target engagement in a cellular context.

Step 2: Assessment of Cellular Activity and Downstream Effects

Once direct target binding is confirmed, the next step is to verify that this engagement translates into the desired biological effect within the cell.

Objective: To measure the accumulation of DNA damage (specifically, SSBs leading to DSBs) as a functional consequence of PARP inhibition.

Principle: The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13] Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis.[14] Broken DNA fragments migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[13][15] The alkaline version of the assay is particularly effective for detecting the SSBs that accumulate following PARP inhibition.[14][15]

Protocol: Alkaline Comet Assay [13][14]

  • Cell Treatment: Seed HR-deficient cells (e.g., CAPAN-1, which are BRCA2-mutant) and HR-proficient cells (e.g., BxPC-3). Treat cells with varying concentrations of Compound X or Olaparib for 24 hours.

  • Slide Preparation: Mix harvested cells with low melting point agarose and pipette onto specialized Comet slides. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a chilled lysis solution to remove cell membranes and proteins, leaving behind the DNA "nucleoids."

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Perform electrophoresis at a low voltage in the alkaline buffer.

  • Staining & Visualization: Neutralize and stain the slides with a DNA-intercalating dye (e.g., SYBR Gold). Visualize the comets using a fluorescence microscope.

  • Data Analysis: Use image analysis software to quantify the "tail moment" (a product of tail length and the fraction of DNA in the tail) for at least 50 cells per condition. Compare the average tail moment in treated cells to the vehicle control.

Expected Outcome: A significant, dose-dependent increase in the comet tail moment in HR-deficient cells treated with Compound X or Olaparib, indicating an accumulation of DNA damage. A much smaller effect is expected in HR-proficient cells.

Cell LineTreatmentPredicted Comet Tail Moment (Arbitrary Units)
CAPAN-1 (BRCA2-mutant)Vehicle5 ± 2
CAPAN-1 (BRCA2-mutant)Compound X (IC50)> 20
CAPAN-1 (BRCA2-mutant)Olaparib (IC50)> 20
BxPC-3 (HR-proficient)Vehicle4 ± 2
BxPC-3 (HR-proficient)Compound X (IC50)< 10
BxPC-3 (HR-proficient)Olaparib (IC50)< 10

Conclusion

This guide outlines a rigorous, phased approach to the independent verification of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one (Compound X) as a potential PARP inhibitor. By systematically progressing from direct biochemical inhibition and cellular target engagement to the quantification of downstream functional consequences like DNA damage accumulation, researchers can build a robust data package. The direct comparison with a well-established drug like Olaparib at each stage provides an essential benchmark for potency and efficacy. This structured methodology ensures that the biological effects are thoroughly vetted, providing a solid foundation for any further preclinical or clinical development.

References

  • BPS Bioscience. PARP Assays. [Link]

  • Creative Diagnostics. Comet Assay for the Detection of DNA Breaks Protocol. [Link]

  • McGill Radiobiology Laboratory. Comet Assay Protocol. [Link]

  • Clementi, E. et al. (2020). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol. [Link]

  • Tran, T. H. et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Azqueta, A. & Collins, A. R. (2016). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. Methods in Molecular Biology. [Link]

  • BMG LABTECH. PARP assay for inhibitors. [Link]

  • Amsbio. PARP Assays. [Link]

  • Cambridge Bioscience. PARP assay kits. [Link]

  • Mateo, J. et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers (Basel). [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

  • Robers, M. B. et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Martinez Molina, D. & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • ResearchGate. Principle of the cellular thermal shift assay (CETSA). [Link]

  • Creative Biolabs. PARP Assay. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4,5-Dihydro-1H-pyrido[2,3-b]diazepin-2(3H)-one

A Researcher's Guide to the Safe Disposal of 4,5-Dihydro-1H-pyrido[2,3-b][1][2]diazepin-2(3H)-one For the diligent researcher, the synthesis of a novel compound marks a significant milestone. However, the responsibilitie...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Safe Disposal of 4,5-Dihydro-1H-pyrido[2,3-b][1][2]diazepin-2(3H)-one

For the diligent researcher, the synthesis of a novel compound marks a significant milestone. However, the responsibilities of discovery extend beyond the reaction flask to include the safe and compliant management of all chemical byproducts and residues. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4,5-Dihydro-1H-pyrido[2,3-b][1][2]diazepin-2(3H)-one, a heterocyclic compound whose toxicological and environmental profile is not yet fully characterized.

In the absence of specific safety data, the foundational principle of laboratory safety—treating all novel compounds as potentially hazardous—must be rigorously applied. The procedures outlined below are rooted in established best practices from leading research institutions and regulatory bodies, ensuring a methodology that is both scientifically sound and operationally secure.

Hazard Assessment and Characterization

Inferred Hazards:

  • Acute Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.[6]

  • Environmental Hazard: Unknown effects on aquatic life and ecosystems; should not be released into the environment.[7]

  • Reactivity: While the structure does not suggest inherent instability, it should not be mixed with incompatible wastes like strong oxidizing agents.[1][7]

Property Value/Assessment Source/Rationale
Molecular Formula C₈H₉N₃OInferred from structure
Appearance Solid (Assumed)Typical for similar structures
Toxicity Not fully investigated. Assume toxic.Prudent laboratory practice.[7]
Environmental Fate Not determined. Assume harmful.Precautionary principle.
Reactivity Stable under normal conditions. Avoid strong oxidizers.General chemical stability.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, the following minimum PPE is mandatory. This selection is based on standard protocols for handling laboratory chemicals of unknown toxicity.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (Nitrile rubber is a common and effective choice for many laboratory chemicals). Always inspect gloves for tears or punctures before use.[7]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required if handling small quantities in a well-ventilated area or a chemical fume hood. If there is a risk of aerosolization or dust generation, consult your institution's Environmental Health and Safety (EHS) office for respirator recommendations.

Waste Segregation and Collection: The Core Protocol

Proper segregation is the most critical step in the disposal process. Never mix this compound with general trash or dispose of it down the drain.[1] All waste streams containing 4,5-Dihydro-1H-pyrido[2,3-b][1][2]diazepin-2(3H)-one must be collected as regulated chemical waste.

Step-by-Step Waste Collection Procedure:
  • Select a Compatible Waste Container:

    • For solid waste (e.g., pure compound, contaminated filter paper, weigh boats): Use a sturdy, sealable plastic or glass container. A wide-mouth polyethylene jar is often a good choice.

    • For liquid waste (e.g., solutions in organic solvents, reaction mother liquor): Use a sealable, chemically compatible container. Borosilicate glass bottles are common, but ensure compatibility with the solvent. Never use metal containers for corrosive waste or glass for hydrofluoric acid-containing waste .[2]

    • Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[2]

  • Label the Waste Container Immediately:

    • Before adding any waste, affix a hazardous waste label provided by your institution's EHS department.[1][2]

    • Clearly write the full chemical name: "4,5-Dihydro-1H-pyrido[2,3-b][1][2]diazepin-2(3H)-one". Avoid abbreviations or formulas.[1]

    • List all other constituents in the container, including solvents, with their approximate percentages.[2]

    • Write the date the first waste was added to the container (the "accumulation start date").[8]

    • Mark the container with the words "HAZARDOUS WASTE".[2]

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times, except when adding waste.[1][2] This prevents the release of vapors and protects against spills.

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][9]

    • Utilize secondary containment, such as a plastic tub, for all liquid waste containers to contain potential leaks or spills.[1]

    • Segregate the waste container from incompatible materials, particularly strong acids, bases, and oxidizers.[1]

Workflow for Waste Disposal Decision-Making

The following diagram illustrates the logical flow for managing waste streams containing 4,5-Dihydro-1H-pyrido[2,3-b][1][2]diazepin-2(3H)-one.

G cluster_0 Waste Generation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal Start Waste containing 4,5-Dihydro-1H-pyrido [2,3-b][1,4]diazepin-2(3H)-one is generated SolidWaste Solid Waste (e.g., powder, contaminated consumables) Start->SolidWaste Is it a solid? LiquidWaste Liquid Waste (e.g., solutions, mother liquor) Start->LiquidWaste Is it a liquid? EmptyContainer Empty Stock Container Start->EmptyContainer Is it the original container? SelectSolid Select compatible solid waste container SolidWaste->SelectSolid SelectLiquid Select compatible liquid waste container LiquidWaste->SelectLiquid RinseContainer Triple rinse with suitable solvent. Collect rinsate as hazardous waste. EmptyContainer->RinseContainer LabelSolid Affix EHS Hazardous Waste Label. List all components. SelectSolid->LabelSolid LabelLiquid Affix EHS Hazardous Waste Label. List all components. SelectLiquid->LabelLiquid StoreSolid Store in SAA. Keep container closed. LabelSolid->StoreSolid StoreLiquid Store in SAA with secondary containment. Keep container closed. LabelLiquid->StoreLiquid DefaceLabel Obliterate or remove original label. RinseContainer->DefaceLabel DisposeRinsed Dispose of rinsed container in appropriate glass/plastic bin. DefaceLabel->DisposeRinsed PickupRequest Request waste pickup from EHS when full or per schedule. StoreSolid->PickupRequest StoreLiquid->PickupRequest

Sources

Handling

Personal protective equipment for handling 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one

A Researcher's Guide to Safely Handling 4,5-Dihydro-1H-pyrido[2,3-b][1][2]diazepin-2(3H)-one In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4,5-Dihydro-1H-pyrido[2,3-b][1][2]diazepin-2(3H)-one

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the novelty of these compounds, such as 4,5-Dihydro-1H-pyrido[2,3-b][1][2]diazepin-2(3H)-one, necessitates a vigilant and informed approach to laboratory safety. As a Senior Application Scientist, this guide is intended to provide you with the essential safety and logistical information for handling this pyridodiazepine derivative, ensuring both your protection and the integrity of your research.

The following protocols are synthesized from established best practices for handling hazardous chemicals and are informed by the hazard profile of structurally similar compounds. A specific Safety Data Sheet (SDS) for 4,5-Dihydro-1H-pyrido[2,3-b][1][2]diazepin-2(3H)-one is not currently available in public databases. Therefore, the hazard information for the closely related compound, 1H,2H,3H,4H,5H-pyrido(2,3-b)(1,4)diazepin-2-one, as detailed in its PubChem entry, will be used as a primary reference. This related compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential respiratory irritant[1]. A thorough risk assessment should be conducted before commencing any work with the target compound.

Core Principles of Safe Handling

The approach to handling 4,5-Dihydro-1H-pyrido[2,3-b][1][2]diazepin-2(3H)-one should be grounded in the principles of minimizing exposure. Skin contact, inhalation of aerosols or dust, and ingestion are the primary routes of potential exposure[3][4]. Therefore, a multi-layered defense strategy incorporating engineering controls, personal protective equipment (PPE), and stringent operational procedures is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when direct handling of the compound is necessary. The following table outlines the recommended PPE, drawing from general guidance for hazardous drug compounding and the known hazards of similar chemical structures[2][3][5].

PPE Component Specification Rationale for Use
Gloves Double-gloving with powder-free nitrile or neoprene gloves.Provides a robust barrier against skin contact. Double-gloving allows for the safe removal of the outer, potentially contaminated glove without compromising hand protection[3]. Nitrile and neoprene offer good chemical resistance.
Eye and Face Protection Chemical safety goggles and a face shield, or a full face-piece respirator.Protects against splashes and airborne particles that can cause serious eye irritation[1][2][5]. Standard safety glasses are insufficient.
Body Protection Disposable, long-sleeved gown with a solid front and tight-fitting cuffs.Prevents contamination of personal clothing and skin. The gown should be changed immediately if contaminated[2][4].
Respiratory Protection A fit-tested N95 or higher NIOSH-approved respirator.Essential for minimizing the inhalation of dust or aerosols, which may cause respiratory irritation[1][3][5]. The need for a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be determined by the risk assessment, especially when handling larger quantities or if aerosol generation is likely.
Shoe Covers Disposable shoe covers.Prevents the tracking of chemical contaminants outside of the designated work area[3].
Step-by-Step Gowning and De-Gowning Protocol

Proper technique in donning and doffing PPE is as crucial as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_gowning Gowning Procedure cluster_degowning De-Gowning Procedure (in designated area) G1 1. Don Shoe Covers G2 2. Don Inner Gloves G1->G2 G3 3. Don Gown G2->G3 G4 4. Don Respiratory Protection G3->G4 G5 5. Don Eye and Face Protection G4->G5 G6 6. Don Outer Gloves (over gown cuffs) G5->G6 D1 1. Remove Outer Gloves D2 2. Remove Gown and Shoe Covers D1->D2 D3 3. Exit Handling Area D2->D3 D4 4. Remove Eye and Face Protection D3->D4 D5 5. Remove Respiratory Protection D4->D5 D6 6. Remove Inner Gloves D5->D6 D7 7. Wash Hands Thoroughly D6->D7

Caption: Sequential workflow for gowning before and de-gowning after handling the compound.

Operational Plan: From Receipt to Disposal

A comprehensive operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage

Upon receipt, the container should be inspected for any damage or leaks in a designated receiving area. The compound should be stored in a clearly labeled, sealed container in a well-ventilated, secure area away from incompatible materials such as strong oxidizing agents[6].

Handling and Weighing

All handling of the solid compound, especially weighing, must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize the risk of inhalation.

Spill Management

In the event of a spill, the area should be immediately evacuated and secured. For small spills, trained personnel wearing appropriate PPE may clean it up using an inert absorbent material. The waste should be collected in a sealed, labeled container for hazardous waste disposal[6]. For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) office immediately.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection

All materials contaminated with 4,5-Dihydro-1H-pyrido[2,3-b][1][2]diazepin-2(3H)-one, including disposable PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste[7][8]. This waste should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Final Disposal Solid_Waste Contaminated Solids (PPE, vials, etc.) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquids (solvents, reaction mixtures) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container EHS_Pickup Scheduled Pickup by Environmental Health & Safety (EHS) Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Incineration High-Temperature Incineration (or other approved method) EHS_Pickup->Incineration

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one
Reactant of Route 2
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one
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